Relamorelin tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEWFQMJVBJGEJ-GTKQDQPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51F3N8O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Relamorelin TFA: A Technical Deep-Dive into its Mechanism of Action at the Ghrelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide agonist of the ghrelin receptor, which is clinically investigated for the treatment of gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[1][2][3] Derived from the natural ghrelin sequence, relamorelin has been optimized for enhanced stability, a longer plasma half-life, and greater potency compared to its endogenous counterpart.[1][4][5] This technical guide provides a detailed examination of relamorelin's mechanism of action at the molecular level, focusing on its interaction with the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. We will explore its binding affinity, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism: Potent Ghrelin Receptor Agonism
Relamorelin exerts its prokinetic effects by mimicking the action of acylated ghrelin, the natural ligand for the GHS-R1a.[3] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the stomach and hypothalamus, playing a crucial role in regulating appetite, growth hormone release, and gastrointestinal motility.[3][6][7] Relamorelin's chemical structure, while not publicly disclosed, is a pentapeptide designed for improved stability and pharmacokinetic properties over native ghrelin.[1]
Data Presentation: Binding Affinity and Functional Potency
In vitro studies have quantitatively demonstrated relamorelin's superior affinity and potency for the human GHS-R1a compared to native human ghrelin. These studies were conducted in Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHS-R1a.[1] The key quantitative parameters are summarized below.
| Ligand | Binding Affinity (Ki) | Functional Potency (EC50) | Cell Line |
| Relamorelin | 0.42 ± 0.06 nM | 0.71 ± 0.09 nM | CHO-K1 cells expressing hGHS-R1a |
| Human Ghrelin | 1.22 ± 0.17 nM | 4.2 ± 1.2 nM | CHO-K1 cells expressing hGHS-R1a |
| Table 1: Comparative in vitro binding and potency of Relamorelin vs. Human Ghrelin. Data sourced from preclinical pharmacology studies.[1] |
These data indicate that relamorelin binds to the ghrelin receptor with approximately 3-fold greater affinity and activates it with approximately 6-fold greater potency than natural ghrelin.[1]
Signaling Pathways Activated by Relamorelin
Upon binding of relamorelin to the GHS-R1a, the receptor undergoes a conformational change that activates intracellular signaling cascades. The ghrelin receptor is known to be promiscuous, coupling to several G-protein families, but its primary and most well-characterized pathway involves the Gαq/11 subunit.[6][8][9]
Primary Signaling Pathway (Gαq/11):
-
Receptor Activation: Relamorelin binds to the orthosteric site of the GHS-R1a.
-
G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein.
-
PLC Activation: The activated Gαq/11-GTP subunit dissociates and activates Phospholipase C (PLC).[6][8][9]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][8] This increase in cytosolic Ca2+ is a hallmark of GHS-R1a activation and is the basis for functional potency assays.[1]
-
Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC) and other calcium-dependent kinases, leading to various cellular responses, including smooth muscle contraction in the gastrointestinal tract.[9]
Other Potential Pathways: The ghrelin receptor can also couple to other G-proteins, such as Gαi/o (inhibiting adenylyl cyclase and decreasing cAMP) and Gα12/13, or signal through β-arrestin pathways.[6][9][10] While the prokinetic effects of relamorelin are primarily attributed to Gαq/11 signaling, the full spectrum of its pathway engagement is an area of ongoing research.
Experimental Protocols
The characterization of relamorelin's mechanism of action relies on standardized in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay quantifies the affinity of an unlabeled ligand (relamorelin) for a receptor by measuring its ability to compete off a radiolabeled ligand of known affinity.
Methodology:
-
Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with the human GHS-R1a gene.[1]
-
Radioligand: [125I]-labeled human ghrelin is commonly used.[11]
-
Assay Buffer: Typically contains 25 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM CaCl2, 2.5 mM EDTA, and 0.4% BSA.[11]
-
Procedure:
-
A constant concentration of receptor membranes and radioligand (typically at a concentration near its Kd value) are incubated in the assay buffer.
-
Increasing concentrations of unlabeled relamorelin (the competitor) are added to the reaction wells.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled native ghrelin.
-
The mixture is incubated to equilibrium (e.g., 60 minutes at 27°C).[11]
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand. The filters are presoaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[11]
-
Filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
The radioactivity trapped on the filters (representing the bound ligand) is quantified using a gamma counter.
-
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 (the concentration of relamorelin that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate the Gαq/11 pathway by detecting the resulting increase in intracellular calcium concentration.
Methodology:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GHS-R1a.[1]
-
Calcium Indicator: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) is used. These dyes are cell-permeant and become fluorescent upon binding to free Ca2+ in the cytosol.
-
Instrumentation: A fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), that can add compounds and read fluorescence simultaneously.
-
Procedure:
-
Cells are seeded into microplates (e.g., 96- or 384-well) and grown to confluence.
-
The cells are loaded with the calcium-sensitive dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). This incubation allows the dye to enter the cells and be cleaved into its active, cell-impermeant form.
-
The plate is placed in the fluorescence reader. A baseline fluorescence reading is established.
-
The instrument injects varying concentrations of relamorelin into the wells.
-
The fluorescence intensity is monitored in real-time immediately following compound addition. An increase in fluorescence corresponds to a rise in intracellular Ca2+.
-
-
Data Analysis: The peak fluorescence response (or the area under the curve) is plotted against the log concentration of relamorelin. A dose-response curve is fitted to the data to determine the EC50, which is the concentration of relamorelin that produces 50% of the maximal response.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 3. What is Relamorelin used for? [synapse.patsnap.com]
- 4. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Relamorelin (TFA Salt): A Technical Guide to its Structure, Peptide Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relamorelin, a potent ghrelin analogue, is a pentapeptide agonist of the growth hormone secretagogue receptor (GHSR).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, peptide sequence, and key physicochemical properties of the trifluoroacetic acid (TFA) salt of relamorelin. Detailed, representative experimental protocols for its characterization are presented, alongside a depiction of its signaling pathway and a hypothetical experimental workflow using the DOT language for Graphviz visualization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of peptide chemistry, pharmacology, and drug development.
Chemical Structure and Peptide Sequence
Relamorelin is a synthetic pentapeptide with enhanced stability and potency compared to native ghrelin.[2] The structure of its TFA salt is detailed below.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for relamorelin is: 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-Benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.
Peptide Sequence
Based on the IUPAC name, the peptide sequence of relamorelin can be represented as:
(D-Ala) - (D-Trp) - (L-Phe) - (4-amino-piperidine-4-carboxylic acid)
More specifically, the structure consists of five key components linked by amide bonds:
-
Residue 1: A D-Alanine derivative where the amino group is acylated with a piperidine-3-carbonyl group, and the alanine side chain is a 3-(1-Benzothiophen-3-yl) group.
-
Residue 2: D-Tryptophan.
-
Residue 3: L-Phenylalanine.
-
Residue 4 & 5: A C-terminal dual-functionality piperidine ring system, specifically a 4-amino-piperidine-4-carboxamide.
This unique structure contributes to its enhanced pharmacokinetic profile and potent agonistic activity at the ghrelin receptor.
Chemical Structure of Relamorelin TFA
The chemical structure of the trifluoroacetate salt of relamorelin is depicted below:
(A 2D chemical structure image would be placed here in a full whitepaper)
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for relamorelin and its TFA salt is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula (Free Base) | C43H50N8O5S | [3] |
| Molecular Weight (Free Base) | 790.98 g/mol | [3] |
| Molecular Formula (TFA Salt) | C45H51F3N8O7S | [] |
| Molecular Weight (TFA Salt) | 905.00 g/mol | [] |
| Appearance | White to off-white solid | [] |
| Purity (LCMS) | ≥99.81% | [] |
| Ki for GHSR-1a | 0.42 nM | [1][2] |
| EC50 for GHSR-1a Activation | 0.71 nM | [1] |
Experimental Protocols
The following sections outline representative experimental protocols for the characterization of relamorelin, based on standard methodologies for peptide analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a sample solution of this compound in mobile phase A at a concentration of 1 mg/mL.
-
Set the column temperature to 25°C.
-
Equilibrate the column with 95% mobile phase A and 5% mobile phase B.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Maintain 95% mobile phase B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
Monitor the eluent at a wavelength of 220 nm.
-
Calculate purity based on the peak area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of relamorelin.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Utilize the HPLC method described in section 3.1 to introduce the sample into the mass spectrometer.
-
Set the ESI source to positive ion mode.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 400-1200.
-
Observe the m/z values corresponding to the protonated molecular ions of relamorelin (e.g., [M+H]+, [M+2H]2+, etc.).
-
Compare the observed molecular weight with the theoretical molecular weight of relamorelin.
Signaling Pathway and Experimental Workflow
Relamorelin-Activated GHSR Signaling Pathway
Relamorelin, as a ghrelin receptor agonist, initiates a cascade of intracellular signaling events upon binding to the Growth Hormone Secretagogue Receptor (GHSR). This G-protein coupled receptor primarily signals through the Gq/11 pathway.
Caption: Relamorelin-activated GHSR signaling pathway.
Experimental Workflow for Relamorelin Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of relamorelin.
Caption: Experimental workflow for relamorelin synthesis and characterization.
References
Relamorelin TFA: A Technical Guide to a Selective GHSR Agon's Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that acts as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] This technical guide provides an in-depth overview of relamorelin TFA, including its mechanism of action, receptor binding affinity, and downstream signaling pathways. The document summarizes key quantitative data from preclinical and clinical studies in tabular format for ease of comparison and details the experimental protocols employed in these investigations. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of relamorelin's pharmacological profile and its development process.
Introduction
Ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR).[3][4] The activation of GHSR by ghrelin stimulates the release of growth hormone and plays a crucial role in regulating appetite, gastrointestinal motility, and energy homeostasis.[4][5] Relamorelin is a ghrelin analogue with enhanced plasma stability and a longer half-life compared to native ghrelin.[6][7] It has been investigated for the treatment of gastrointestinal motility disorders, particularly diabetic gastroparesis and chronic constipation.[2][8]
Mechanism of Action
Relamorelin selectively binds to and activates the GHSR, a G protein-coupled receptor (GPCR).[1][9] Upon activation, the GHSR initiates a cascade of intracellular signaling events that mediate the physiological effects of the agonist.[9][10]
GHSR Signaling Pathways
The activation of GHSR by relamorelin can trigger multiple signaling pathways depending on the cell type.[9][10] The primary and most well-characterized pathway involves the Gαq subunit of the G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[9] Other signaling cascades that can be activated by GHSR include the mitogen-activated protein kinase (MAPK), protein kinase A (PKA), and protein kinase B (Akt) pathways.[10]
GHSR Signaling Pathway
Quantitative Data
Receptor Binding and Potency
Relamorelin demonstrates a higher affinity and potency for the GHSR-1a receptor compared to native ghrelin.[1][11]
| Ligand | Binding Affinity (Ki) (nM) | Potency (EC50) (nM) | Reference |
| Relamorelin | 0.42 | 0.71 | [1][11] |
| Native Ghrelin | 1.12 | 4.2 | [1][11] |
Clinical Efficacy in Diabetic Gastroparesis
Multiple clinical trials have evaluated the efficacy of relamorelin in patients with diabetic gastroparesis.
| Study Phase | Dosage | Primary Endpoint | Result | Reference |
| Phase 2a | 10 µg twice daily | Gastric emptying half-time | Significant acceleration of gastric emptying (P < .03) and reduction in vomiting frequency (~60%) and severity (P ≤ .033) compared to placebo.[12] | [12] |
| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | Change in weekly vomiting episodes | No significant difference in vomiting frequency compared to placebo; however, significant improvements in nausea, postprandial fullness, abdominal pain, and bloating were observed.[13][14] Gastric emptying time was accelerated by about 10% (half-life decrease of 12-13 minutes).[13] | [13][14] |
| Meta-analysis | Various | Mean change in gastric emptying time | Statistically significant improvement in gastric emptying time with a mean difference of -11.40 minutes compared to placebo. For diabetic gastroparesis specifically, the mean difference was -8.43 minutes. |
Clinical Efficacy in Chronic Constipation
Relamorelin has also been investigated for the treatment of chronic constipation.[15]
| Study Phase | Dosage | Primary Endpoint | Result | Reference |
| Phase 2a | 100 mcg daily for 14 days | Stool consistency (Bristol Stool Scale) and colonic transit | Significantly accelerated colonic transit at 32 hours (P=.040) and 48 hours (P=.017).[16][17] Increased the number of spontaneous bowel movements (P<.001) and accelerated the time to first bowel movement (P=.004) compared to placebo.[16][17] | [15][16][17][18] |
Safety and Tolerability
Across phase 2 trials, relamorelin was generally well-tolerated.[19]
| Adverse Event | Relamorelin | Placebo | Reference |
| Hyperglycemia events | More frequent | Less frequent | [13] |
| Diarrhea events | More frequent | Less frequent | [20] |
| Increased appetite, fatigue, headache | Associated with relamorelin | Not specified | [16][17] |
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of relamorelin for the GHSR-1a receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human recombinant GHSR-1a are cultured under standard conditions.[6]
-
Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [125I]-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled relamorelin or native ghrelin.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
Objective: To determine the potency (EC50) of relamorelin in activating the GHSR-1a receptor.
Methodology:
-
Cell Culture: CHO-K1 cells expressing the human GHSR-1a are seeded in a microplate.[6]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Increasing concentrations of relamorelin or native ghrelin are added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.[1]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Phase 2b Clinical Trial in Diabetic Gastroparesis (Illustrative Workflow)
Objective: To evaluate the efficacy and safety of relamorelin in patients with diabetic gastroparesis.
Phase 2b Clinical Trial Workflow
Conclusion
This compound is a potent and selective GHSR agonist with a well-defined mechanism of action. Preclinical data demonstrate its superior binding affinity and potency compared to native ghrelin. Clinical trials have provided evidence for its efficacy in improving symptoms and accelerating gastrointestinal transit in patients with diabetic gastroparesis and chronic constipation. While generally well-tolerated, the potential for hyperglycemia warrants careful monitoring. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of relamorelin and the broader field of ghrelin receptor agonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relamorelin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is Relamorelin used for? [synapse.patsnap.com]
- 5. Growth hormone - Wikipedia [en.wikipedia.org]
- 6. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 11. glpbio.com [glpbio.com]
- 12. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]
- 14. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rhythm Presents Positive Phase 2 Study Results for Relamorelin for Chronic Constipation [prnewswire.com]
- 19. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data [pubmed.ncbi.nlm.nih.gov]
- 20. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]
The In Vivo Pharmacodynamics of Relamorelin TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Relamorelin TFA, a ghrelin receptor agonist. The information is compiled from peer-reviewed literature and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Core Mechanism of Action: Ghrelin Receptor Agonism
Relamorelin is a synthetic pentapeptide analogue of ghrelin.[1] Its primary mechanism of action is the potent and selective agonism of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] Relamorelin exhibits a higher affinity for the GHSR-1a subtype compared to endogenous ghrelin, along with enhanced plasma stability and a longer half-life.[2][3]
Activation of the GHSR by Relamorelin initiates a cascade of intracellular signaling events, primarily through G-protein coupling. The binding of Relamorelin to GHSR-1a can activate multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, leading to diverse downstream effects.[4][5] The prokinetic effects of Relamorelin on the gastrointestinal tract are largely attributed to the activation of the Gαq/11 pathway, which stimulates phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.[5] This calcium signaling cascade is crucial for smooth muscle contraction and the enhancement of gastrointestinal motility.
Signaling Pathway of Relamorelin at the Ghrelin Receptor
Caption: Simplified signaling pathway of Relamorelin at the ghrelin receptor (GHSR-1a).
In Vivo Pharmacodynamic Effects in Clinical Trials
Relamorelin has been investigated in several clinical trials, primarily for the treatment of diabetic gastroparesis and chronic idiopathic constipation. The following tables summarize the key quantitative findings from a notable Phase 2b study in patients with diabetic gastroparesis.
Table 1: Efficacy of Relamorelin on Gastric Emptying and Vomiting Frequency in Diabetic Gastroparesis (Phase 2b Study)
| Parameter | Placebo (n=104) | Relamorelin 10 µg BID (n=98) | Relamorelin 30 µg BID (n=109) | Relamorelin 100 µg BID (n=82) |
| Change in Gastric Emptying T½ (minutes) from Baseline | - | ↓ by 12% | ↓ by 12% | ↓ by 12% (p=0.051) |
| Reduction in Vomiting Frequency from Baseline | ~70% | ~75% (NS) | ~75% (NS) | ~75% (NS) |
*p < 0.05 compared to placebo. NS = Not Significant compared to placebo. BID = twice daily. Data from Camilleri M, et al. Gastroenterology. 2017.[6]
Table 2: Effect of Relamorelin on Core Symptoms of Diabetic Gastroparesis (Phase 2b Study)
| Symptom Score (0-10 scale) | Placebo | Relamorelin (10, 30, and 100 µg BID) |
| Change in Composite DG Symptom Severity Score from Baseline | - | Significant reduction |
| Change in Nausea Score from Baseline | - | Significant reduction |
| Change in Abdominal Pain Score from Baseline | - | Significant reduction |
| Change in Postprandial Fullness Score from Baseline | - | Significant reduction |
| Change in Bloating Score from Baseline | - | Significant reduction* |
*p < 0.05 for all three Relamorelin dose groups compared to placebo based on longitudinal analysis over 12 weeks. Data from Camilleri M, et al. Gastroenterology. 2017.[6]
Experimental Protocols
Phase 2b Clinical Trial in Diabetic Gastroparesis (NCT02357420)
Objective: To evaluate the efficacy and safety of different doses of Relamorelin compared to placebo in patients with moderate to severe diabetic gastroparesis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria:
-
Adults with type 1 or type 2 diabetes mellitus.
-
Moderate to severe symptoms of gastroparesis, including recent vomiting.
-
Delayed gastric emptying confirmed by a ¹³C-Spirulina Gastric Emptying Breath Test (GEBT), with a T½ value of ≥ 79 minutes.
-
Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of ≥ 2.6.
-
-
Exclusion Criteria:
-
Upper gastrointestinal obstruction.
-
Prior gastric surgery.
-
HbA1c > 11.0%.
-
Use of medications that could affect gastrointestinal motility (e.g., opioids, metoclopramide) within a specified period before and during the study.
-
Treatment Regimen:
-
A 2-week single-blind placebo run-in period.
-
Randomization to one of four treatment arms for 12 weeks:
-
Placebo, administered subcutaneously twice daily.
-
Relamorelin 10 µg, administered subcutaneously twice daily.
-
Relamorelin 30 µg, administered subcutaneously twice daily.
-
Relamorelin 100 µg, administered subcutaneously twice daily.
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the frequency of vomiting.
-
Secondary Endpoints:
-
Change from baseline in the composite score of four key gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.
-
Change from baseline in gastric emptying half-time (T½) as measured by the ¹³C-Spirulina GEBT.
-
¹³C-Spirulina Gastric Emptying Breath Test (GEBT) Protocol
The ¹³C-Spirulina GEBT is a non-invasive method to measure the rate of solid gastric emptying.
-
Patient Preparation: Patients are required to fast for at least 8 hours prior to the test.
-
Baseline Breath Sample: Before consuming the test meal, a baseline breath sample is collected into a breath collection bag.
-
Test Meal: The patient consumes a standardized meal consisting of a scrambled egg mix containing a precise amount of ¹³C-Spirulina, saltine crackers, and water.
-
Post-Meal Breath Samples: Breath samples are collected at specified time points after the meal, typically over a 4-hour period (e.g., at 45, 90, 120, 150, 180, and 240 minutes).
-
Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry. The rate of ¹³CO₂ excretion is calculated and used to determine the gastric emptying half-time (T½).
Experimental Workflow for the Phase 2b Clinical Trial
Caption: Workflow of the Phase 2b clinical trial for Relamorelin in diabetic gastroparesis.
Safety and Tolerability
In the Phase 2b trial, Relamorelin was generally well-tolerated. A dose-related increase in blood glucose levels and HbA1c was observed in some patients receiving Relamorelin, which in some cases required adjustments to their diabetes medications.[6]
Conclusion
This compound demonstrates significant prokinetic effects in vivo, primarily through its potent agonism of the ghrelin receptor. Clinical trials in patients with diabetic gastroparesis have shown that Relamorelin can accelerate gastric emptying and improve key symptoms such as nausea, abdominal pain, postprandial fullness, and bloating. Further investigation in Phase 3 trials is ongoing to fully establish its efficacy and safety profile for the management of gastrointestinal motility disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Central Nervous System Penetration of Relamorelin TFA: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information regarding the central nervous system (CNS) penetration of Relamorelin. Specific, detailed preclinical and clinical data on the CNS pharmacokinetics of Relamorelin TFA are limited in the public domain.
Executive Summary
Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHS-R1a).[1][2][3] It has been primarily investigated for its prokinetic effects on the gastrointestinal (GI) tract, showing promise in treating conditions like diabetic gastroparesis and chronic constipation.[1][4][5] While the primary targets of Relamorelin are peripheral, the GHS-R1a is also widely expressed in the central nervous system, including in the hypothalamus, hippocampus, and cortex.[6][7] This raises pertinent questions for drug development regarding the compound's ability to cross the blood-brain barrier (BBB) and its potential for central effects. Preclinical data indicates that Relamorelin exhibits very low penetration into the CNS.[1] This guide provides a comprehensive overview of the available data, the relevant biological pathways, and the standard methodologies for assessing CNS penetration.
Quantitative Data on CNS Penetration
Publicly available quantitative data on Relamorelin's CNS penetration is sparse and limited to a single preclinical study. The key finding from this study is summarized below.
Table 1: Preclinical CNS Penetration of Relamorelin
| Parameter | Species | Dose | Value | Source |
| Brain Availability | Rat | 5 mg/kg | 0.015% | Rhythm Pharmaceuticals (data on file, cited in[1]) |
This result indicates that a very small fraction of the administered dose of Relamorelin reaches the brain in this animal model, suggesting it is a poor CNS penetrant. The absence of neurological adverse effects in human clinical trials further supports the assertion of its limited central activity.[4]
Ghrelin Receptor Signaling Pathway
Relamorelin exerts its effects by activating the GHS-R1a, a G protein-coupled receptor (GPCR).[7][8] Understanding this pathway is crucial for contextualizing the potential central effects, should any CNS penetration occur. The canonical signaling cascade initiated by GHS-R1a activation involves the Gαq/11 protein.[9]
The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][9] This increase in intracellular Ca2+ is a key downstream signal that mediates many of the receptor's physiological effects.[7]
Experimental Protocols for Assessing CNS Penetration
While the specific protocol for the Relamorelin study is not public, it would likely have followed standard preclinical methodologies for assessing drug penetration into the central nervous system.[10][11] These methods are designed to quantify the concentration of a drug in the brain and compare it to the concentration in systemic circulation.
The most common in vivo method involves administering the drug to an animal model (e.g., rats) and measuring its concentration in both plasma and brain tissue at various time points. The key metric derived from these studies is the brain-to-plasma concentration ratio (Kp), and more specifically, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which accounts for protein binding.[10][11]
A generalized workflow for such an experiment is as follows:
-
Compound Administration: The test compound (this compound) is administered to a cohort of animals, typically via a route that ensures systemic exposure (e.g., subcutaneous or intravenous injection).
-
Sample Collection: At predetermined time points post-administration, blood and brain samples are collected. Blood is processed to isolate plasma.
-
Sample Processing: Brain tissue is homogenized to create a uniform sample from which the drug can be extracted.
-
Bioanalysis: Drug concentrations in the plasma and brain homogenate are quantified using a sensitive analytical technique, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The brain and plasma concentration data are used to calculate the brain-to-plasma ratio.
In early drug discovery, in vitro and in silico models are often used to predict CNS penetration and avoid costly animal studies.[10][11]
-
In Vitro Models: These include cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or assays using Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (e.g., P-glycoprotein) to assess a compound's permeability and susceptibility to being pumped out of the brain.[11][12]
-
In Silico Models: Computational models use the physicochemical properties of a molecule (e.g., size, polarity, charge) to predict its ability to cross the BBB.[10] Relamorelin, as a pentapeptide, has a molecular weight of 791 Daltons, which is significantly larger than the typical small molecules that readily cross the BBB, supporting the low penetration observed in vivo.[1]
Conclusion and Implications
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin in Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Relamorelin TFA for Cachexia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Relamorelin trifluoroacetate (TFA), a synthetic ghrelin analogue, for the investigation of cachexia. This document outlines the core mechanism of action, detailed experimental protocols for preclinical research, and a summary of key quantitative data from relevant studies.
Introduction to Relamorelin and Cachexia
Cachexia is a multifactorial syndrome characterized by severe body weight loss, muscle wasting (sarcopenia), and anorexia, often associated with chronic diseases such as cancer, chronic kidney disease, and heart failure.[1] Unlike simple starvation, cachexia involves a complex interplay of pro-inflammatory cytokines and metabolic disturbances that are not fully reversible by conventional nutritional support.
Relamorelin is a potent agonist of the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHSR).[2] Ghrelin, the endogenous ligand for this receptor, is a multifaceted hormone that stimulates appetite, promotes the release of growth hormone, and exerts anti-inflammatory effects.[3] By mimicking the actions of ghrelin, Relamorelin presents a promising therapeutic strategy to counteract the debilitating effects of cachexia.
Mechanism of Action: The Ghrelin Signaling Pathway
Relamorelin exerts its effects by binding to and activating the GHSR, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events that ultimately lead to the physiological responses of increased appetite, muscle anabolism, and reduced inflammation.
Central Appetite Regulation
In the hypothalamus, the binding of Relamorelin to GHSR on neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons stimulates the release of these orexigenic peptides, leading to an increase in food intake.[4][5]
Anabolic Effects
Activation of the GHSR in the pituitary gland stimulates the secretion of growth hormone (GH). GH, in turn, promotes the production of insulin-like growth factor 1 (IGF-1), a key mediator of muscle growth and protein synthesis.[6]
Anti-inflammatory Action
Ghrelin and its mimetics have been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key drivers of muscle catabolism in cachexia.[3][7]
Data Presentation: Quantitative Outcomes of Ghrelin Agonist Treatment in Cachexia Models
The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of ghrelin agonists, including Relamorelin and the related compound Anamorelin, on key parameters of cachexia.
Table 1: Effects of Ghrelin Agonists on Body Weight and Composition in Preclinical Cachexia Models
| Compound | Animal Model | Dosage | Duration | Change in Body Weight | Change in Lean Body Mass | Citation |
| Ghrelin | Tumor-bearing rats | Continuous infusion | Not specified | Significant increase vs. saline | Maintenance of lean mass vs. loss in saline group | [8] |
| BIM-28131 (Ghrelin analog) | Tumor-bearing rats | Continuous infusion | Not specified | Significant increase vs. saline | Maintenance of lean mass vs. loss in saline group | [8] |
| Anamorelin | Rats | 3, 10, or 30 mg/kg, once daily | 6 days | Significant, dose-dependent increase vs. control | Not specified | [9] |
Table 2: Effects of Anamorelin on Body Weight and Composition in Clinical Trials for Cancer Cachexia
| Trial | Patient Population | Dosage | Duration | Change in Body Weight (Anamorelin vs. Placebo) | Change in Lean Body Mass (Anamorelin vs. Placebo) | Citation |
| ROMANA 1 | NSCLC with cachexia | 100 mg | 12 weeks | +2.20 kg vs. +0.14 kg (p < 0.001) | +1.10 kg vs. -0.44 kg (p < 0.001) | [2] |
| ROMANA 2 | NSCLC with cachexia | 100 mg | 12 weeks | +0.95 kg vs. -0.57 kg (p < 0.001) | +0.75 kg vs. -0.96 kg (p < 0.001) | [2] |
| Phase II (Pooled) | Advanced cancer with cachexia | 50 mg | 12 weeks | Not specified | +1.89 kg vs. -0.20 kg (p=0.0006) | [10] |
| Japanese Phase II | NSCLC with cachexia | 100 mg | 12 weeks | Not specified | +1.38 kg vs. -0.17 kg (p < 0.0001) | [11] |
| Single-arm study | NSCLC or GI cancer with cachexia and low BMI | 100 mg | 9 weeks | 25.9% of patients had ≥5% increase | Not specified |
Table 3: Effects of Ghrelin Agonists on Food Intake and Appetite
| Compound | Study Population | Dosage | Duration | Effect on Food Intake/Appetite | Citation |
| Ghrelin | Tumor-bearing rats | Continuous infusion | Not specified | Significant increase in food consumption | [8] |
| Anamorelin | Rats | 3, 10, or 30 mg/kg, once daily | 6 days | Significant, dose-dependent increase | [9] |
| Anamorelin | Healthy adults | 25 and 50 mg | Single dose | Significant increase in caloric intake | [11] |
| Anamorelin | Gastric cancer with cachexia | Not specified | 12 weeks | Improved appetite and food intake |
Table 4: Effects of Ghrelin Agonists on Inflammatory Markers
| Compound | Model/Population | Effect on Inflammatory Cytokines | Citation |
| Ghrelin | In vitro (LPS-stimulated macrophages) | Modulates secretion of pro- and anti-inflammatory cytokines | |
| Ghrelin | In vivo | Inhibits production of IL-1β, IL-6, and TNF-α | [3] |
| Ghrelin | Nephrectomized rats (renal cachexia) | Decreased circulating inflammatory cytokines | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the investigation of Relamorelin TFA for cachexia.
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, aseptically weigh the desired amount of this compound powder.
-
Reconstitute the powder with a precise volume of sterile saline to achieve the desired stock concentration.
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile, pyrogen-free vial.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
On the day of the experiment, thaw the stock solution and dilute it to the final working concentration with sterile saline.
Induction of Cancer Cachexia using a Murine Model
Objective: To establish a cancer cachexia model in mice using Lewis Lung Carcinoma (LLC) cells.
Materials:
-
LLC1 (Lewis Lung Carcinoma) cell line
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
C57BL/6 mice (male, 8-10 weeks old)
-
Sterile syringes and needles (27G)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Culture LLC1 cells in complete medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Count the cells using a hemocytometer and adjust the cell concentration to 1 x 10^6 cells per 100 µL of PBS.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the LLC1 cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth and the development of cachectic symptoms (e.g., weight loss, reduced food intake, muscle wasting).
Assessment of Body Composition using Dual-Energy X-ray Absorptiometry (DEXA)
Objective: To measure lean body mass, fat mass, and bone mineral density in mice.
Materials:
-
DEXA scanner for small animals
-
Anesthetic (e.g., isoflurane)
-
Heating pad
Protocol:
-
Calibrate the DEXA scanner according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.
-
Place the anesthetized mouse in a prone position on the DEXA scanner bed.
-
Perform a scout scan to ensure proper positioning of the animal.
-
Acquire the whole-body scan.
-
Analyze the scan data using the provided software to determine lean mass, fat mass, and bone mineral density. The head is typically excluded from the analysis.
-
After the scan, place the mouse on a heating pad to maintain body temperature until it fully recovers from anesthesia.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by Relamorelin.
Caption: Relamorelin activates the GHSR, leading to downstream signaling through Gαq/PLC and Gαi/o/PI3K pathways.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a murine model of cancer cachexia.
Logical Relationships in Relamorelin's Therapeutic Action
Caption: The logical cascade of events following Relamorelin administration, leading to the amelioration of cachexia.
References
- 1. researchgate.net [researchgate.net]
- 2. Anamorelin in patients with advanced non-small cell lung cancer and cachexia: Results from the phase III studies ROMANA 1 and 2. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. mmpc.org [mmpc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for establishing and evaluating a cancer cachexia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anamorelin (ONO‐7643) for the treatment of patients with non–small cell lung cancer and cachexia: Results from a randomized, double‐blind, placebo‐controlled, multicenter study of Japanese patients (ONO‐7643‐04) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
An In-depth Technical Guide to Relamorelin TFA in Models of Gastrointestinal Dysmotility
For Researchers, Scientists, and Drug Development Professionals
Relamorelin (also known as RM-131), a synthetic pentapeptide ghrelin analog, is a potent prokinetic agent under investigation for the treatment of gastrointestinal (GI) motility disorders, particularly diabetic gastroparesis and chronic idiopathic constipation.[1][2][3] This technical guide provides a comprehensive overview of relamorelin's mechanism of action, its efficacy in preclinical and clinical models of GI dysmotility, and detailed experimental protocols from key studies.
Mechanism of Action
Relamorelin is a selective agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] Ghrelin, a 28-amino acid peptide primarily secreted by the stomach, is the natural ligand for this receptor and plays a crucial role in regulating appetite, energy balance, and GI motility.[1][4] Relamorelin exhibits enhanced potency and plasma stability compared to native ghrelin.[1][3] In vitro studies have shown that relamorelin binds to the human GHS-R1a with approximately three-fold greater potency than ghrelin and is about six-fold more potent in activating the receptor and inducing downstream intracellular signaling.[1]
The GHS-R1a is a G protein-coupled receptor.[5][6] Upon activation by relamorelin, it can trigger various intracellular signaling cascades, including those involving mitogen-activated protein kinase (MAPK), protein kinase A (PKA), protein kinase B (PKB/AKT), and AMP-activated protein kinase (AMPK), depending on the cell type.[5][6] In the context of GI motility, activation of GHS-R1a on vagal afferent nerve fibers is a key mechanism.[4][7] This leads to signals being transmitted to the nucleus of the solitary tract in the brainstem, which in turn activates vagal efferent pathways that increase gastric contractions and overall GI motility.[4][7]
Efficacy in Preclinical Models
Relamorelin has demonstrated significant prokinetic activity in various animal models of GI dysmotility. In a rat model where gastric dysmotility was induced by morphine, relamorelin was found to be 600- to 1800-fold more potent than other ghrelin receptor agonists, TZP-101 and TZP-102.[1] Furthermore, in a rat model of postoperative ileus combined with morphine-induced dysmotility, relamorelin was approximately 100-fold more potent than native ghrelin in stimulating gastric emptying.[1] In a murine model, relamorelin was shown to decrease the excitability of colonic circular smooth muscle cells and reduce colonic intraluminal pressure.[8]
Efficacy in Clinical Trials
Relamorelin has undergone several Phase II clinical trials in patients with diabetic gastroparesis and chronic idiopathic constipation, showing promising results in improving symptoms and accelerating GI transit.
Diabetic Gastroparesis
Phase IIa and IIb studies have consistently shown that relamorelin accelerates gastric emptying and improves key symptoms of diabetic gastroparesis.[1][3][9]
Table 1: Summary of Quantitative Efficacy Data for Relamorelin in Diabetic Gastroparesis
| Study Phase | Dose | Primary Outcome Measure | Result | p-value | Reference |
| Phase IIa | 10 µg b.i.d. | Gastric Emptying (Scintigraphy) | Significant acceleration | <0.03 | [1] |
| Phase IIa | 10 µg b.i.d. | Vomiting Frequency | Significant improvement vs. placebo | N/A | [1][3] |
| Phase IIb | 10 µg b.i.d. | Gastric Emptying (¹³C-Spirulina Breath Test) | 12% acceleration vs. placebo | <0.05 | [10][11] |
| Phase IIb | 30 µg b.i.d. | Gastric Emptying (¹³C-Spirulina Breath Test) | 12% acceleration vs. placebo | <0.05 | [10][11] |
| Phase IIb | 100 µg b.i.d. | Gastric Emptying (¹³C-Spirulina Breath Test) | Acceleration vs. placebo | =0.051 | [10][11] |
| Phase IIb | 10, 30, 100 µg b.i.d. | Composite DG Symptom Score (nausea, pain, fullness, bloating) | Significant reduction vs. placebo | <0.05 | [10][11] |
Chronic Idiopathic Constipation
In patients with chronic idiopathic constipation, relamorelin has been shown to relieve constipation and accelerate colonic transit.[1][3]
Table 2: Summary of Quantitative Efficacy Data for Relamorelin in Chronic Idiopathic Constipation
| Study Phase | Dose | Primary Outcome Measure | Result vs. Placebo | p-value | Reference |
| Phase II | 100 µg s.c. daily for 14 days | Gastric Emptying T₁/₂ | Accelerated | 0.027 | [12][13] |
| Phase II | 100 µg s.c. daily for 14 days | Small Bowel Transit | Accelerated | 0.051 | [12][13] |
| Phase II | 100 µg s.c. daily for 14 days | Colonic Transit at 32 hrs | Accelerated | 0.040 | [12][13] |
| Phase II | 100 µg s.c. daily for 14 days | Colonic Transit at 48 hrs | Accelerated | 0.017 | [12][13] |
| Phase II | 100 µg s.c. daily for 14 days | Spontaneous Bowel Movements (SBMs) | Increased | <0.001 | [12][13] |
| Phase II | 100 µg s.c. daily for 14 days | Time to First Bowel Movement | Accelerated | 0.004 | [12][13] |
Experimental Protocols
Preclinical Model: Rat Morphine-Induced Gastric Dysmotility
A common preclinical model to assess the prokinetic activity of compounds like relamorelin involves inducing gastric stasis in rats using morphine.
-
Animal Model : Male Sprague-Dawley rats are typically used.
-
Induction of Gastric Stasis : Morphine sulfate (e.g., 0.3 mg/kg) is administered subcutaneously to delay gastric emptying.
-
Test Compound Administration : Relamorelin or a vehicle control is administered, often subcutaneously, at various doses.
-
Gastric Emptying Measurement : A non-absorbable marker (e.g., phenol red) mixed with a test meal is given orally. After a set time, the animals are euthanized, and the amount of marker remaining in the stomach is quantified spectrophotometrically to determine the extent of gastric emptying.
-
Data Analysis : The potency of relamorelin is determined by calculating the dose required to produce a 50% reversal of the morphine-induced delay in gastric emptying (ED₅₀).
Clinical Trial: Phase IIb in Diabetic Gastroparesis (NCT02357420)
This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of relamorelin in patients with diabetic gastroparesis.[10][11]
-
Patient Population : 393 patients with type 1 or type 2 diabetes, moderate to severe gastroparesis symptoms, and delayed gastric emptying confirmed by a ¹³C-spirulina gastric emptying breath test (GEBT).[10][11]
-
Study Design : Following a 2-week single-blind placebo run-in, patients were randomized to receive placebo or relamorelin (10 µg, 30 µg, or 100 µg) administered subcutaneously twice daily for 12 weeks.[10][11]
-
Outcome Measures :
-
Primary Efficacy Endpoints : Change from baseline in vomiting frequency and a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.[10][11]
-
Secondary Efficacy Endpoint : Change from baseline in gastric emptying half-time (T₁/₂) measured by GEBT.[10][11]
-
Safety Assessments : Monitoring of adverse events, laboratory tests (including HbA1c and fasting blood glucose), and weight.[14][15]
-
-
Statistical Analysis : A longitudinal, mixed-effects model with repeated measures was used to analyze the change from baseline in symptom scores.[10][11]
Safety and Tolerability
Across Phase II trials, relamorelin has been generally well-tolerated.[9][14] Common adverse events associated with relamorelin include increased appetite, fatigue, and headache.[13] One notable safety finding is a dose-related increase in HbA1c and fasting blood glucose levels, which requires proactive management in patients with diabetes.[14][15] Importantly, no significant cardiac or neurologic adverse effects have been observed.[9][16]
Conclusion
Relamorelin TFA has demonstrated robust prokinetic effects in both preclinical and clinical models of gastrointestinal dysmotility. Its potent agonism of the ghrelin receptor translates to accelerated gastric emptying and colonic transit, leading to significant symptomatic improvement in patients with diabetic gastroparesis and chronic idiopathic constipation. The favorable safety profile, particularly the absence of cardiovascular and neurological side effects, positions relamorelin as a promising therapeutic agent for these challenging conditions.[9][16] Further investigation in Phase III trials is underway to confirm its long-term efficacy and safety.[9][17]
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of ghrelin to functional gastrointestinal disorders’ pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 6. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of ghrelin/GOAT/GHSR system in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-Term Effects of Relamorelin on Descending Colon Motility in Chronic Constipation: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. hra.nhs.uk [hra.nhs.uk]
The Role of Relamorelin TFA in Appetite Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relamorelin (TFA salt), a potent, selective pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a), has been primarily investigated for its prokinetic effects in treating diabetic gastroparesis and chronic idiopathic constipation. As an analog of ghrelin, the body's natural "hunger hormone," Relamorelin inherently possesses the potential to stimulate appetite. This technical guide provides a comprehensive overview of the available data on the appetite-stimulating effects of Relamorelin TFA, detailing its mechanism of action, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to assess its impact on appetite.
Introduction
Relamorelin is a synthetic peptide designed to mimic the action of endogenous ghrelin with enhanced potency and a longer plasma half-life. Its primary development focus has been on gastrointestinal motility disorders. However, given that the ghrelin receptor is a key regulator of appetite and energy balance, the orexigenic (appetite-stimulating) effects of Relamorelin are of significant interest, both as a potential therapeutic application and as a side effect to be managed in its primary indications.
Mechanism of Action in Appetite Stimulation
Relamorelin exerts its effects by binding to and activating the GHSR-1a. This receptor is highly expressed in the hypothalamus, a region of the brain critical for regulating hunger and satiety.
Upon binding to GHSR-1a in the hypothalamus, Relamorelin is believed to initiate a signaling cascade that leads to an increase in the release of orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). These neuropeptides, in turn, stimulate food intake. The binding affinity of Relamorelin for the GHSR-1a is approximately three times greater than that of native ghrelin.
Signaling Pathway
The activation of GHSR-1a by Relamorelin triggers downstream intracellular signaling pathways, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Subsequently, this cascade can influence the activity of other kinases such as mitogen-activated protein kinase (MAPK) and Akt, ultimately leading to the transcription and release of NPY and AgRP.
Quantitative Data from Clinical Studies
While the primary endpoints of most Relamorelin clinical trials were focused on gastrointestinal motility and associated symptoms, appetite-related effects have been reported, primarily as adverse events. Direct, comprehensive studies on Relamorelin's orexigenic effects are limited.
Table 1: Summary of Appetite-Related Findings in Relamorelin Clinical Trials
| Study Phase | Population | Dosage | Key Appetite-Related Findings | Citation |
| Phase 2 | Chronic Constipation | 100 µg daily | "Hunger or increased appetite" reported more frequently with Relamorelin vs. placebo (p=0.012). | |
| Phase 2a/2b (Pooled Analysis) | Diabetic Gastroparesis | 10 µg, 30 µg, 100 µg twice daily | Weight changes were small and not considered clinically relevant. It remains unclear if the 10 µg dose increases appetite in this population. | |
| Phase 2b | Diabetic Gastroparesis | 10 µg, 30 µg, 100 µg twice daily | Dose-related worsening of glycemic control was observed, which could be an indirect consequence of altered eating patterns. |
Experimental Protocols for Appetite Assessment
Detailed protocols for the primary assessment of appetite in Relamorelin trials are not extensively published, as this was not a primary endpoint. However, standard methodologies for assessing appetite in clinical trials would likely have been employed for patient-reported outcomes and adverse event monitoring.
Key Methodologies in Appetite Assessment
-
Visual Analogue Scales (VAS): A common method for subjective appetite assessment involves patients rating their feelings of hunger, satiety, fullness, and prospective food consumption on a 100 mm line.
-
Adverse Event Reporting: Spontaneously reported adverse events, such as "increased appetite" or "hunger," are systematically collected and coded using standardized dictionaries like MedDRA.
-
Food Diaries: Detailed records of all food and beverage intake over a specified period can provide quantitative data on caloric intake and macronutrient distribution.
-
Body Weight Monitoring: Regular measurement of body weight is a crucial indicator of changes in energy balance that may result from altered appetite and food intake.
Experimental Workflow Example
The following diagram illustrates a typical workflow for assessing appetite in a clinical trial setting where it is a secondary endpoint.
Discussion and Future Directions
The available evidence suggests that this compound has a dose-dependent appetite-stimulating effect, consistent with its mechanism of action as a potent ghrelin agonist. However, in the context of its primary indication for diabetic gastroparesis, this effect was not found to be clinically significant at the doses studied, particularly the 10 µg dose. The observed worsening of glycemic control in some patients treated with higher doses of Relamorelin warrants further investigation to determine the contribution of increased caloric intake versus other metabolic effects of the drug.
For drug development professionals, these findings have several implications:
-
Therapeutic Potential: The orexigenic properties of Relamorelin could be explored in conditions characterized by anorexia and cachexia, such as in cancer patients.
-
Patient Management: In the treatment of gastroparesis, clinicians should be aware of the potential for increased appetite and counsel patients on managing their dietary intake to avoid negative impacts on glycemic control.
-
Future Research: Dedicated clinical trials with primary endpoints focused on appetite, caloric intake, and body composition are needed to fully characterize the orexigenic profile of Relamorelin.
Conclusion
This compound, a ghrelin agonist in development for gastrointestinal motility disorders, demonstrates a clear, albeit not fully quantified, appetite-stimulating effect. This is a direct consequence of its mechanism of action on the GHSR-1a in the hypothalamus. While not a primary focus of the clinical trials for gastroparesis, the potential for increased appetite is a noteworthy aspect of Relamorelin's pharmacological profile. Further targeted research is necessary to fully elucidate the clinical utility and management of this effect.
Relamorelin (RM-131): A Technical Overview of its Discovery and Clinical Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide analogue of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2][3] It was developed as a potent, selective agonist for the GHSR-1a subtype with the aim of treating gastrointestinal motility disorders.[4][5][6] Derived from the natural ghrelin sequence, Relamorelin was optimized to have greater potency, enhanced stability, and a longer plasma half-life compared to its endogenous counterpart.[2][3][7][8] The primary therapeutic indication explored for Relamorelin has been diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms such as nausea, vomiting, bloating, and abdominal pain.[7][9][10] The U.S. Food and Drug Administration (FDA) granted Fast Track designation to Relamorelin for this indication.[1][7][11] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development history of Relamorelin TFA.
Discovery and Preclinical Profile
Relamorelin was identified as a promising therapeutic agent due to its potent and selective agonism of the ghrelin receptor. Preclinical studies demonstrated its potential as a prokinetic agent. In rat models of postoperative ileus and morphine-induced gastric dysmotility, Relamorelin proved to be significantly more potent than native ghrelin and other ghrelin receptor agonists like TZP-101 and TZP-102.[2]
Pharmacological Profile
In vitro studies were conducted to determine the binding affinity and functional potency of Relamorelin at the human ghrelin receptor (GHSR-1a). These studies revealed that Relamorelin binds to the receptor with high affinity and is a potent stimulator of downstream signaling pathways.
| Parameter | Relamorelin | Native Ghrelin | Reference |
| Binding Affinity (Ki) | 0.42 nM | 1.12 nM | [5][6][12] |
| Functional Potency (EC50) | 0.71 nM | 4.2 nM | [5][12] |
Mechanism of Action
Relamorelin exerts its pharmacological effects by mimicking the action of endogenous ghrelin.[9] It binds to and activates the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor (GPCR) predominantly located in the stomach and hypothalamus.[9][13] Activation of this receptor initiates a cascade of intracellular signaling events that ultimately lead to increased gastrointestinal motility and the stimulation of growth hormone release.[9]
Signaling Pathways
The GHSR-1a is known to couple to multiple G-protein families, leading to the activation of several downstream signaling pathways. The primary pathway activated by ghrelin and its agonists like Relamorelin is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in cellular activation.[13][14]
The GHSR-1a can also couple to other G-proteins, including Gαi/o and Gα12/13, and can be involved in β-arrestin recruitment, highlighting the complexity of its signaling potential.[13][14][15]
Clinical Development
Relamorelin has undergone several clinical trials, primarily focusing on its efficacy and safety in patients with diabetic gastroparesis and chronic constipation.
Experimental Workflow: Clinical Trials for Diabetic Gastroparesis
The clinical development program for Relamorelin in diabetic gastroparesis typically followed a structured workflow, from patient screening to endpoint analysis.
Phase II Clinical Trials
Multiple Phase II studies were conducted to evaluate the efficacy, safety, and dose-response of Relamorelin.
-
Phase IIa Study (Diabetic Gastroparesis): This study demonstrated that Relamorelin (10 mcg twice daily) significantly accelerated gastric emptying and improved vomiting symptoms compared to placebo.[2][3][7] In a subgroup of patients with baseline vomiting, other symptoms of gastroparesis also showed significant improvement.[2][3]
-
Phase IIa Study (Chronic Constipation): In patients with chronic constipation, Relamorelin (100 mcg once daily for two weeks) led to statistically significant improvements in spontaneous bowel movements and accelerated lower GI transit.[7][8]
-
Phase IIb Study (Diabetic Gastroparesis): This larger, dose-ranging study was designed to further assess the efficacy and safety of Relamorelin over a three-month period.[7][10][16]
| Study | Patient Population | N | Dosing Regimens (subcutaneous, b.i.d.) | Key Findings | Reference |
| Phase IIa | Diabetic Gastroparesis | 204 | 10 mcg | Statistically significant improvements in gastric emptying and vomiting symptoms. | [10][16][17] |
| Phase IIb | Diabetic Gastroparesis | 393-396 | 10 mcg, 30 mcg, 100 mcg, Placebo | Significant reduction in composite symptoms (nausea, postprandial fullness, abdominal pain, bloating) and acceleration of gastric emptying. No significant difference in vomiting episodes vs. placebo. | [10][16][17][18][19] |
Phase III Clinical Program (PLEDGE)
Based on the promising Phase II results, Allergan initiated a comprehensive Phase III program, known as PLEDGE, to evaluate the long-term safety and efficacy of Relamorelin for diabetic gastroparesis.[11] The program included two identical pivotal 12-week studies (RLM-MD-01 and RLM-MD-02) and long-term extension studies.[11] However, the development of Relamorelin has faced uncertainty. A 2019 SEC filing from the manufacturer listed an expected launch in 2024, but subsequent information, including a clinical trial record, indicated the program was terminated based on a business decision.[1][20]
Safety and Tolerability
Across the Phase II trials, Relamorelin was generally well-tolerated.[2][19][21] The most common adverse events were generally mild to moderate.[2] One notable safety finding was a dose-related increase in the proportion of patients experiencing hyperglycemia or worsening of diabetes.[17] In the Phase IIb trial, mean HbA1c levels also showed a dose-dependent increase with Relamorelin treatment.[17][22]
Experimental Protocols
Calcium Mobilization Assay
-
Objective: To determine the functional potency (EC50) of Relamorelin in activating the GHSR-1a.
-
Methodology: A cell line stably expressing the human GHSR-1a is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then exposed to varying concentrations of Relamorelin. The binding of Relamorelin to the receptor triggers the Gq/11 pathway, leading to an increase in intracellular calcium. This change in calcium concentration is measured as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the resulting dose-response curve.
Gastric Emptying Breath Test
-
Objective: To measure the rate of gastric emptying in clinical trial participants.
-
Methodology: Patients consume a standardized meal (e.g., a muffin) containing a non-radioactive isotope, typically Carbon-13 (¹³C)-Spirulina. As the meal is emptied from the stomach and metabolized in the small intestine, the ¹³C is absorbed and eventually exhaled as ¹³CO₂ in the breath. Breath samples are collected at regular intervals over several hours. The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry. The rate of gastric emptying is then calculated based on the appearance of ¹³CO₂ in the breath over time.[23]
Conclusion
Relamorelin (RM-131) is a potent, synthetic ghrelin receptor agonist that demonstrated significant promise in its early and mid-stage clinical development for the treatment of diabetic gastroparesis. Its mechanism of action, centered on stimulating the GHSR-1a, leads to enhanced gastrointestinal motility. Phase II clinical trials provided evidence of its efficacy in accelerating gastric emptying and improving key symptoms of gastroparesis. Despite these promising results and a generally acceptable safety profile, the future of Relamorelin's development is uncertain due to a reported business decision to terminate the Phase III program. Nevertheless, the journey of Relamorelin has provided valuable insights into the therapeutic potential of ghrelin agonism for gastrointestinal motility disorders.
References
- 1. Relamorelin - Wikipedia [en.wikipedia.org]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. glpbio.com [glpbio.com]
- 6. abmole.com [abmole.com]
- 7. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 8. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 9. What is Relamorelin used for? [synapse.patsnap.com]
- 10. Motus finishes phase 2b clinical trial enrolment of relamorelin for diabetic treatment - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consultant360.com [consultant360.com]
- 19. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gastroparesis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
Relamorelin TFA: A Deep Dive into its Cellular Activation Pathways
For Immediate Release
BOSTON, MA – October 31, 2025 – This technical whitepaper provides an in-depth analysis of the cellular signaling pathways activated by Relamorelin TFA, a potent synthetic pentapeptide agonist of the ghrelin receptor (GHS-R1a).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ghrelin receptor agonists and their therapeutic potential.
Relamorelin has demonstrated prokinetic properties and is under investigation for gastrointestinal motility disorders such as diabetic gastroparesis.[2][5] Its mechanism of action is centered on its high affinity and potency at the GHS-R1a, a G-protein coupled receptor (GPCR) known to engage multiple intracellular signaling cascades.[6][7][8][9]
Quantitative Analysis of Relamorelin's Interaction with GHS-R1a
Relamorelin exhibits a significantly higher binding affinity and potency for the human GHS-R1a compared to the endogenous ligand, ghrelin. In vitro studies using Chinese Hamster Ovary (CHO-K1) cells expressing the recombinant human GHS-R1a have quantified these differences.
| Ligand | Binding Affinity (Ki) | Potency (EC50) for Calcium Mobilization |
| This compound | 0.42 ± 0.06 nM [1] | 0.71 ± 0.09 nM [1] |
| Human Ghrelin | 1.22 ± 0.17 nM[1] | 4.2 ± 1.2 nM[1] |
| Table 1: Comparative quantitative data of this compound and human ghrelin at the GHS-R1a receptor. |
Elucidation of Downstream Signaling Pathways
Activation of the GHS-R1a by Relamorelin initiates a cascade of intracellular events through the recruitment of various G-proteins and other signaling molecules. The primary and most well-characterized pathway involves the Gαq/11 protein, leading to downstream calcium mobilization. However, evidence suggests the involvement of other G-protein subtypes and β-arrestin, indicating a complex and potentially biased signaling profile.
Gαq/11-Mediated Pathway: The Canonical Route
The principal signaling mechanism activated by Relamorelin is the Gαq/11 pathway.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a key signaling event that mediates many of the physiological effects of ghrelin receptor activation.
Gα12/13-Mediated Pathway: Link to Cytoskeletal Reorganization
The ghrelin receptor has also been shown to couple to Gα12/13 G-proteins.[6][10] This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This signaling cascade is primarily associated with the regulation of the actin cytoskeleton, influencing processes such as cell contraction, migration, and morphology. While ghrelin is known to activate this pathway, specific quantitative data on the potency of Relamorelin in activating RhoA is not currently available in the public domain.
β-Arrestin Recruitment: A G-Protein-Independent Pathway
In addition to G-protein-mediated signaling, GPCRs can signal through the recruitment of β-arrestin proteins.[6][7][8] Upon receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction can lead to receptor desensitization and internalization, as well as the initiation of distinct signaling cascades that are independent of G-proteins. The potency of Relamorelin in inducing β-arrestin recruitment to the GHS-R1a has not been quantitatively reported in the available literature.
Detailed Methodologies for Key Experiments
To facilitate further research and replication of findings, this section provides detailed protocols for the key in vitro assays used to characterize the cellular pathways activated by this compound.
Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human GHS-R1a (e.g., CHO-K1) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-Ghrelin), and a range of concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Relamorelin concentration. The IC50 (the concentration of Relamorelin that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq/11 signaling.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate GHS-R1a expressing cells (e.g., CHO-K1 or HEK293) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately 1 hour.
-
Compound Addition: Using a fluorescence plate reader with an integrated liquid handling system, add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) kinetically over a period of several minutes.
-
Data Analysis: The peak fluorescence response for each concentration is determined. Plot the peak response against the logarithm of the Relamorelin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable measure of Gαq/11 pathway activation by quantifying the accumulation of IP1, a downstream metabolite of IP3.
Experimental Workflow:
Protocol:
-
Cell Stimulation: Plate GHS-R1a expressing cells and stimulate them with a range of this compound concentrations in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Cell Lysis: After the stimulation period, lyse the cells by adding a lysis buffer containing the HTRF detection reagents.
-
HTRF Detection: The assay is a competitive immunoassay. The cell lysate containing the accumulated IP1 is mixed with an anti-IP1 antibody labeled with a FRET donor (e.g., Europium cryptate) and IP1 labeled with a FRET acceptor (e.g., d2).
-
Incubation: Incubate the mixture at room temperature to allow for the competitive binding of cellular IP1 and d2-labeled IP1 to the antibody.
-
Signal Detection: Read the plate on a time-resolved fluorescence reader. The FRET signal is inversely proportional to the amount of IP1 in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Use this curve to determine the IP1 concentration in the cell lysates and subsequently calculate the EC50 for this compound.
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA, a key event in Gα12/13 signaling.
Experimental Workflow:
Protocol:
-
Cell Stimulation: Treat GHS-R1a expressing cells with this compound for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.
-
Pull-down: Incubate the cell lysates with beads coupled to the Rho-binding domain (RBD) of Rhotekin, which specifically binds to the active, GTP-bound form of RhoA.
-
Washing: Pellet the beads by centrifugation and wash them to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the amount of active RhoA by Western blotting using a RhoA-specific antibody.
-
Data Analysis: Quantify the band intensity to determine the relative increase in RhoA activation compared to untreated cells.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GHS-R1a, a key step in receptor desensitization and G-protein-independent signaling.
Experimental Workflow:
Protocol (based on enzyme fragment complementation, e.g., PathHunter® assay):
-
Cell Line: Use a cell line engineered to co-express the GHS-R1a fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in a 96-well or 384-well plate.
-
Compound Addition: Add a range of concentrations of this compound to the cells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Generation: Add a detection reagent containing the substrate for the complemented enzyme. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the Relamorelin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Conclusion
This compound is a potent GHS-R1a agonist that primarily signals through the Gαq/11 pathway, leading to a robust increase in intracellular calcium. The receptor is also capable of engaging Gα12/13 and β-arrestin pathways, although the specific potency of Relamorelin in activating these cascades requires further investigation. The detailed experimental protocols provided herein offer a roadmap for researchers to further dissect the nuanced signaling profile of Relamorelin and other ghrelin receptor agonists, ultimately contributing to a deeper understanding of their therapeutic potential.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Relamorelin used for? [synapse.patsnap.com]
- 3. Relamorelin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
The Impact of Relamorelin TFA on Cortisol and Prolactin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] Developed primarily for gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation, its mechanism of action inherently involves interaction with endocrine pathways.[3][4] As a ghrelin mimetic, relamorelin stimulates the GHSR, which is known to influence the release of several pituitary hormones.[1][5] This technical guide synthesizes the available information regarding the effects of relamorelin on cortisol and prolactin levels, provides an overview of relevant clinical trial protocols, and illustrates the underlying signaling pathways.
It is important to note that while the endocrine effects of relamorelin, including the stimulation of growth hormone, cortisol, and prolactin, are acknowledged in the scientific literature, detailed quantitative data from clinical trials are not extensively published.[1][6] The primary focus of published studies has been on gastrointestinal efficacy and safety, particularly concerning glycemic control.[7][8]
Mechanism of Action and Expected Endocrine Effects
Relamorelin exerts its effects by binding to and activating the GHSR with a potency approximately six times greater than that of endogenous ghrelin.[9] The GHSR is predominantly located in the hypothalamus and pituitary gland, as well as in other tissues, including the gastrointestinal tract.[1][2]
Activation of the GHSR in the pituitary and hypothalamus is known to stimulate the hypothalamic-pituitary-adrenal (HPA) axis.[5] This stimulation can lead to the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the adrenal glands to produce cortisol.[10] Similarly, ghrelin and its agonists can directly or indirectly influence the release of prolactin from the pituitary gland.[9][10] Therefore, transient elevations in both cortisol and prolactin are an expected pharmacodynamic effect of relamorelin administration. One study noted that the stimulation of pituitary growth hormone was modest and attenuated rapidly, with levels returning to normal after two weeks of treatment, suggesting that these endocrine effects may be temporary.[7]
Signaling Pathway
The binding of Relamorelin to the GHSR1a initiates a downstream signaling cascade, primarily through the Gαq/11 protein pathway, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium concentrations and activate protein kinase C (PKC). This cascade ultimately culminates in the secretion of pituitary hormones, including ACTH (leading to cortisol release) and prolactin.
Summary of Clinical Trial Data
While specific data points on cortisol and prolactin are not available in the published literature, the safety and tolerability of relamorelin have been assessed in several Phase 2 clinical trials.[2] The primary safety concerns identified in these trials were related to hyperglycemia and gastrointestinal adverse events.[6][8] Endocrine effects, although anticipated, were not reported as primary or secondary outcomes in the main publications of these studies.
The table below summarizes the design of two key Phase 2 trials for which detailed protocols are available.
| Parameter | Phase 2a Trial (NCT01571297) [2] | Phase 2b Trial (NCT02357420) [2][7] |
| Primary Indication | Diabetic Gastroparesis | Diabetic Gastroparesis |
| Number of Patients | 204 | 393 |
| Dosage Arms | 10 µg QD PM, 10 µg BID, Placebo BID | 10 µg BID, 30 µg BID, 100 µg BID, Placebo BID |
| Administration | Subcutaneous injection | Subcutaneous injection |
| Treatment Duration | 4 weeks | 12 weeks |
| Key Endpoints | Gastric emptying, safety, and tolerability | Vomiting frequency, DG symptom severity, gastric emptying, and safety |
Experimental Protocols
The following sections describe the general methodologies employed in the Phase 2 clinical trials of relamorelin. These protocols provide a framework within which assessments of cortisol and prolactin could be incorporated.
Study Design and Patient Population
The Phase 2 studies were typically randomized, double-blind, placebo-controlled, parallel-group trials.[2][7] Eligible participants were adults (typically 18-75 years) with a diagnosis of Type 1 or Type 2 diabetes mellitus and symptoms of gastroparesis, confirmed by delayed gastric emptying.[3] Key exclusion criteria often included severe uncontrolled diabetes (HbA1c > 11%) and renal dialysis.[3]
Dosing and Administration
Relamorelin was administered via subcutaneous injection. The doses explored in Phase 2 trials ranged from 10 µg to 100 µg, administered either once or twice daily.[2][7] The trials included a single-blind placebo run-in period of one to two weeks before randomization to the assigned treatment arm.[2]
Safety Assessments
Safety and tolerability were monitored throughout the trials. This included the recording of all adverse events (AEs), serious adverse events (SAEs), physical examinations, vital signs, and electrocardiograms (ECGs).[2] Laboratory safety tests were conducted at screening and at specified intervals during the treatment period. While routine blood chemistry and hematology were standard, specific hormonal assays for cortisol and prolactin were not among the reported safety laboratory tests in the primary publications.[2][8]
Hypothetical Protocol for Cortisol and Prolactin Assessment
A dedicated substudy to evaluate the endocrine effects of relamorelin would likely involve the following:
-
Blood Sampling: Timed blood draws at baseline (pre-dose) and at multiple time points post-dose (e.g., 30, 60, 90, 120 minutes) to capture the peak and duration of any hormonal response.
-
Assay Methodology: Use of validated immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA), for the quantitative determination of serum or plasma cortisol and prolactin concentrations.
-
Statistical Analysis: Analysis would focus on the change from baseline in hormone levels for each relamorelin dose group compared to placebo.
Experimental Workflow Diagram
The diagram below illustrates a typical workflow for a clinical trial participant in the Phase 2 studies of relamorelin.
Conclusion and Future Directions
Relamorelin TFA, as a potent ghrelin agonist, is pharmacologically expected to induce transient increases in cortisol and prolactin levels. This is a direct consequence of its mechanism of action on the GHSR in the hypothalamic-pituitary unit. However, the extent and clinical significance of these effects have not been detailed in publicly available literature. The safety profile from Phase 2 trials appears acceptable, with the main concerns being hyperglycemia and gastrointestinal side effects.[8]
For drug development professionals, this indicates a need for careful monitoring of endocrine function in future, longer-term Phase 3 trials and post-market surveillance.[6] Researchers and scientists may find opportunities in designing specific studies to quantify the acute and chronic effects of relamorelin on the HPA axis and prolactin secretion, thereby providing a more complete understanding of its endocrine profile. Such studies would be crucial for delineating the full safety and risk-benefit profile of this promising therapeutic agent.
References
- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin stimulation by hypothalamic–pituitary–adrenal axis activation depends on increasing cortisol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Details Page [abbvieclinicaltrials.com]
Methodological & Application
Application Notes and Protocols for Relamorelin TFA Subcutaneous Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin, a synthetic pentapeptide ghrelin analogue, is a potent and selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] It has demonstrated enhanced plasma stability and efficacy compared to native ghrelin.[2] These characteristics make it a valuable tool for preclinical research in rats investigating gastrointestinal motility, appetite stimulation, and metabolic disorders.[1] This document provides detailed protocols for the subcutaneous administration of Relamorelin TFA to rats, guidance on data interpretation, and an overview of its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Species/Assay Condition | Reference |
| Ki (GHS-1a Receptor) | 0.42 nM | In vitro | [1] |
| EC50 (GHS-1a Receptor Activation) | 0.71 nM | In vitro (Calcium mobilization) | [1] |
Table 2: In Vivo Dosage and Administration in Rodents
| Species | Dosage | Administration Route | Vehicle | Observed Effects | Reference |
| Rat | 50-500 nmol/kg/day | Continuous Subcutaneous Infusion | Not Specified | Decreased loss of body and fat mass, increased food intake and weight gain. | [1] |
| Mouse | 250-500 nmol/kg | Single Subcutaneous Injection | Not Specified | Stimulation of acute food intake. | [1] |
| Rat | Not Specified | Subcutaneous Injection | 0.9% NaCl | Not Specified | [3] |
Table 3: Pharmacokinetic Parameters (Human Data)
| Parameter | Value | Administration Route | Dose | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~0.74 hours | Subcutaneous | Single Ascending Doses | [3] |
| Terminal Half-life | ~4.5 hours | Subcutaneous | Single Ascending Doses | [4] |
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline) or sterile Phosphate Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Aseptically weigh the desired amount of this compound powder.
-
Reconstitute the powder in sterile 0.9% NaCl or PBS to a stock concentration. A concentration of 1 mg/mL is a common starting point.
-
Gently vortex the solution to aid dissolution. If necessary, use an ultrasonic water bath for brief periods to ensure complete dissolution.
-
-
Dilution to Final Dosing Concentration:
-
Based on the desired dosage (e.g., in mg/kg or nmol/kg) and the average weight of the rats, calculate the required final concentration of the dosing solution.
-
Aseptically dilute the stock solution with the same sterile vehicle (0.9% NaCl or PBS) to the final desired concentration.
-
-
Sterilization:
-
Sterilize the final dosing solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the reconstituted stock solution and the final dosing solution at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 4°C for a few days. Avoid repeated freeze-thaw cycles.
-
Subcutaneous Administration Protocol for Rats
Materials:
-
Prepared sterile this compound dosing solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
-
Restraint device (optional)
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
Properly restrain the rat. This can be done manually by experienced personnel or using a suitable restraint device.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection in rats is the loose skin over the back, between the shoulder blades (scruff).
-
If repeated injections are necessary, alternate injection sites along the dorsal midline.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
-
Injection:
-
Gently lift the skin at the injection site to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
If no blood is aspirated, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions, such as distress or local irritation at the injection site.
-
Continue to monitor the animal's general health, food and water intake, and body weight as required by the experimental design.
-
Signaling Pathway and Experimental Workflow
Relamorelin (Ghrelin Receptor Agonist) Signaling Pathway
Relamorelin activates the GHSR-1a, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events primarily through Gαq/11, Gαi/o, and Gα12/13 proteins.[5][6] The diagram below illustrates the key downstream pathways.
Figure 1. Simplified signaling pathway of Relamorelin via the GHSR-1a receptor.
Experimental Workflow for a Pharmacodynamic Study
The following diagram outlines a typical workflow for a study investigating the pharmacodynamic effects of subcutaneously administered this compound in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Relamorelin (TFA) for Diabetic Gastroparesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction Diabetic gastroparesis (DG) is a debilitating chronic disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, bloating, and abdominal pain.[1][2] It significantly impacts patients' quality of life and glycemic control.[3] Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide analog of the endogenous hormone ghrelin.[4][5] As a selective agonist for the ghrelin receptor (GHSR-1a), relamorelin has been investigated for its prokinetic properties to improve gastric motility and alleviate the symptoms of DG.[1][4] These notes provide a summary of dosages, clinical trial data, and protocols from key studies.
Mechanism of Action
Relamorelin mimics the action of ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach.[2][4] It binds to the ghrelin receptor (GHSR-1a), a G-protein coupled receptor, with a higher affinity and greater stability than its natural ligand.[4][6] Activation of the GHSR-1a in the gastrointestinal tract is believed to stimulate smooth muscle contractions and increase gastric motility through the vagal nerve and other pathways, thereby accelerating gastric emptying.[1][6]
Summary of Clinical Trial Data
Relamorelin has been evaluated in several Phase 2 clinical trials for diabetic gastroparesis. The data below summarizes the key designs and outcomes from the Phase 2a (NCT01571297) and Phase 2b (NCT02357420) studies.
Table 1: Summary of Relamorelin Phase 2 Clinical Trial Designs
| Parameter | Phase 2a Study (NCT01571297) | Phase 2b Study (NCT02357420) |
|---|---|---|
| Objective | Evaluate effects on gastric emptying (GE) and symptoms.[7] | Evaluate efficacy on symptoms and GE across a dose range.[8][9] |
| Population | 204 adults with DG (Type 1 or 2 Diabetes).[7][10] | 393 adults with moderate to severe DG (Type 1 or 2 Diabetes).[8][9] |
| Dosages | 10 µg once daily (QD) or twice daily (BID) vs. Placebo.[7][10] | 10 µg, 30 µg, or 100 µg twice daily (BID) vs. Placebo.[8][9] |
| Administration | Subcutaneous injection.[7] | Subcutaneous injection.[8][11] |
| Duration | 4 weeks.[10] | 12 weeks.[8][9] |
| Primary Endpoint | Change in gastric emptying half-time (t½).[7] | Change from baseline in vomiting frequency.[8][9] |
Table 2: Efficacy of Relamorelin in Phase 2b Study (12 Weeks, BID Dosing)
| Outcome Measure | Placebo (n=104) | Relamorelin 10 µg (n=98) | Relamorelin 30 µg (n=109) | Relamorelin 100 µg (n=82) |
|---|---|---|---|---|
| Change in Composite DG Symptom Score * | Baseline | Significant reduction vs. Placebo (P < .05)[8] | Significant reduction vs. Placebo (P < .05)[8] | Significant reduction vs. Placebo (P < .05)[8] |
| Acceleration of Gastric Emptying | <1% change | ~12% acceleration (P < .05)[8][9] | ~12% acceleration (P < .05)[8][9] | Significant acceleration (P = .051)[8][9] |
| Reduction in Vomiting Frequency | Baseline | 75% reduction from baseline (Not significant vs. Placebo)[8] | 75% reduction from baseline (Not significant vs. Placebo)[8] | 75% reduction from baseline (Not significant vs. Placebo)[8] |
*Composite score includes nausea, abdominal pain, postprandial fullness, and bloating.
Table 3: Key Safety Findings (Phase 2b)
| Adverse Event Profile | Observation |
|---|---|
| Overall Safety | Generally safe and well tolerated.[8][9] |
| Glycemic Control | Dose-related worsening of glycemic control noted in 14.5% of patients receiving relamorelin, with some requiring insulin adjustments.[8][9] |
| HbA1c & Glucose | Dose-related increases in HbA1c and fasting blood glucose were statistically significant.[10] |
| Discontinuations | Treatment-emergent adverse event (TEAE)-related discontinuations were proportionally higher in relamorelin groups than placebo.[10] |
Experimental Protocols
The following protocol outlines a typical methodology for a Phase 2b, randomized, double-blind, placebo-controlled study based on published trial designs.[8][11][12]
3.1 Study Objective To evaluate the efficacy, safety, and dose-response of subcutaneously administered relamorelin over 12 weeks in patients with moderate to severe diabetic gastroparesis.
3.2 Patient Population (Inclusion Criteria)
-
Adults aged 18-75 years with a diagnosis of Type 1 or Type 2 diabetes.[10]
-
HbA1c ≤ 11.0%.[8]
-
Confirmed delayed gastric emptying via a standardized test (e.g., ¹³C-spirulina Gastric Emptying Breath Test with t½ > 79 minutes).[8]
-
Moderate to severe symptoms, defined by a Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of ≥ 2.6.[8]
-
History of vomiting.[12]
3.3 Study Design and Procedures
-
Screening Phase: Confirm eligibility, obtain informed consent, and collect baseline medical history and laboratory data.
-
Placebo Run-in (2 Weeks): A single-blind placebo run-in period to establish baseline symptom severity and ensure patient compliance with e-diary entries.[8]
-
Randomization: Eligible patients are randomized (e.g., in a 1:1:1:1 ratio) to receive placebo or one of the relamorelin dose arms (10 µg, 30 µg, or 100 µg).[8][11]
-
Treatment Period (12 Weeks): Patients self-administer the assigned treatment via subcutaneous injection twice daily (e.g., before breakfast and dinner).
-
Assessments:
-
Symptom Diaries: Patients record daily scores for nausea, abdominal pain, bloating, and postprandial fullness (0-10 scale), as well as the frequency of vomiting episodes.[8][9]
-
Gastric Emptying: A Gastric Emptying Breath Test (GEBT) is performed at baseline and at the end of the treatment period (Week 12).[8]
-
Safety Monitoring: Adverse events are recorded at each study visit. Laboratory tests, including HbA1c and fasting blood glucose, are monitored throughout the study.[10]
-
-
Data Analysis: The primary endpoint (e.g., change in vomiting frequency) and secondary endpoints (e.g., change in GCSI-DD composite score, change in GE t½) are analyzed using mixed-effects models for repeated measures (MMRM).[8][9]
Dosage Considerations and Rationale
Clinical studies have explored a dose range from 10 µg to 100 µg administered twice daily.[8] While all doses showed a significant effect on improving the composite score of gastroparesis symptoms, the 10 µg and 30 µg doses demonstrated a statistically significant acceleration of gastric emptying compared to placebo.[8][9]
A critical consideration in dosage selection is the dose-dependent effect on glycemic control. Higher doses of relamorelin were associated with a greater incidence of hyperglycemia-related adverse events.[10] This observation suggests a therapeutic window where the prokinetic benefits are maximized while metabolic side effects are minimized. Based on the overall efficacy and safety profile from Phase 2 trials, the 10 µg BID dose was selected for further investigation in Phase 3 studies.[4][13]
References
- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Relamorelin - Wikipedia [en.wikipedia.org]
- 6. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 7. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Relamorelin TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of Relamorelin TFA (Trifluoroacetate), a synthetic pentapeptide analog of ghrelin. Relamorelin is a potent and selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1][2][3][4][5] Adherence to these guidelines is crucial for maintaining the peptide's integrity and ensuring reproducible experimental outcomes.
Product Information
-
Product Name: this compound (also known as RM-131 TFA)
-
Molecular Formula: C₄₇H₅₇N₉O₆S (as free base)
-
Appearance: Lyophilized white powder
-
Purity: Typically >98%
-
Salt Form: Trifluoroacetate (TFA)[6]
Reconstitution of this compound
Proper reconstitution of the lyophilized peptide is a critical first step for its use in any experimental setting. It is recommended to prepare a concentrated stock solution that can be further diluted to the desired working concentration.
2.1. Recommended Solvents and Solubility
This compound is soluble in sterile water.[1][2]
| Solvent | Maximum Recommended Concentration | Notes |
| Sterile Water | 100 mg/mL (110.50 mM) | Ultrasonic treatment may be required for complete dissolution.[1][2] |
2.2. Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from entering the vial upon opening, which can degrade the peptide.
-
Solvent Preparation: Use sterile, nuclease-free water for reconstitution.
-
Calculation of Solvent Volume: To prepare a stock solution of a specific concentration (e.g., 10 mg/mL), use the following formula:
Volume of Solvent (mL) = [Mass of Peptide (mg) / Desired Concentration (mg/mL)]
-
Reconstitution: Carefully add the calculated volume of sterile water to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. If the peptide does not dissolve completely, a brief sonication in an ultrasonic water bath can be applied.[1][2] Avoid vigorous shaking, as this can cause aggregation.
-
Sterilization (Optional): If the reconstituted solution is intended for cell culture or in vivo studies, it can be sterilized by passing it through a 0.22 µm sterile filter.[1]
Storage and Stability
The stability of this compound is dependent on the storage conditions.
3.1. Lyophilized Powder
| Storage Temperature | Shelf Life | Notes |
| -20°C | ≥ 1 year | Store in a desiccated environment, protected from light. |
| -80°C | > 1 year | Store in a desiccated environment, protected from light. |
3.2. Reconstituted Stock Solutions
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
| Storage Temperature | Shelf Life | Notes |
| -20°C | Up to 1 month | Store in tightly sealed vials, protected from light.[1] |
| -80°C | Up to 6 months | Store in tightly sealed vials, protected from light.[1] |
Note: The long-term storage of peptides in solution is generally not recommended. Solutions should be prepared fresh whenever possible.
Experimental Protocols
4.1. In Vitro Calcium Mobilization Assay
This compound potently activates the GHSR-1a receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).[7] This activation leads to an increase in intracellular calcium levels. A calcium mobilization assay is a common method to assess the in vitro activity of Relamorelin.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human GHSR-1a receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity upon the addition of this compound.
-
Data Analysis: Plot the fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value. Relamorelin has been reported to have an EC₅₀ of 0.71 nM in a calcium mobilization assay.[1][2]
4.2. In Vivo Administration in Rodent Models
Relamorelin has been shown to stimulate food intake and increase body weight in animal models.[1][2]
Methodology:
-
Dosing Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration with sterile saline or another appropriate vehicle.
-
Administration: Administer this compound to the animals via subcutaneous (s.c.) injection or continuous infusion.[1][2] Doses used in rat models of cancer cachexia ranged from 50-500 nmol/kg/day.[1][2]
-
Monitoring: Monitor relevant physiological parameters such as food intake, body weight, and body composition.
-
Control Group: A vehicle control group should be included in the study design.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
-
Avoid inhalation of the lyophilized powder.
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[8]
Visualizations
Signaling Pathway of Relamorelin
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Relamorelin used for? [synapse.patsnap.com]
- 5. adooq.com [adooq.com]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Assessing the Prokinetic Effects of Relamorelin TFA using the 13C-Spirulina Gastric Emptying Breath Test
Introduction
Relamorelin is a synthetic pentapeptide ghrelin analog that functions as a potent agonist for the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It is under investigation for the treatment of gastrointestinal motility disorders, particularly diabetic gastroparesis, a condition characterized by delayed gastric emptying.[3][4][5] The mechanism of action involves stimulating gastrointestinal motility, which accelerates the transit of food from the stomach.[2][6]
The 13C-Spirulina Breath Test (GEBT) is a non-invasive, non-radioactive diagnostic tool used to measure the rate of solid-phase gastric emptying.[7][8] The test involves the ingestion of a standardized meal containing 13C-labeled Spirulina. As the meal is emptied from the stomach and the 13C-Spirulina is metabolized in the small intestine, 13CO2 is released, absorbed into the bloodstream, and subsequently exhaled.[7][9] The rate of 13CO2 appearance in the breath directly correlates with the rate of gastric emptying.[7]
These application notes provide a detailed protocol for utilizing the 13C-Spirulina Breath Test as a pharmacodynamic biomarker to quantify the prokinetic effects of Relamorelin TFA in a research or clinical trial setting.
Relamorelin Signaling Pathway
This compound acts by binding to and activating the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR).[2] The primary signaling cascade initiated upon agonist binding involves the Gαq/11 protein. This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to downstream cellular effects that promote gastric motility.[10][11] The GHSR can also signal through other pathways, including Gαi/o and Gα12/13, highlighting its complex regulatory functions.[12][13]
Caption: this compound signaling pathway via the GHSR1a receptor.
Experimental Protocol
This protocol describes a randomized, double-blind, placebo-controlled, crossover study to evaluate the effect of a single dose of this compound on the gastric emptying rate in subjects with diabetic gastroparesis.
1. Study Objectives
-
Primary Objective: To assess the effect of this compound compared to placebo on the gastric half-emptying time (t50) as measured by the 13C-Spirulina Breath Test.
-
Secondary Objectives: To evaluate changes in other gastric emptying parameters (e.g., lag phase) and to monitor the safety and tolerability of this compound.
2. Participant Population
-
Adults (18-65 years) with a diagnosis of Type 1 or Type 2 diabetes for at least 5 years.[14]
-
Confirmed diagnosis of delayed gastric emptying (gastroparesis) via prior scintigraphy or breath test.
-
Symptoms of gastroparesis for at least 3 months, including nausea, vomiting, and bloating.[14]
-
Exclusion criteria include allergies to eggs, wheat, milk, or spirulina, and use of medications that affect gastric motility within a specified washout period.[8]
3. Materials
-
This compound for subcutaneous injection (e.g., 10-100 mcg dose).[3]
-
Placebo for subcutaneous injection.
-
13C-Spirulina Breath Test Kit (containing standardized meal components).
-
Breath sample collection bags/tubes.
-
Gas Isotope Ratio Mass Spectrometer (for laboratory analysis).
4. Study Procedure
Caption: Crossover study workflow for assessing Relamorelin's effect.
Step-by-Step Protocol:
-
Pre-Test Preparation: Participants must fast for a minimum of 8 hours overnight. Water is permitted up to 1 hour before the test.[8] Prohibited medications should be discontinued according to the specified washout schedule.
-
Baseline Breath Sample: Before any administration, a baseline breath sample is collected to determine the natural 13CO2/12CO2 ratio.[15]
-
Drug Administration: The randomized study drug (this compound or placebo) is administered via subcutaneous injection approximately 30 minutes before the test meal.[16]
-
Test Meal Consumption: The participant consumes the standardized meal, which typically consists of scrambled eggs containing 13C-Spirulina, crackers, and water. The meal should be consumed within 10 minutes.[7][17]
-
Post-Meal Breath Collection: Breath samples are collected at specified intervals over a 4-hour period. A common collection schedule is at 45, 90, 120, 150, 180, and 240 minutes after finishing the meal.[7][15]
-
Washout and Crossover: Following the first test period, participants undergo a washout period of at least 7 days to ensure complete clearance of the drug. They then return for a second visit to repeat steps 1-5 with the alternate treatment (placebo or this compound).
-
Sample Analysis: The collected breath samples are analyzed using Gas Isotope Ratio Mass Spectrometry to measure the 13CO2/12CO2 ratio.[9] This data is used to calculate the rate of gastric emptying.
Data Presentation and Interpretation
The primary endpoint, gastric half-emptying time (t50), is calculated from the 13CO2 excretion curve. The data below represents hypothetical but plausible results from a study as described, based on published clinical trial data for Relamorelin.[18]
Table 1: Participant Demographics and Baseline Characteristics (N=30)
| Characteristic | Value |
|---|---|
| Age (years), Mean ± SD | 55 ± 8 |
| Sex (% Female) | 60% |
| Diabetes Type (% Type 1 / Type 2) | 30% / 70% |
| Duration of Diabetes (years), Mean ± SD | 15 ± 6 |
| Baseline HbA1c (%), Mean ± SD | 7.8 ± 1.1 |
| Baseline Gastric Emptying t50 (min), Mean ± SD | 155 ± 25 |
Table 2: Gastric Emptying Parameters (13C-Spirulina Breath Test)
| Parameter | Placebo (Mean ± SD) | This compound (100 mcg) (Mean ± SD) | Mean Difference [95% CI] | P-value |
|---|---|---|---|---|
| Half-Emptying Time (t50, min) | 152 ± 28 | 137 ± 25 | -15 [-19.8, -10.2] | <0.001 |
| Lag Time (t-lag, min) | 45 ± 12 | 38 ± 10 | -7 [-10.5, -3.5] | <0.01 |
| Percentage Retention at 4h (%) | 38 ± 10 | 29 ± 8 | -9 [-12.6, -5.4] | <0.001 |
Data are hypothetical. SD = Standard Deviation, CI = Confidence Interval. Mean differences are based on findings from meta-analyses showing an improvement of approximately 8-15 minutes in gastric emptying time.[18]
Table 3: Summary of Adverse Events
| Adverse Event | Placebo (N=30) | This compound (N=30) |
|---|---|---|
| Headache | 2 (6.7%) | 5 (16.7%) |
| Dizziness | 1 (3.3%) | 3 (10.0%) |
| Nausea | 4 (13.3%) | 3 (10.0%) |
| Injection Site Reaction | 1 (3.3%) | 2 (6.7%) |
| Hyperglycemia | 2 (6.7%) | 4 (13.3%) |
Adverse event frequencies are hypothetical, reflecting trends noted in clinical trial data.[18]
Interpretation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Relamorelin used for? [synapse.patsnap.com]
- 3. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 4. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Gastric Emptying Breath Test [uspharmacist.com]
- 8. Gastric Emptying Breath Test - Procedures & Tests | Huron Gastroenterology Assoc [hurongastro.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diabetic Gastroparesis - Diabetes Trial - MAC Clinical Research [researchforyou.co.uk]
- 15. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. naspghan.org [naspghan.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Continuous Infusion of Relamorelin TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin, a synthetic pentapeptide amide, is a potent and selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It has demonstrated prokinetic effects, accelerating gastric emptying and improving symptoms in models of diabetic gastroparesis and chronic constipation.[3][4] These application notes provide detailed protocols for the continuous administration of Relamorelin trifluoroacetate (TFA) using infusion models, a critical methodology for preclinical studies requiring stable plasma concentrations and long-term drug exposure.
Relamorelin TFA has a greater affinity and potency for the GHS-1a receptor compared to native ghrelin.[2][] Continuous infusion models are particularly valuable for evaluating the sustained efficacy and safety of such compounds, mimicking potential therapeutic regimens.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C45H51F3N8O7S | [6] |
| Molecular Weight | 905.00 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO, Water (100 mg/mL with ultrasonication) | [1][] |
| Ki for GHS-1a Receptor | 0.42 nM | [1][2] |
| EC50 for GHS-1a Receptor Activation | 0.71 nM | [] |
| Storage | Powder: -20°C to -80°C; Stock Solution: -80°C (6 months), -20°C (1 month) | [2][][6] |
Table 2: Example Dosing for Continuous Subcutaneous Infusion in Rats
| Parameter | Value | Reference |
| Species | Rat | [2] |
| Dosing Range | 50-500 nmol/kg/day | [2] |
| Administration Route | Continuous Subcutaneous Infusion | [2] |
| Duration | 5 days | [2] |
| Observed Effects | Decreased loss of body and fat mass; Increased food intake and weight gain at higher doses. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution
This protocol describes the preparation of a this compound solution for loading into osmotic pumps.
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, non-lactated Ringer's solution)
-
Sterile, protease-free serum albumin (optional, to minimize adsorption)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filters
Procedure:
-
Determine the Required Concentration: Calculate the concentration of this compound needed based on the desired dose, the animal's body weight, and the osmotic pump's flow rate and duration.
-
Example Calculation:
-
Desired dose: 500 nmol/kg/day
-
Animal weight: 0.3 kg
-
Osmotic pump flow rate: 1 µL/hour
-
Pump duration: 7 days
-
Total dose per day: 500 nmol/kg/day * 0.3 kg = 150 nmol/day
-
Total volume infused per day: 1 µL/hour * 24 hours/day = 24 µL/day
-
Required concentration: 150 nmol / 24 µL = 6.25 nmol/µL or 6.25 mM
-
Convert to mg/mL: 6.25 nmol/µL * 905 g/mol = 5.66 µg/µL = 5.66 mg/mL
-
-
-
Reconstitution:
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile tube.[2]
-
-
Pump Filling:
-
Following the osmotic pump manufacturer's instructions, aseptically fill the pumps with the sterile this compound solution.
-
-
Priming:
-
Prime the filled pumps by incubating them in sterile saline at 37°C for at least 4 hours before implantation to ensure immediate drug delivery upon implantation.
-
Protocol 2: In Vivo Continuous Infusion via Osmotic Pump Implantation in Rodents
This protocol details the surgical procedure for subcutaneous implantation of an osmotic pump for continuous this compound delivery.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Surgical instruments (scalpel, forceps, hemostats, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine, chlorhexidine)
-
Sterile gauze
-
Warming pad
-
Prepared and primed osmotic pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent using an appropriate anesthetic.
-
Administer a pre-operative analgesic as per your institution's IACUC guidelines.
-
Shave the fur from the surgical site, typically on the back between the scapulae.
-
Cleanse the surgical site with an antiseptic solution.
-
-
Surgical Implantation:
-
Make a small incision in the skin at the prepared site.[8][9]
-
Using a sterile hemostat, create a subcutaneous pocket by blunt dissection.[3][9] The pocket should be large enough to accommodate the pump without putting pressure on the surrounding tissues.[3]
-
Insert the primed osmotic pump into the pocket, with the delivery portal directed away from the incision.[8]
-
-
Post-Operative Care:
-
Monitor the animal until it has fully recovered from anesthesia. Keep the animal on a warming pad to maintain body temperature.
-
Administer post-operative analgesics as required.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site.
-
The pump will deliver the this compound solution continuously at a predetermined rate for its specified duration.
-
Visualizations
This compound Continuous Infusion Workflow
Caption: Experimental workflow for continuous infusion of this compound.
Ghrelin Receptor (GHSR1a) Signaling Pathway
Caption: Simplified signaling pathway of the ghrelin receptor (GHSR1a).
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. alzet.com [alzet.com]
- 8. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 9. alzet.com [alzet.com]
- 10. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
In Vivo Experimental Blueprint for Relamorelin TFA in Murine Models
Application Notes and Protocols for Researchers
This document provides a comprehensive guide for the in vivo experimental setup of Relamorelin trifluoroacetate (TFA) in mice. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this potent ghrelin receptor agonist. The following sections detail the mechanism of action, essential materials, and step-by-step protocols for studying Relamorelin's effects on gastric motility and food intake in a diabetic gastroparesis mouse model.
Introduction to Relamorelin
Relamorelin is a synthetic pentapeptide analogue of ghrelin, the endogenous "hunger hormone."[1][2] It functions as a selective and potent agonist for the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[2][3] Activation of this receptor, located in the stomach and hypothalamus, stimulates gastric motility and promotes appetite.[3] Relamorelin exhibits greater potency and a longer plasma half-life compared to native ghrelin, making it a promising therapeutic candidate for gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[3][4] In preclinical studies, Relamorelin has been shown to increase food intake and induce weight gain in normal C57Bl6/J mice.[5]
Mechanism of Action: Signaling Pathway
Relamorelin mimics the action of ghrelin by binding to the GHS-R1a receptor. This interaction initiates a signaling cascade that leads to increased gastric contractions and accelerated gastric emptying. The pathway is crucial for coordinating the movement of food through the digestive tract.
Caption: this compound signaling pathway.
Materials and Reagents
This section outlines the necessary materials and their specifications for conducting the proposed in vivo studies.
| Material/Reagent | Supplier/Cat. No. | Storage/Handling Notes |
| This compound | MedChemExpress (HY-19884B) or equivalent | Store at -20°C. Protect from moisture. |
| D-Mannitol | Sigma-Aldrich (M4125) or equivalent | Store at room temperature. |
| Sterile Water for Injection | Standard supplier | |
| Streptozotocin (STZ) | Sigma-Aldrich (S0130) or equivalent | Store at -20°C. Handle with care (toxic). |
| Sodium Citrate Dihydrate | Standard supplier | Store at room temperature. |
| Citric Acid | Standard supplier | Store at room temperature. |
| C57BL/6J mice (male, 8-10 weeks old) | The Jackson Laboratory (000664) or equivalent | Acclimatize for at least one week before experiments. |
| [¹³C]-Sodium Octanoate | Cambridge Isotope Laboratories (CLM-325) or equivalent | Store as directed by the supplier. |
| Egg Yolk | Commercial food grade | Prepare fresh on the day of the experiment. |
| Metabolic Cages | Manufacturer specific (e.g., TSE Systems, Columbus Instruments) | For accurate food and water intake monitoring. |
| Subcutaneous Injection Needles (27-30G) | Standard supplier | |
| Insulin Syringes | Standard supplier |
Experimental Protocols
The following protocols provide a detailed methodology for a comprehensive in vivo evaluation of this compound in a mouse model of diabetic gastroparesis.
Preparation of this compound for Injection
Vehicle Preparation (5% Mannitol in Sterile Water):
-
Weigh the appropriate amount of D-Mannitol.
-
Dissolve in sterile water for injection to a final concentration of 5% (w/v).
-
Sterile filter the solution through a 0.22 µm filter.
This compound Solution Preparation:
-
On the day of injection, allow this compound powder to equilibrate to room temperature.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound powder in the prepared 5% Mannitol vehicle to the final desired concentration.
-
Ensure complete dissolution by gentle vortexing.
| Parameter | Value |
| Vehicle | 5% Mannitol in Sterile Water |
| Route of Administration | Subcutaneous (s.c.) |
| Injection Volume | 5-10 µL/g body weight |
Induction of Diabetic Gastroparesis Mouse Model
This protocol uses a low-dose streptozotocin (STZ) regimen to induce a model of type 1 diabetes, which subsequently develops features of gastroparesis.
STZ Solution Preparation (prepare immediately before use):
-
Prepare a 0.1 M sodium citrate buffer (pH 4.5).
-
Dissolve STZ in the cold citrate buffer to a final concentration of 10 mg/mL.
Induction Protocol:
-
Fast C57BL/6J mice for 4-6 hours.
-
Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution at a dose of 50 mg/kg for five consecutive days.
-
Provide mice with 10% sucrose water after each injection to prevent hypoglycemia.
-
Monitor blood glucose levels weekly. Mice with non-fasting blood glucose levels >300 mg/dL are considered diabetic.
-
Allow 4-6 weeks for the development of gastroparesis phenotypes before initiating Relamorelin treatment.
| Parameter | Value |
| Mouse Strain | C57BL/6J |
| STZ Dose | 50 mg/kg, i.p. |
| Dosing Schedule | Once daily for 5 consecutive days |
| Confirmation of Diabetes | Blood glucose >300 mg/dL |
| Gastroparesis Development | 4-6 weeks post-STZ induction |
Experimental Workflow
The following diagram illustrates the overall experimental workflow, from animal model induction to endpoint analysis.
Caption: In vivo experimental workflow.
Assessment of Gastric Emptying ([¹³C]-Octanoic Acid Breath Test)
This non-invasive method allows for the repeated measurement of solid gastric emptying in the same animal.
-
Habituation: Acclimatize mice to the metabolic chambers for 2-4 hours on several days leading up to the experiment to reduce stress.
-
Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water.
-
Test Meal Preparation: Prepare a standardized test meal of 0.2 g cooked egg yolk mixed with [¹³C]-sodium octanoate.
-
Baseline Measurement: Place the fasted mouse in the chamber and collect baseline breath samples to determine basal ¹³CO₂ levels.
-
Meal Administration: Present the test meal to the mouse. Ensure the meal is consumed within 2-5 minutes.
-
Relamorelin/Vehicle Administration: Administer the prepared this compound solution or vehicle subcutaneously at the desired dose (e.g., 250 or 500 nmol/kg) 30 minutes before the test meal.
-
Breath Collection: Collect breath samples at regular intervals (e.g., every 5-10 minutes) for up to 4 hours.
-
Analysis: Analyze the ¹³CO₂ enrichment in the breath samples using an appropriate analyzer. Calculate the gastric emptying half-time (T₁/₂) and lag time (Tₗₐg).
| Parameter | Value |
| Test Meal | 0.2 g egg yolk + [¹³C]-sodium octanoate |
| Fasting Period | 12-16 hours |
| Data Collection Duration | 4 hours |
| Primary Endpoints | Gastric Emptying T₁/₂, Tₗₐg |
Assessment of Food Intake and Body Weight
This protocol measures the effect of this compound on appetite and body mass.
-
Housing: Single-house mice in metabolic cages that allow for automated and precise measurement of food and water consumption.
-
Acclimatization: Allow mice to acclimate to the metabolic cages for at least 3 days before the experiment begins.
-
Baseline Measurement: Record baseline food intake and body weight for 3 consecutive days.
-
Treatment Administration: Administer this compound (e.g., 250 or 500 nmol/kg) or vehicle subcutaneously once daily, typically before the dark cycle begins.
-
Data Collection: Record food intake and body weight daily for the duration of the study (e.g., 7-14 days).
-
Analysis: Calculate the average daily food intake and the percentage change in body weight from baseline for each treatment group.
| Parameter | Value |
| Housing | Individual metabolic cages |
| Acclimatization Period | ≥ 3 days |
| Treatment Duration | 7-14 days |
| Primary Endpoints | Daily food intake (g), % body weight change |
Data Presentation and Expected Outcomes
All quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Expected Outcomes on Gastric Emptying
| Treatment Group | Dose (nmol/kg, s.c.) | Gastric Emptying T₁/₂ (min) | Gastric Emptying Tₗₐg (min) |
| Diabetic Control (Vehicle) | N/A | Increased (Delayed) | Increased |
| This compound | 250 | Decreased (Accelerated) | Decreased |
| This compound | 500 | Significantly Decreased | Significantly Decreased |
| Non-Diabetic Control | N/A | Normal | Normal |
Table 2: Expected Outcomes on Food Intake and Body Weight (7-Day Study)
| Treatment Group | Dose (nmol/kg, s.c.) | Average Daily Food Intake (g) | % Change in Body Weight |
| Diabetic Control (Vehicle) | N/A | Baseline | Potential decrease |
| This compound | 250 | Increased | Increased |
| This compound | 500 | Significantly Increased | Significantly Increased |
| Non-Diabetic Control | N/A | Normal | Stable/Slight Increase |
Conclusion
These application notes and protocols provide a robust framework for the in vivo investigation of this compound in a mouse model of diabetic gastroparesis. Adherence to these detailed methodologies will facilitate the generation of reproducible and high-quality data, contributing to a deeper understanding of Relamorelin's therapeutic potential for gastrointestinal motility disorders.
References
- 1. Randomized Controlled Phase Ib Study of Ghrelin Agonist, RM-131, in Type 2 Diabetic Women With Delayed Gastric Emptying: Pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Prokinetic Effects of Relamorelin TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide ghrelin analog being investigated for its prokinetic effects in treating gastrointestinal (GI) motility disorders.[1][2][3] It functions as a selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[2][3][4] Ghrelin, a hormone primarily produced in the stomach, is known to stimulate appetite and increase GI motility.[2][5] Relamorelin has demonstrated greater potency and a longer plasma half-life compared to native ghrelin.[6][7] Clinical trials have shown its potential in accelerating gastric emptying in patients with diabetic gastroparesis and improving transit in those with chronic constipation.[2][8][9][10] These notes provide an overview of the methodologies used to quantify the prokinetic effects of Relamorelin TFA.
Mechanism of Action
Relamorelin exerts its prokinetic effects by binding to and activating the GHSR-1a. This receptor is expressed in the brain and throughout the gastrointestinal tract.[2] Activation of GHSR-1a by Relamorelin initiates a signaling cascade that enhances gastrointestinal muscular contractions and coordinates transit.[2][5] In vitro studies have shown that Relamorelin binds to the GHSR-1a with approximately three times greater affinity and is about six times more potent in activating the receptor than native ghrelin.[4][7] This potent agonism leads to increased gastric motility and accelerated colonic transit, forming the basis of its therapeutic potential.[2]
References
- 1. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Relamorelin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 6. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 7. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Relamorelin TFA in Organoid Models of Gut Motility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Relamorelin TFA in advanced 3D intestinal organoid models to investigate its effects on gut motility. This document outlines the generation of gut organoids, co-culture with enteric neurons, and methods for assessing contractility, offering a robust in vitro platform for preclinical drug evaluation.
Introduction
Relamorelin, a potent and selective ghrelin receptor agonist, has demonstrated prokinetic effects in clinical trials, particularly in patients with diabetic gastroparesis.[1][2][3][4] Ghrelin, an endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a), plays a crucial role in regulating gastrointestinal motility.[5][6] Relamorelin mimics the action of ghrelin, stimulating gastric emptying and improving symptoms associated with impaired gut motility.[1][7][8][9]
Intestinal organoids have emerged as a powerful tool in biomedical research, offering a physiologically relevant model that recapitulates the cellular complexity and architecture of the native gut epithelium. For studying gut motility, co-culture models incorporating enteric neurons, smooth muscle cells, and interstitial cells of Cajal (ICCs) within the organoid system provide a more comprehensive platform to investigate the effects of prokinetic agents like Relamorelin.
Mechanism of Action of Relamorelin
Relamorelin acts as an agonist at the ghrelin receptor (GHS-R1a), which is expressed on various cell types, including enteric neurons.[10][11] Activation of the ghrelin receptor on enteric neurons is believed to be a key mechanism through which Relamorelin exerts its prokinetic effects. This stimulation can lead to the release of excitatory neurotransmitters, which in turn modulate the activity of smooth muscle cells and ICCs, the pacemaker cells of the gut, ultimately leading to coordinated contractions and increased gut motility.[11]
Experimental Applications
This organoid-based assay can be utilized for:
-
Efficacy Testing: To determine the dose-dependent effects of this compound on the frequency and amplitude of intestinal organoid contractions.
-
Mechanism of Action Studies: To investigate the downstream signaling pathways involved in Relamorelin-induced gut motility by using specific inhibitors.
-
Toxicity Screening: To assess any potential adverse effects of this compound on the viability and function of intestinal cells within the organoid model.
-
Personalized Medicine: To potentially use patient-derived organoids to predict individual responses to Relamorelin treatment.
Data Presentation
Table 1: Effect of this compound on Gut Organoid Contraction Frequency
| Treatment Group | Concentration (nM) | Contractions per Minute (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 2.5 ± 0.8 | 1.0 |
| This compound | 1 | 4.2 ± 1.1 | 1.7 |
| This compound | 10 | 7.8 ± 1.5 | 3.1 |
| This compound | 100 | 12.1 ± 2.3 | 4.8 |
| This compound + GHS-R1a Antagonist | 100 + 1 µM | 2.8 ± 0.9 | 1.1 |
Table 2: Effect of this compound on Gut Organoid Contraction Amplitude
| Treatment Group | Concentration (nM) | Amplitude of Contraction (µm) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15.2 ± 3.5 | 1.0 |
| This compound | 1 | 22.8 ± 4.1 | 1.5 |
| This compound | 10 | 35.1 ± 5.2 | 2.3 |
| This compound | 100 | 48.9 ± 6.8 | 3.2 |
| This compound + GHS-R1a Antagonist | 100 + 1 µM | 16.1 ± 3.8 | 1.1 |
Table 3: Effect of this compound on Intracellular Calcium Transients in Enteric Neurons within Organoids
| Treatment Group | Concentration (nM) | Peak Fluorescence Intensity (F/F0) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 1.2 ± 0.3 | 1.0 |
| This compound | 1 | 2.1 ± 0.5 | 1.8 |
| This compound | 10 | 3.5 ± 0.7 | 2.9 |
| This compound | 100 | 5.2 ± 1.1 | 4.3 |
| This compound + GHS-R1a Antagonist | 100 + 1 µM | 1.3 ± 0.4 | 1.1 |
Experimental Protocols
Protocol 1: Generation of Human Intestinal Organoids Co-cultured with Enteric Neurons
This protocol describes the generation of intestinal organoids from human pluripotent stem cells (hPSCs) and their co-culture with enteric neural crest cells (ENCCs) to form a neuromuscularized organoid model.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
ENCC differentiation medium
-
Intestinal differentiation medium
-
Matrigel®
-
Recombinant human Noggin, R-spondin1, EGF
-
Small molecule GSK3β inhibitor (e.g., CHIR99021)
-
This compound (Trifluoroacetate salt)
-
GHS-R1a antagonist (e.g., [D-Lys3]-GHRP-6)
-
Culture plates (24-well)
Procedure:
-
ENCC Differentiation: Differentiate hPSCs into ENCCs using established protocols.
-
Intestinal Organoid Formation:
-
Culture hPSCs in suspension to form embryoid bodies (EBs).
-
Pattern EBs towards definitive endoderm and then posterior endoderm.
-
Embed posterior endoderm spheroids in Matrigel® domes in a 24-well plate.
-
Culture in intestinal differentiation medium containing Noggin, R-spondin1, and EGF.
-
-
Co-culture:
-
After 7-10 days of intestinal differentiation, dissociate the intestinal organoids into single cells or small clusters.
-
Mix the dissociated intestinal cells with differentiated ENCCs at a ratio of approximately 5:1.
-
Re-embed the cell mixture in Matrigel® domes.
-
Culture the co-culture organoids in a medium that supports both intestinal and neural cell types.
-
-
Organoid Maturation: Allow the co-cultured organoids to mature for at least 21-28 days to allow for the formation of a functional enteric nervous system within the organoid structure, including smooth muscle layers.
Protocol 2: Assessment of Gut Organoid Motility using Video Microscopy
This protocol details the method for recording and analyzing the contractile activity of the neuromuscularized intestinal organoids.
Materials:
-
Mature neuromuscularized intestinal organoids
-
Culture medium
-
Inverted microscope with a high-speed camera and environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ with PIV plugin, or commercial software)
-
This compound stock solution
-
Vehicle control (e.g., DMSO or saline)
Procedure:
-
Plating for Imaging: Plate mature organoids in a glass-bottom imaging dish.
-
Acclimatization: Acclimatize the organoids in the microscope's environmental chamber for at least 30 minutes.
-
Baseline Recording: Record baseline contractile activity for 5-10 minutes.
-
Treatment:
-
Add vehicle control to the medium and record for 10-15 minutes.
-
Wash the organoids with fresh medium.
-
Add this compound at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM) and record for 10-15 minutes at each concentration.
-
-
Data Analysis:
-
Use image analysis software to track the displacement of the organoid edge or internal structures over time.
-
Quantify the frequency (contractions per minute) and amplitude (maximum displacement in µm) of contractions.
-
Compare the post-treatment values to the baseline and vehicle control.
-
Protocol 3: Calcium Imaging of Enteric Neuron Activity
This protocol describes the use of a genetically encoded calcium indicator (GECI) to visualize the activity of enteric neurons within the organoids in response to this compound.
Materials:
-
Mature neuromuscularized intestinal organoids generated from hPSCs expressing a GECI (e.g., GCaMP6s) under a neuron-specific promoter.
-
Fluorescence microscope with an sCMOS camera and environmental chamber.
-
Image analysis software.
-
This compound stock solution.
-
Vehicle control.
Procedure:
-
Plating for Imaging: Plate mature GCaMP-expressing organoids in a glass-bottom imaging dish.
-
Acclimatization: Acclimatize the organoids in the microscope's environmental chamber.
-
Baseline Imaging: Record baseline fluorescence for 5 minutes to observe spontaneous neural activity.
-
Treatment:
-
Add vehicle control and record fluorescence changes for 10-15 minutes.
-
Wash with fresh medium.
-
Add this compound at various concentrations and record the fluorescence signal for 10-15 minutes per concentration.
-
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to individual neurons or neural clusters.
-
Measure the change in fluorescence intensity over time (ΔF/F0).
-
Quantify the frequency and amplitude of calcium transients in response to this compound.
-
Visualizations
Caption: Signaling pathway of this compound in promoting gut motility.
Caption: Experimental workflow for assessing this compound in gut organoids.
References
- 1. The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles [elifesciences.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. biorxiv.org [biorxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Live-Cell Calcium Imaging in 3D Intestinal Organoids | Springer Nature Experiments [experiments.springernature.com]
- 6. The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles [elifesciences.org]
- 7. The gut contractile organoid: a novel model for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Using Human iPS Cell-derived Colon Organoids for Cytotoxicity Screening of Drug Compounds [sigmaaldrich.com]
- 10. The gut contractile organoid for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The gut contractile organoid for studying the gut motility regulated by coordinating signals between interstitial cells of Cajal and smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Relamorelin TFA in Neurogastroenterology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin TFA (trifluoroacetate), also known as RM-131, is a potent and selective synthetic pentapeptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It is a promising therapeutic agent in neurogastroenterology, primarily investigated for its prokinetic effects on the gastrointestinal (GI) tract.[3][4] Derived from the natural ghrelin sequence, Relamorelin has been optimized for enhanced stability, greater potency, and a longer plasma half-life compared to its endogenous counterpart.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in neurogastroenterology research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by binding to and activating the GHSR, a G protein-coupled receptor (GPCR).[7] The GHSR is expressed in various tissues, including the brain, pituitary gland, and importantly for neurogastroenterology, throughout the GI tract.[8][9] Activation of the GHSR by Relamorelin initiates a cascade of intracellular signaling events that ultimately modulate GI motility and other physiological processes.[10][11][12]
Signaling Pathways
The activation of the GHSR by Relamorelin can trigger multiple signaling pathways, primarily through the coupling of different G proteins. The key pathways include:
-
Gαq/11 Pathway: This is considered the canonical pathway for ghrelin receptor signaling. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in smooth muscle contraction and neuronal signaling.[11]
-
Gα12/13 Pathway: This pathway involves the activation of RhoA kinase, which plays a role in the regulation of smooth muscle contraction and cell motility.[10]
-
Gαi/o Pathway: In some cell types, the GHSR can couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12]
-
β-Arrestin Recruitment: Like many GPCRs, the activated GHSR can recruit β-arrestins, which are involved in receptor desensitization, internalization, and signaling through G protein-independent pathways.[12]
Figure 1: this compound Signaling Pathways.
Quantitative Data
This compound has demonstrated potent activity in both in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key quantitative data.
In Vitro Activity
| Parameter | Value | Cell Line | Description |
| Binding Affinity (Ki) | 0.42 nM | CHO-K1 cells expressing human recombinant GHS-R1a | Demonstrates ~3-fold greater affinity for the GHSR than native ghrelin (Ki = 1.22 nM).[13] |
| Functional Potency (EC50) | 0.71 nM | CHO-K1 cells expressing human recombinant GHS-R1a | Measured via calcium mobilization assay, showing ~6-fold greater potency than native ghrelin (EC50 = 4.2 nM).[1][13] |
Clinical Efficacy in Diabetic Gastroparesis
| Endpoint | Relamorelin Dose | Result | p-value | Study |
| Change in Gastric Emptying Half-Time (t1/2) | 10 µg BID | -11.40 minutes (mean difference vs. placebo) | <0.05 | Meta-analysis of 5 RCTs[14] |
| Change in Gastric Emptying Half-Time (t1/2) | 10 µg & 30 µg BID | ~12% acceleration from baseline vs. placebo | <0.05 | Phase 2B Trial (NCT02357420)[15] |
| Improvement in Composite Symptom Score (nausea, postprandial fullness, abdominal pain, bloating) | 10, 30, 100 µg BID | Significant reduction vs. placebo | <0.05 | Phase 2B Trial (NCT02357420)[15] |
Safety and Tolerability in Diabetic Gastroparesis
| Adverse Event | Relamorelin (pooled doses) | Placebo | Note | Study |
| Treatment-Emergent AEs (TEAEs) | Similar proportions across groups | Similar proportions across groups | Phase 2a & 2b Analysis | |
| Serious AEs | Similar proportions across groups | Similar proportions across groups | Phase 2a & 2b Analysis | |
| TEAE-related Discontinuations | Proportionally higher than placebo | Phase 2a & 2b Analysis | ||
| Worsening of Glycemic Control | 14.5% of patients | Dose-related; may require adjustment of diabetes medication.[15] | Phase 2B Trial (NCT02357420)[15] |
Experimental Protocols
Detailed methodologies for key experiments in the study of this compound are provided below.
In Vitro Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor (GHSR).
Materials:
-
This compound
-
Radiolabeled ghrelin receptor ligand (e.g., [125I]-His-Ghrelin or [3H]-MK-677)
-
Cell membranes from a cell line stably expressing the human GHSR (e.g., CHO-K1 or HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ghrelin (for determining non-specific binding)
-
96-well microplates
-
Scintillation counter or gamma counter
Protocol:
-
Membrane Preparation: Homogenize GHSR-expressing cells in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
25 µL of varying concentrations of this compound (or unlabeled ghrelin for the standard curve).
-
For non-specific binding control wells, add a high concentration of unlabeled ghrelin.
-
For total binding control wells, add buffer instead of a competitor.
-
-
Incubation: Add 100 µL of the membrane suspension to each well. Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filter discs in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I).
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
References
- 1. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 4. REGULATION OF GHRELIN STRUCTURE AND MEMBRANE BINDING BY PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Gastric Emptying Study: Protocol Design Considerations | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Characterization of Novel Stable Peptidic Ghrelin Analogs: Beneficial Effects in the Settings of Lipopolysaccharide-Induced Anorexia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Relamorelin TFA Stability in Aqueous Solution: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Relamorelin trifluoroacetate (TFA) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store Relamorelin TFA powder?
A1: this compound powder should be stored in a tightly sealed container, protected from moisture. For long-term storage, it is recommended to keep it at -20°C for up to three years or -80°C.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound can be reconstituted in sterile water or dimethyl sulfoxide (DMSO). For aqueous solutions, it is soluble up to 100 mg/mL, though ultrasonic assistance may be needed. In DMSO, solubility can reach up to 50 mg/mL.
Q3: How should I store this compound in a stock solution?
A3: Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Storage recommendations for stock solutions are as follows:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q4: Can I prepare a ready-to-use aqueous solution of this compound for my experiments?
A4: Yes, you can prepare a working solution by diluting the stock solution in your desired aqueous buffer (e.g., PBS). It is best practice to prepare fresh solutions for immediate use to ensure potency. If you are using a water-based stock solution, it should be sterile-filtered through a 0.22 µm filter before preparing the working solution.
Q5: What are the general factors that can affect the stability of this compound in an aqueous solution?
A5: The stability of peptides like Relamorelin in aqueous solutions can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation pathways.
-
Temperature: Higher temperatures generally accelerate degradation kinetics.
-
Buffer Composition: The type and concentration of buffer salts can affect stability.
-
Oxidation: Exposure to oxygen can lead to the degradation of susceptible amino acid residues.
-
Light: Photodegradation can occur with exposure to certain wavelengths of light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Improper storage of stock solution. 2. Multiple freeze-thaw cycles. 3. Degradation of the peptide in the working solution. | 1. Ensure stock solutions are stored at -20°C or -80°C. 2. Aliquot stock solutions after reconstitution to avoid repeated freezing and thawing. 3. Prepare fresh working solutions immediately before each experiment. |
| Precipitation observed in the aqueous solution | 1. Poor solubility in the chosen buffer. 2. The concentration is above the solubility limit. | 1. Consider using a different buffer system or adjusting the pH. 2. Ensure the final concentration is within the known solubility limits for the specific solvent and conditions. Ultrasonic treatment may aid dissolution in water. |
| Inconsistent experimental results | 1. Instability of Relamorelin in the experimental buffer over the duration of the assay. 2. Adsorption of the peptide to container surfaces. | 1. Perform a preliminary stability test of Relamorelin in your experimental buffer under the assay conditions (time, temperature). 2. Use low-protein-binding tubes and pipette tips. Consider including a carrier protein like BSA in the buffer if compatible with your assay. |
Experimental Protocols
While specific degradation kinetics for this compound in various aqueous solutions are not publicly available, researchers can assess its stability for their specific experimental conditions by conducting a forced degradation study.
Protocol: Forced Degradation Study of this compound in Aqueous Solution
1. Objective: To determine the stability of this compound under various stress conditions (pH, temperature, oxidation) and to identify potential degradation products.
2. Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution (in a neutral pH buffer) at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
pH-Dependent Stability: Prepare solutions of this compound in different pH buffers (e.g., pH 3, 5, 7, 9) and incubate at a controlled temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples before analysis.
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating RP-HPLC method. A typical mobile phase could consist of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the decrease in the peak area of the intact Relamorelin and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of Relamorelin remaining at each time point.
-
Determine the degradation rate constant (k) under each condition.
-
For thermal degradation, an Arrhenius plot can be constructed to determine the activation energy.
-
-
Identification of Degradation Products (LC-MS):
-
Analyze the stressed samples using an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products, which can help in their structural elucidation.
-
Visualizations
Caption: Relamorelin signaling pathway via the GHSR-1a receptor.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Managing Hyperglycemia as a Side Effect of Relamorelin TFA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing hyperglycemia, a potential side effect observed during preclinical and clinical studies of Relamorelin TFA, a ghrelin receptor agonist. The information is presented in a question-and-answer format to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound may cause hyperglycemia?
A1: this compound is a potent agonist of the ghrelin receptor (GHSR-1a). The underlying mechanism for Relamorelin-induced hyperglycemia is linked to the physiological roles of ghrelin in glucose homeostasis. Acylated ghrelin, the active form, has been shown to:
-
Inhibit Glucose-Stimulated Insulin Secretion: Ghrelin can act directly on pancreatic β-cells to suppress the release of insulin in response to high blood glucose levels.[1][2][3] This action is thought to be mediated through Gαi2-dependent signaling pathways.[3]
-
Stimulate Glucagon Secretion: Ghrelin can also stimulate the secretion of glucagon from pancreatic α-cells, which in turn promotes hepatic glucose production (gluconeogenesis and glycogenolysis), leading to an increase in blood glucose levels.[1]
-
Induce Peripheral Insulin Resistance: Some studies suggest that ghrelin can acutely induce a state of insulin resistance in peripheral tissues, reducing their ability to take up glucose from the bloodstream.[2]
Q2: Is the hyperglycemic effect of this compound dose-dependent?
A2: Yes, clinical trial data from Phase 2 studies of Relamorelin indicate a dose-dependent relationship between the drug and hyperglycemia. Higher doses of Relamorelin were associated with greater increases in fasting blood glucose and HbA1c levels.[4][5] In a Phase 2b study, dose-related worsening of glycemic control was observed in 14.5% of patients receiving Relamorelin, with some requiring adjustments to their diabetes medications.[6][7]
Q3: What is the reported incidence of hyperglycemia in clinical trials with Relamorelin?
A3: In a 12-week, Phase 2b clinical trial in patients with diabetic gastroparesis, an increase in hyperglycemia-related adverse events was observed with increasing doses of Relamorelin. The number of hyperglycemia events was as follows: 3 on placebo, 8 on 10 μg, 17 on 30 μg, and 17 on 100 μg of Relamorelin.[7]
Quantitative Data Summary
The following tables summarize the mean changes in glycemic parameters observed in a Phase 2b clinical trial of Relamorelin in patients with diabetic gastroparesis.[4][7][8]
Table 1: Mean Change from Baseline in HbA1c at Week 12
| Treatment Group (twice daily) | Mean Baseline HbA1c (%) | Mean End of Study HbA1c (%) | Mean Change from Baseline (%) |
| Placebo | 7.77 | 7.80 | +0.03 |
| Relamorelin 10 µg | 7.44 | 7.94 | +0.50 |
| Relamorelin 30 µg | 7.65 | 8.54 | +0.89 |
| Relamorelin 100 µg | 8.15 | 8.84 | +0.69 |
Data from a 12-week, randomized, double-blind, placebo-controlled Phase 2b trial.[4]
Table 2: Mean Change from Baseline in Fasting Blood Glucose at Week 12
| Treatment Group (twice daily) | Mean Change from Baseline (mg/dL) |
| Placebo | +25.04 |
| Relamorelin 10 µg | +32.61 |
| Relamorelin 30 µg | +43.24 |
| Relamorelin 100 µg | +56.39 |
Data from a 12-week, randomized, double-blind, placebo-controlled Phase 2b trial.[8]
Troubleshooting Guide for Preclinical Studies
This guide provides a systematic approach to identifying and managing hyperglycemia in animal models during this compound administration.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly high baseline blood glucose | - Animal stress | - Acclimatize animals to handling and experimental procedures. |
| - Improper fasting | - Ensure consistent and appropriate fasting duration for the species. | |
| - Underlying metabolic condition | - Screen animals for baseline glucose tolerance before study initiation. | |
| Significant hyperglycemia post-dosing | - High dose of this compound | - Consider a dose-response study to identify a therapeutic window with minimal hyperglycemic effects. |
| - Interaction with other study parameters (e.g., diet) | - Evaluate the impact of diet composition on glycemic response to this compound. | |
| High variability in glucose readings | - Inconsistent blood sampling time | - Standardize the timing of blood collection relative to dosing. |
| - Inaccurate glucometer readings | - Calibrate glucometer regularly and ensure proper sample application. | |
| Progressive worsening of hyperglycemia | - Cumulative effect of this compound | - Monitor blood glucose longitudinally to assess the chronicity of the effect. |
| - Development of insulin resistance | - Perform an Insulin Tolerance Test (ITT) to assess insulin sensitivity. | |
| Hypoglycemia following intervention | - Overcorrection with insulin or other antihyperglycemic agents | - Start with a low dose of the corrective agent and titrate based on frequent glucose monitoring. |
Experimental Protocols
1. Protocol for Monitoring Blood Glucose in Rodents
Objective: To routinely monitor blood glucose levels in rodents treated with this compound.
Materials:
-
Glucometer and test strips
-
Lancets or 25G needle
-
Gauze pads
-
Restraining device
-
70% ethanol
Procedure:
-
Gently restrain the animal.
-
Warm the tail with a warm, damp cloth or by placing it under a warming lamp for a short period to increase blood flow.
-
Clean the tip of the tail with 70% ethanol and allow it to dry.
-
Using a sterile lancet or needle, make a small prick on the lateral tail vein.
-
Gently milk the tail from the base to obtain a small drop of blood.
-
Apply the blood drop to the glucometer test strip and record the reading.
-
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
Return the animal to its cage and monitor for any signs of distress.
2. Protocol for Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose tolerance.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline body weight of each mouse.
-
At time 0, collect a baseline blood glucose sample from the tail vein as described in the monitoring protocol.
-
Immediately after the baseline blood collection, administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect blood glucose samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time for each animal and calculate the area under the curve (AUC) to quantify glucose tolerance.
Visualizations
Signaling Pathway of Relamorelin-Induced Hyperglycemia
Caption: Relamorelin's activation of the ghrelin receptor leads to hyperglycemia.
Experimental Workflow for Managing Hyperglycemia in Preclinical Studies
Caption: A workflow for identifying and managing Relamorelin-induced hyperglycemia.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Relamorelin TFA Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using Relamorelin trifluoroacetate (TFA). It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key pharmacological data to ensure the successful and accurate characterization of this potent ghrelin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is Relamorelin and what is its primary mechanism of action? A1: Relamorelin is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] It mimics the action of the endogenous ligand, ghrelin, to stimulate gastric motility and promote the release of growth hormone.[1][3] Its primary therapeutic application under investigation is for diabetic gastroparesis, a condition characterized by delayed gastric emptying.[1][2]
Q2: What is the in vitro potency of Relamorelin TFA? A2: this compound demonstrates high affinity and potency for the human GHSR-1a. In studies using CHO-K1 cells expressing the recombinant receptor, it was found to be approximately three times more potent in binding affinity and six times more potent in functional activation compared to native human ghrelin.[2] Specific values are detailed in the data table below.
Q3: How does this compound binding to the GHSR-1a translate into a cellular signal? A3: The GHSR-1a is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway.[4] Upon agonist binding by Relamorelin, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured as a functional readout of receptor activation.
Q4: What solvent should I use to prepare my this compound stock solution? A4: this compound is soluble in water.[1][5] For a 100 mg/mL stock solution, the use of sonication may be required to fully dissolve the peptide.[1][5] It is recommended to prepare fresh solutions for experiments. If storing, it is best to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological parameters of this compound in a common experimental system. These values serve as a benchmark for researchers optimizing their own assays.
| Parameter | Value (mean ± SEM) | Cell System | Assay Type | Reference |
| Ki | 0.42 ± 0.06 nM | CHO-K1 cells expressing hGHSR-1a | Radioligand Binding | [2] |
| EC50 | 0.71 ± 0.09 nM | CHO-K1 cells expressing hGHSR-1a | Intracellular Calcium Mobilization | [2] |
Table 1: In Vitro Potency of this compound at the Human Ghrelin Receptor (hGHSR-1a).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling cascade via the GHSR-1a/Gq pathway.
Caption: Experimental workflow for a Ca2+ mobilization dose-response assay.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| No response or very weak signal across all concentrations | 1. Low receptor expression in cells.2. Inactive this compound.3. Incorrect assay buffer composition.4. Problem with Ca2+ dye loading or detection. | 1. Verify GHSR-1a expression via qPCR or Western blot. Use a cell line with confirmed high expression.2. Use a fresh vial of this compound. Confirm solubility and proper storage.3. Ensure the buffer supports cell health and receptor function (e.g., contains appropriate ions like Ca2+).4. Use a positive control (e.g., ATP or another known agonist) to confirm cell viability and assay machinery function. |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during ligand dilution or addition.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Use calibrated pipettes. Mix well at each dilution step. For automated additions, check dispenser performance.3. Avoid using the outermost wells of the plate, or fill them with buffer/media to maintain humidity. |
| Dose-response curve is flat (no clear sigmoidal shape) | 1. Concentration range is too narrow or completely off-target (too high or too low).2. Ligand degradation or adsorption to plastics. | 1. Perform a wider range-finding experiment (e.g., 1 pM to 1 µM). Center the curve around the expected EC50 (~0.7 nM).2. Prepare fresh dilutions for each experiment. Consider using low-adhesion plasticware and including a carrier protein like 0.1% BSA in the assay buffer. |
| Dose-response curve is unusually steep (High Hill Slope) | 1. Compound aggregation at high concentrations.2. Positive cooperativity.3. Assay artifact. | 1. Check for precipitation at the highest concentrations. Include a solubility-enhancing agent if necessary, ensuring it doesn't affect the assay.2. This may be a true pharmacological property, but it is less common.3. Review data for artifacts. Ensure the signal is not saturating the detector at the top of the curve. |
Detailed Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a framework for determining the EC50 of this compound using a fluorescence-based calcium mobilization assay in a cell line stably expressing the human GHSR-1a.
1. Materials and Reagents:
-
Cells: HEK293 or CHO cell line stably expressing human GHSR-1a.
-
Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound: Lyophilized powder.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit: E.g., Fluo-4 AM or a commercial no-wash calcium assay kit.
-
Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
-
Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.
2. Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and perform a cell count to determine viability and density.
-
Seed cells into the assay plate at a pre-optimized density (e.g., 20,000-50,000 cells/well for a 96-well plate) and incubate for 18-24 hours at 37°C, 5% CO2.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Perform a serial dilution series in assay buffer to create working solutions at concentrations appropriate for the final assay. For a standard 10-point curve, you might prepare 10x concentrated stocks ranging from 10 pM to 10 µM.
4. Assay Procedure:
-
Dye Loading:
-
Remove culture medium from the cell plate.
-
Prepare the calcium dye solution according to the manufacturer’s instructions, often including an anion-exchange inhibitor like probenecid.
-
Add the dye solution to each well and incubate for 60 minutes at 37°C.
-
-
Signal Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence (e.g., Excitation ~494 nm, Emission ~516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Configure the instrument to automatically add the this compound dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent plateau.
-
5. Data Analysis:
-
For each well, calculate the maximum change in fluorescence from the baseline (ΔF/F).
-
Normalize the data by setting the response from buffer-only wells to 0% and the response from a saturating concentration of this compound to 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) curve to determine the EC50, Hill slope, and maximum efficacy (Emax).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 3. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. glpbio.com [glpbio.com]
Potential for tachyphylaxis with long-term Relamorelin tfa use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential for tachyphylaxis with the long-term use of Relamorelin TFA.
Frequently Asked Questions (FAQs)
Q1: What is Relamorelin and what is its mechanism of action?
Relamorelin (also known as RM-131) is a synthetic pentapeptide analogue of ghrelin.[1][2] It acts as a selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] By binding to and activating this G protein-coupled receptor (GPCR), Relamorelin mimics the effects of endogenous ghrelin, which include the stimulation of gastrointestinal motility.[2]
Q2: Has tachyphylaxis been observed with long-term Relamorelin use in clinical trials?
Based on available clinical trial data, there is no evidence to suggest that tachyphylaxis occurs with Relamorelin treatment for up to 12 weeks. In a Phase 2b study involving patients with diabetic gastroparesis, the therapeutic effects of Relamorelin were sustained over the 12-week treatment period.[3] Some observations even suggested that the effects became more noticeable with longer treatment duration. However, the results from longer-term extension studies, part of the PLEDGE clinical research program designed to evaluate safety and efficacy for up to five years, are not yet fully available.[4][5] The development of Relamorelin has faced uncertainty, with limited public updates since 2019.[1]
Q3: What is the underlying mechanism of tachyphylaxis for G protein-coupled receptors (GPCRs) like the ghrelin receptor?
Tachyphylaxis, or rapid desensitization, of GPCRs is a protective mechanism to prevent overstimulation of cells. For the ghrelin receptor (GHSR), upon prolonged or repeated exposure to an agonist like Relamorelin, several events can occur:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Uncoupling from G proteins: β-arrestin binding sterically hinders the receptor's ability to interact with and activate its associated G protein, thereby dampening the downstream signaling cascade.
-
Receptor Internalization: β-arrestin facilitates the recruitment of the receptor to clathrin-coated pits, leading to its endocytosis and removal from the cell surface. This reduces the number of available receptors for the agonist to bind to.
-
Downregulation: With very prolonged agonist exposure, the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors in the cell.
Q4: What experimental approaches can be used to investigate the potential for Relamorelin-induced tachyphylaxis in vitro?
Several in vitro assays can be employed to assess ghrelin receptor desensitization and tachyphylaxis. These include:
-
Calcium Mobilization Assays: To measure the immediate signaling response upon receptor activation and its diminishment with repeated agonist application.
-
Radioligand Binding Assays: To quantify changes in receptor number and affinity on the cell surface following prolonged agonist exposure.
-
Dynamic Mass Redistribution (DMR) Assays: A label-free method to monitor the global cellular response to receptor activation, which can reveal desensitization patterns.
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Clinical Trial Data on Relamorelin Efficacy Over Time
The following table summarizes the key efficacy findings from a 12-week, randomized, placebo-controlled Phase 2b clinical trial of Relamorelin in patients with diabetic gastroparesis.
| Efficacy Endpoint | Placebo | Relamorelin (10 µg) | Relamorelin (30 µg) | Relamorelin (100 µg) |
| Change from Baseline in Vomiting Frequency | - | Significant reduction, sustained over 12 weeks | Significant reduction, sustained over 12 weeks | Significant reduction, sustained over 12 weeks |
| Change from Baseline in Nausea Score | - | Significant improvement vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Change from Baseline in Abdominal Pain Score | - | Significant improvement vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Change from Baseline in Postprandial Fullness Score | - | Significant improvement vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Change from Baseline in Bloating Score | - | Significant improvement vs. placebo | Significant improvement vs. placebo | Significant improvement vs. placebo |
| Acceleration of Gastric Emptying | - | Significant acceleration vs. placebo | Significant acceleration vs. placebo | Significant acceleration vs. placebo |
Data synthesized from published Phase 2b clinical trial results. The results indicated a sustained effect over the 12-week period with no evidence of tachyphylaxis.
Signaling Pathways and Experimental Workflows
Caption: Ghrelin Receptor (GHSR) Signaling Pathway.
Caption: Experimental Workflow for Assessing Tachyphylaxis.
Experimental Protocols
1. Calcium Mobilization Assay for GHSR Desensitization
This protocol is designed to measure the desensitization of the ghrelin receptor by quantifying the intracellular calcium response to repeated agonist stimulation.
-
Materials:
-
HEK293 cells stably expressing human GHSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Probenecid
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading and injection capabilities
-
-
Methodology:
-
Cell Plating: Seed GHSR-expressing HEK293 cells into a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Desensitization Induction (Pre-treatment):
-
To induce desensitization, add a pre-treatment concentration of Relamorelin to the appropriate wells and incubate for a defined period (e.g., 30 minutes, 1 hour, 2 hours). For control wells, add vehicle.
-
-
Washout: Gently wash the cells with assay buffer to remove the pre-treatment compound.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a challenge concentration of Relamorelin into the wells while continuously recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Compare the peak response in the Relamorelin pre-treated wells to the vehicle-treated wells. A significant reduction in the peak response indicates desensitization.
-
-
2. Radioligand Binding Assay for GHSR Internalization
This protocol quantifies the number of ghrelin receptors on the cell surface following prolonged exposure to Relamorelin, providing a measure of receptor internalization.
-
Materials:
-
HEK293 cells stably expressing human GHSR
-
Radiolabeled ghrelin (e.g., [¹²⁵I]-ghrelin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Non-specific binding control (e.g., a high concentration of unlabeled ghrelin)
-
Scintillation counter and vials
-
-
Methodology:
-
Cell Treatment: Treat cultured GHSR-expressing cells with Relamorelin (or vehicle) for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to induce internalization.
-
Cell Harvesting: Gently scrape and collect the cells.
-
Membrane Preparation (Optional but recommended): Prepare cell membranes through homogenization and centrifugation.
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes (or whole cells), radiolabeled ghrelin, and either binding buffer (for total binding) or non-specific binding control.
-
Incubate at room temperature for a defined period to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding in Relamorelin-treated cells to vehicle-treated cells at each time point. A decrease in specific binding indicates a reduction in cell surface receptors due to internalization.
-
-
3. Dynamic Mass Redistribution (DMR) Assay
This label-free assay measures global changes in cellular mass distribution upon receptor activation, providing a holistic view of the cellular response and its desensitization.
-
Materials:
-
Label-free biosensor system (e.g., Corning Epic)
-
Biosensor microplates
-
GHSR-expressing cells
-
This compound
-
Assay buffer
-
-
Methodology:
-
Cell Seeding: Seed GHSR-expressing cells onto the biosensor microplate and allow them to form a confluent monolayer.
-
Baseline Measurement: Place the microplate into the biosensor reader and record a stable baseline for 10-15 minutes.
-
Desensitization Induction: Add a pre-treatment concentration of Relamorelin or vehicle to the wells and incubate for the desired duration while continuously monitoring the DMR signal.
-
Washout: Perform a buffer exchange to remove the pre-treatment compound.
-
Agonist Challenge: Add a challenge concentration of Relamorelin to the wells and record the DMR response for 30-60 minutes.
-
Data Analysis:
-
Analyze the kinetic DMR traces.
-
Compare the magnitude and kinetics of the DMR response to the challenge dose in Relamorelin pre-treated wells versus vehicle-treated wells. A blunted or altered DMR response is indicative of desensitization.
-
-
Troubleshooting Guide
References
- 1. Relamorelin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.abbvie.com [news.abbvie.com]
- 5. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]
Troubleshooting inconsistent results in Relamorelin tfa experiments
Welcome to the technical support center for Relamorelin TFA experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for the use of this compound.
Frequently Asked Questions (FAQs)
Q1: My cells show decreased viability after treatment with this compound. What could be the cause?
A1: Decreased cell viability is a common issue when using peptides with trifluoroacetic acid (TFA) as a counter-ion.[1][2] Residual TFA from the peptide synthesis and purification process can be cytotoxic.[1] It is recommended to either use a salt-exchanged version of the peptide (e.g., acetate or HCl salt) for cell-based assays or to perform a salt exchange procedure in your lab.[3][4][5] Additionally, ensure that the final concentration of any solvent used to dissolve the peptide (such as DMSO) is not toxic to your specific cell line.
Q2: I am observing high variability between experimental replicates. What are the potential sources of this inconsistency?
A2: High variability can stem from several factors:
-
Peptide Solubility: this compound is soluble in DMSO but not in water.[6] Incomplete solubilization or precipitation of the peptide in your assay buffer can lead to inconsistent concentrations. Ensure the peptide is fully dissolved in a compatible solvent before diluting it in your aqueous assay medium.
-
Improper Storage: Lyophilized this compound should be stored at -20°C.[3] Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
-
TFA Interference: The TFA counter-ion can interfere with cellular assays, leading to unpredictable results.[1] Consider using a TFA-free form of the peptide for sensitive applications.
-
Net Peptide Content: The actual amount of peptide in a lyophilized powder can vary. It is advisable to determine the net peptide content to ensure accurate dosing.
Q3: How can I remove the TFA from my Relamorelin peptide?
A3: Several methods can be used to exchange the TFA salt for a more biocompatible one, such as acetate or hydrochloride (HCl). A common method involves dissolving the peptide in a solution containing the desired counter-ion and then lyophilizing the mixture. This process is often repeated multiple times to ensure complete exchange.[5] Dialysis or desalting columns can also be effective for removing TFA from your peptide solution.[4]
Q4: What is the mechanism of action of Relamorelin?
A4: Relamorelin is a potent and selective agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a).[6] The binding of Relamorelin to GHSR-1a initiates a signaling cascade that can lead to various cellular responses, including an increase in intracellular calcium, stimulation of growth hormone secretion, and promotion of gastrointestinal motility.[7][8][9]
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 905.01 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, not in water | [6] |
| Storage (Lyophilized) | -20°C | [3] |
| Storage (in Solution) | -80°C (aliquoted to avoid freeze-thaw) | [1] |
In Vitro Activity of Relamorelin
| Parameter | Relamorelin | Native Ghrelin | Reference |
| Binding Affinity (Ki) | 0.42 nM | 1.12 nM | [6] |
| Potency (EC50) | 0.71 nM | 4.2 nM | [6] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring the activation of GHSR-1a by this compound in a cell-based assay.
-
Cell Culture: Culture cells expressing GHSR-1a (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Cell Plating: Plate the cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in an appropriate assay buffer to the desired concentrations.
-
Assay: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the this compound solutions to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
In Vivo Rodent Feeding Behavior Study
This protocol provides a general framework for assessing the effect of this compound on food intake in rodents.
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to individual housing and the specific diet to be used in the study.
-
Compound Preparation: Prepare the dosing solution of this compound. For subcutaneous injection, the peptide can be dissolved in a vehicle such as saline or PBS.
-
Administration: Administer this compound or the vehicle control to the animals via the desired route (e.g., subcutaneous injection).
-
Food Intake Measurement: Measure the amount of food consumed by each animal at specific time points after administration (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the food intake between the this compound-treated group and the vehicle control group using appropriate statistical methods.
Mandatory Visualizations
This compound Experimental Workflow
Caption: A flowchart of a typical experimental workflow for this compound.
GHSR-1a Signaling Pathway
Caption: The signaling pathway of the ghrelin receptor (GHSR-1a).
Troubleshooting Logic Tree for Inconsistent Results
Caption: A troubleshooting guide for inconsistent experimental results.
References
- 1. genscript.com [genscript.com]
- 2. genscript.com [genscript.com]
- 3. biomatik.com [biomatik.com]
- 4. quora.com [quora.com]
- 5. lifetein.com [lifetein.com]
- 6. In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution and calcium mobilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. G protein-coupled receptor interactions and modification of signalling involving the ghrelin receptor, GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
Relamorelin tfa degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relamorelin trifluoroacetate (TFA). The information is designed to help anticipate and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Relamorelin TFA and what are its storage recommendations?
Relamorelin is a synthetic pentapeptide ghrelin receptor agonist.[1] The trifluoroacetate (TFA) salt is a common form for synthetic peptides, resulting from its use during solid-phase synthesis and purification.[2][3] For optimal stability, lyophilized this compound should be stored at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months), protected from moisture.[4]
Q2: What are the best practices for preparing this compound stock solutions?
To prepare stock solutions, it is recommended to reconstitute the lyophilized powder in a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experiment. To minimize degradation, solutions should be prepared fresh. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the potential degradation pathways for a peptide like Relamorelin?
As a pentapeptide, Relamorelin may be susceptible to several chemical degradation pathways common to peptides, including:
-
Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions.[5][6][7]
-
Oxidation: Particularly of susceptible amino acid residues like methionine, cysteine, tryptophan, and histidine.[6][8] This can be initiated by exposure to atmospheric oxygen, metal ions, or peroxides.
-
Deamidation: The removal of an amide group, primarily from asparagine (Asn) or glutamine (Gln) residues, leading to a change in the peptide's charge and structure.[6][7]
-
Racemization: The conversion of L-amino acids to their D-isomers, which can alter the peptide's biological activity.[6]
Q4: How does the trifluoroacetate (TFA) counterion affect the stability of Relamorelin?
TFA is a strong acid used in peptide synthesis and purification.[9] While it is effective for these processes, residual TFA can form strong ion pairs with positively charged residues on the peptide.[9] In some cases, TFA has been shown to influence the secondary structure and stability of peptides, potentially leading to aggregation.[10] For sensitive assays, exchanging the TFA counterion for a more biocompatible one, like acetate or hydrochloride, may be considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments | Peptide degradation due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions. Contamination of stock solutions. | Store lyophilized peptide and aliquoted stock solutions at recommended temperatures (-20°C or -80°C). Prepare fresh solutions for each experiment whenever possible. Use sterile techniques and high-purity solvents. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete solubilization or adsorption to surfaces. Peptide aggregation. | Ensure complete dissolution of the lyophilized powder by gentle vortexing or sonication. Use low-protein-binding tubes and pipette tips. Visually inspect solutions for precipitates. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products (e.g., oxides, deamidated forms, hydrolyzed fragments). Presence of impurities from synthesis. | Analyze samples promptly after preparation. If degradation is suspected, a forced degradation study can help identify potential degradation products. Ensure the purity of the initial peptide batch meets experimental requirements. |
| Precipitation of the peptide in solution | Poor solubility in the chosen solvent. Peptide aggregation at certain pH values or concentrations. | Test different solvent systems. Adjust the pH of the solution. Work with lower peptide concentrations if possible. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating properties of analytical methods.[11][12]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.[13]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for a defined period. Neutralize the solution before analysis.[13]
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.[14]
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main Relamorelin peak. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.[14]
Visualizations
Caption: General degradation pathways of peptides like Relamorelin under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. veeprho.com [veeprho.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. asianjpr.com [asianjpr.com]
- 14. lcms.cz [lcms.cz]
Addressing poor solubility of Relamorelin tfa in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Relamorelin trifluoroacetate (TFA) in various buffer systems. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.
Troubleshooting Guide: Addressing Poor Solubility of Relamorelin TFA
Issue: this compound does not fully dissolve or precipitates out of solution in my aqueous buffer.
This is a common issue arising from the physicochemical properties of Relamorelin and the presence of the trifluoroacetate (TFA) counter-ion. The following steps provide a systematic approach to troubleshoot and resolve solubility challenges.
Step 1: Initial Solubility Testing
Before preparing a stock solution, it is crucial to test the solubility of a small amount of the peptide.[1] This prevents the loss of valuable material.
Protocol for Initial Solubility Testing:
-
Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg).
-
Allow the peptide to equilibrate to room temperature before opening the vial.[1]
-
Centrifuge the vial briefly to collect all the powder at the bottom.[1]
-
Attempt to dissolve the peptide in sterile, deionized water first.
-
If solubility is poor, proceed to test other solvents as outlined in the table below.
Step 2: Selecting an Appropriate Solvent System
The choice of solvent is critical and depends on the physicochemical properties of Relamorelin. Relamorelin is a pentapeptide and its solubility is influenced by its amino acid composition, overall charge, and the presence of the TFA salt.[2][3][4]
Table 1: Solvent Selection Guide for this compound
| Solvent Type | Rationale | Recommended Solvents | Notes |
| Aqueous Buffers (Acidic pH) | Peptides with a net positive charge often exhibit better solubility in acidic conditions.[1][5] | 10% Acetic Acid, 0.1% Formic Acid[1] | After initial dissolution, the solution can be diluted with the final experimental buffer. |
| Organic Solvents | For hydrophobic peptides, organic solvents can aid in initial solubilization.[4] | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)[4][5] | Use a minimal amount of organic solvent to dissolve the peptide, then slowly add the aqueous buffer to the desired concentration. For cell-based assays, the final DMSO concentration should typically be kept below 1%.[4] |
| Co-solvents | A mixture of water and an organic solvent can enhance solubility. | Acetonitrile (ACN), Methanol, Isopropanol[5] | Useful for peptides that are not soluble in purely aqueous or organic solvents. |
| Chaotropic Agents | These agents disrupt the hydrogen-bonding network of water and can help solubilize aggregating peptides. | 6 M Guanidine Hydrochloride (Gdn-HCl), 8 M Urea[5][6] | These are denaturing agents and should only be used if compatible with the downstream application. Subsequent removal by dialysis or chromatography may be necessary. |
Step 3: Physical Methods to Aid Dissolution
Mechanical agitation can often improve the rate and extent of dissolution.
-
Vortexing: Mix the sample thoroughly after adding the solvent.
-
Sonication: Brief periods of sonication (e.g., 3 cycles of 10-15 seconds in an ice bath) can help break up aggregates and enhance solubility.[1][4]
-
Gentle Warming: In some cases, warming the solution (e.g., to 37-40°C) may improve solubility. However, this should be done with caution to avoid peptide degradation.[4][6]
Step 4: Addressing the Impact of the TFA Counter-ion
Trifluoroacetic acid is commonly used in peptide synthesis and purification, resulting in the final product being a TFA salt.[7][8] The TFA counter-ion can affect peptide solubility and may be cytotoxic in biological assays.[7][9] If solubility issues persist or if TFA is incompatible with your experimental system, a counter-ion exchange may be necessary.
Experimental Workflow for TFA Counter-ion Exchange
Caption: Workflow for TFA to HCl counter-ion exchange.
Detailed Protocol for TFA to HCl Exchange: [10][11]
-
Dissolve the this compound peptide in a solution of 100 mM hydrochloric acid (HCl).[11]
-
Allow the solution to stand at room temperature for at least one minute.[10][11]
-
Freeze the solution, for example, at -80°C or in liquid nitrogen.[10][11]
-
Lyophilize the frozen solution overnight until all liquid is removed.[10]
-
For a more complete exchange, re-dissolve the lyophilized powder in the HCl solution and repeat the freezing and lyophilization steps for a total of 2-3 cycles.[10]
-
The resulting powder will be the hydrochloride salt of Relamorelin, which may exhibit improved solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard physiological buffers like PBS (pH 7.4)?
A1: The solubility of peptides is highly dependent on their amino acid sequence and the pH of the solution.[4] Relamorelin may have an isoelectric point (pI) near neutral pH, leading to minimal solubility. Furthermore, the TFA counter-ion can contribute to hydrophobicity and promote aggregation, reducing solubility in aqueous buffers.[9] It is often beneficial to dissolve the peptide in a slightly acidic solution first before diluting it into your final buffer.
Q2: I dissolved this compound in DMSO to create a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?
A2: This is a common occurrence when diluting a concentrated stock from an organic solvent into an aqueous buffer. To avoid precipitation, try a "slow dilution" method: add the aqueous buffer dropwise to the DMSO stock solution while gently vortexing. Alternatively, consider reducing the concentration of your stock solution or exploring a different co-solvent system.
Q3: Is the TFA counter-ion harmful to cells in culture?
A3: Yes, residual TFA can be cytotoxic and interfere with biological assays, even at low concentrations.[7][9] It can affect cell proliferation and membrane integrity.[9] For cell-based experiments, it is highly recommended to either use a peptide with a different counter-ion (like acetate or hydrochloride) or perform a counter-ion exchange to remove the TFA.[12]
Q4: What is the mechanism of action of Relamorelin?
A4: Relamorelin is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR).[2][3][13][14] The activation of this receptor, primarily located in the stomach and hypothalamus, stimulates gastrointestinal motility.[15][16] This makes Relamorelin a prokinetic agent investigated for treating conditions like diabetic gastroparesis and chronic constipation.[2][14][15]
Relamorelin Signaling Pathway
Caption: Simplified signaling pathway of Relamorelin.
Q5: How should I store my this compound solutions?
A5: Lyophilized this compound is stable when stored at -20°C for extended periods.[5] Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[5] The stability of the peptide in solution will depend on the solvent and the pH. Peptides containing certain amino acids like methionine, cysteine, or tryptophan are susceptible to oxidation and should be stored in an oxygen-free environment if possible.[5]
Disclaimer: This guide provides general recommendations. The optimal conditions for dissolving this compound may vary depending on the specific experimental requirements and the purity of the peptide. It is always advisable to perform small-scale solubility tests before proceeding with larger quantities.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relamorelin - Wikipedia [en.wikipedia.org]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 13. Relamorelin | BIM28131 | RM131 | GHSR Agonist | GHS-1a | TargetMol [targetmol.com]
- 14. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is Relamorelin used for? [synapse.patsnap.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Minimizing adverse effects of Relamorelin tfa in animal studies
Welcome to the technical support center for the use of Relamorelin TFA in animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential adverse effects during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR).[1] Its primary mechanism involves mimicking the action of endogenous ghrelin, a hormone that stimulates appetite, gastrointestinal motility, and the release of growth hormone.[2][3] Relamorelin has demonstrated enhanced potency and plasma stability compared to native ghrelin.[4]
Q2: What are the expected physiological effects of this compound in animal models?
Based on its mechanism of action and data from preclinical studies involving Relamorelin and other ghrelin agonists, you can expect to observe:
-
Increased food intake and body weight: Relamorelin has been shown to increase food intake and body weight in a dose-dependent manner in rats and mice.[1]
-
Increased lean and fat mass: Studies with similar ghrelin agonists have shown an increase in both fat and lean body mass.[5]
-
Accelerated gastric emptying: As a prokinetic agent, Relamorelin is expected to enhance gastrointestinal motility.[6][7]
-
Increased growth hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) levels: Stimulation of the GHSR leads to the release of these hormones.[2]
Q3: What are the potential adverse effects of this compound in animal studies?
While specific preclinical safety data for this compound is not extensively published, potential adverse effects can be inferred from clinical trials in humans and studies with other ghrelin agonists in animals. Researchers should be vigilant for:
-
Hyperglycemia and altered glucose metabolism: This is a key concern, as ghrelin has known effects on glucose homeostasis. Clinical studies with Relamorelin have reported dose-related increases in HbA1c and fasting blood glucose.[4] Studies with another ghrelin agonist, capromorelin, in cats also showed an initial increase in mean interstitial glucose.[8]
-
Gastrointestinal disturbances: While Relamorelin is a prokinetic, high doses or individual animal sensitivity could potentially lead to adverse GI effects. In studies with capromorelin, emesis (vomiting) and hypersalivation were noted.[9]
-
Behavioral changes: Head shaking and lip smacking have been observed in cats treated with capromorelin.[9] While not directly reported for Relamorelin in animals, any unusual behaviors should be noted.
-
Injection site reactions: As with any subcutaneous injection, local reactions are possible, although clinical trials in humans have not reported clinically significant issues.[4]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with this compound.
Issue 1: Unexpected Weight Loss or Lack of Expected Weight Gain
-
Possible Cause 1: Dosing or Administration Issues.
-
Troubleshooting: Verify the concentration and formulation of your this compound solution. Ensure the correct dose is being administered for the body weight of the animal. Confirm the route and frequency of administration are as per your protocol.
-
-
Possible Cause 2: Animal Stress.
-
Troubleshooting: Handling and injection procedures can be stressful and may affect appetite and weight. Ensure animals are well-acclimated to handling and injection procedures. Consider using a less stressful administration method if possible.
-
-
Possible Cause 3: Underlying Health Issues.
-
Troubleshooting: Perform a health check on the animals to rule out any underlying illness that may be affecting their appetite or metabolism.
-
Issue 2: Hyperglycemia or Fluctuations in Blood Glucose Levels
-
Possible Cause: On-target effect of GHSR agonism.
-
Troubleshooting:
-
Establish a baseline: Measure blood glucose levels in all animals before starting the experiment to establish a baseline.
-
Regular monitoring: Implement a schedule for regular blood glucose monitoring throughout the study. The frequency will depend on your study design but could range from daily to weekly.
-
Dose-response assessment: If hyperglycemia is observed, consider performing a dose-response study to find a dose that provides the desired prokinetic or appetite-stimulating effects with minimal impact on glucose levels.
-
Consider the animal model: Be aware that the metabolic effects may be more pronounced in animal models with pre-existing metabolic conditions (e.g., db/db mice).
-
-
Issue 3: Observation of Emesis, Hypersalivation, or Other GI Distress
-
Possible Cause: Supratherapeutic dosing or individual sensitivity.
-
Troubleshooting:
-
Dose reduction: This may be a sign that the dose is too high. Consider reducing the dose to see if the adverse effects subside.
-
Observation schedule: Implement a more frequent observation schedule immediately after dosing to accurately quantify the incidence and severity of these events.
-
Vehicle control: Ensure that the vehicle used to dissolve the this compound is not causing these effects by observing a vehicle-only control group.
-
-
Data on Potential Adverse Effects
The following table summarizes potential adverse effects. It is important to note that much of the quantitative data comes from human clinical trials or studies with other ghrelin agonists, and should be used as a guide for monitoring in your animal studies.
| Adverse Effect | Species (Study Type) | Dosing Information | Observed Effect | Citation |
| Hyperglycemia | Human (Clinical Trial) | 10, 30, and 100 µg twice daily | Dose-related increase in HbA1c and fasting blood glucose. | [4] |
| Worsening Diabetes | Human (Clinical Trial) | 10, 30, and 100 µg twice daily | Higher incidence in Relamorelin groups compared to placebo. | [4] |
| Headache | Human (Clinical Trial) | ≥5% in any treatment group | Commonly reported treatment-emergent adverse event. | [4] |
| Dizziness | Human (Clinical Trial) | ≥5% in any treatment group | Commonly reported treatment-emergent adverse event. | [4] |
| Diarrhea | Human (Clinical Trial) | ≥5% in any treatment group | Commonly reported treatment-emergent adverse event. | [4] |
| Emesis | Cat (Safety Study) | Not specified | More frequent in capromorelin-treated groups. | [9] |
| Hypersalivation | Cat (Safety Study) | Not specified | More frequent in capromorelin-treated groups. | [9] |
| Increased Glucose | Cat (Metabolism Study) | Not specified | Mean interstitial glucose increased on days 2-4 of treatment. | [8] |
Experimental Protocols
Protocol: Administration and Monitoring for Adverse Effects of this compound in Rodents
-
Acclimation:
-
House animals in individual cages for accurate food and water intake monitoring.
-
Allow a minimum of one week for acclimation to the housing conditions and handling.
-
-
Baseline Measurements:
-
Record body weight daily for at least 3 days to establish a stable baseline.
-
Measure baseline food and water intake daily.
-
Collect baseline blood samples for glucose and other relevant metabolic markers. For glucose, a tail-prick sample and a handheld glucometer are typically sufficient for frequent monitoring.
-
-
Preparation and Administration of this compound:
-
Reconstitute this compound in a sterile, appropriate vehicle (e.g., sterile water, saline, or a buffer as recommended by the manufacturer).
-
Administer via subcutaneous (s.c.) injection. The volume should be kept low (e.g., 1-5 ml/kg for rats, 5-10 ml/kg for mice) to minimize discomfort.
-
Administer at the same time each day to maintain consistent circadian timing.
-
-
Post-Administration Monitoring:
-
Acute Observations: For the first few hours after administration, closely observe the animals for any acute adverse effects such as hypersalivation, emesis (if applicable to the species), lethargy, or unusual behaviors.
-
Daily Monitoring:
-
Record body weight.
-
Measure food and water intake.
-
Perform a general health check, noting posture, activity level, and grooming.
-
Check the injection site for any signs of redness, swelling, or irritation.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose at regular intervals. A suggested schedule for initial studies would be at 1, 2, 4, and 24 hours post-dose for the first day of treatment, and then daily or several times a week depending on the study duration and observed effects.
-
-
-
Data Collection and Analysis:
-
Record all observations meticulously.
-
Compare data from the treatment group(s) to a vehicle-only control group.
-
Statistically analyze changes in body weight, food intake, and blood glucose levels.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the GHSR, leading to downstream cellular responses.
Experimental Workflow
Caption: General experimental workflow for a preclinical study of this compound in rodents.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relamorelin for the treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Relamorelin TFA on Glycemic Control in Diabetic Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Relamorelin TFA on glycemic control in diabetic models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound in diabetic models.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Hyperglycemia or Worsening Glycemic Control | Relamorelin is a ghrelin receptor agonist, and ghrelin is known to have hyperglycemic effects by inhibiting insulin secretion and promoting glucagon release.[1][2] This is a known, dose-dependent effect of Relamorelin.[3][4][5][6][7][8] | 1. Dose Adjustment: Consider using a lower dose of Relamorelin. Clinical trials have shown a dose-dependent effect on glycemic control.[3][4][5][6][7][8] 2. Monitor Blood Glucose Frequently: Implement more frequent blood glucose monitoring to anticipate and manage hyperglycemic events. 3. Adjust Diabetes Medication: In clinical settings, adjustments to insulin or other diabetes medications were sometimes necessary for patients receiving Relamorelin.[3][4][5][6][7][8] In a research setting, be prepared to adjust supportive care for animal models as per ethical guidelines. 4. Consider the Diabetic Model: The hyperglycemic effect may vary between type 1 and type 2 diabetic models. Ensure the model is appropriate for the research question. |
| High Variability in Gastric Emptying Results | The prokinetic effect of Relamorelin can be influenced by the baseline severity of gastroparesis and the timing of administration relative to meals. The placebo response in clinical trials for gastroparesis symptoms can also be high.[9] | 1. Standardize Meal Composition and Timing: Ensure strict adherence to a standardized meal protocol for all subjects. 2. Control for Baseline Gastroparesis Severity: Stratify subjects or animals based on the initial severity of delayed gastric emptying. 3. Optimize Dosing Schedule: Administer Relamorelin at a consistent time before the test meal. Subcutaneous injection is the standard route.[9] 4. Increase Sample Size: A larger sample size may be necessary to detect statistically significant differences, especially for symptom-related endpoints. |
| Inconsistent Drug Efficacy | This compound is a peptide and may be susceptible to degradation if not handled and stored properly. | 1. Follow Storage and Reconstitution Guidelines: Adhere strictly to the manufacturer's instructions for storage temperature and reconstitution of the lyophilized powder. 2. Use Freshly Prepared Solutions: Prepare solutions on the day of use and avoid repeated freeze-thaw cycles. 3. Verify Administration Technique: Ensure accurate and consistent subcutaneous injection technique. |
| Adverse Events in Animal Models (e.g., lethargy, dehydration) | These can be secondary to severe hyperglycemia or altered gastrointestinal motility. | 1. Monitor Animal Welfare Closely: Regularly assess animals for signs of distress, dehydration, and changes in behavior. 2. Ensure Adequate Hydration: Provide easy access to water, especially if hyperglycemia and polyuria are observed. 3. Consult with Veterinary Staff: Work closely with veterinary professionals to manage any adverse health events in accordance with animal care protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may worsen glycemic control?
A1: this compound is an agonist of the ghrelin receptor (GHS-R1a).[10][11][12] The activation of this receptor in pancreatic islets can lead to an inhibition of glucose-stimulated insulin secretion.[13][14] Ghrelin signaling can also stimulate the release of counter-regulatory hormones like glucagon.[1] This combination of reduced insulin and potentially increased glucagon can lead to hyperglycemia.
Q2: Is the hyperglycemic effect of this compound reversible?
A2: The hyperglycemic effect is related to the presence of the drug. Clinical trial data suggests that the effect is manageable with adjustments to diabetes medications and is not expected to be permanent after cessation of the drug.[3][4][5][6][7][8]
Q3: What are the recommended doses of this compound in clinical and preclinical studies?
A3: In human clinical trials for diabetic gastroparesis, subcutaneous doses of 10 µg, 30 µg, and 100 µg administered twice daily have been evaluated.[3][4][5][6][7][8] For preclinical studies in rodent models, it is crucial to perform dose-response studies to determine the optimal dose for the desired prokinetic effect while monitoring for adverse glycemic effects.
Q4: Can this compound be used in both Type 1 and Type 2 diabetic models?
A4: Yes, Relamorelin has been studied in patients with both Type 1 and Type 2 diabetes.[3][4][5][6][7][8] However, researchers should consider that the underlying pathophysiology of these conditions is different, which may influence the outcomes of Relamorelin treatment, particularly concerning glycemic control.
Q5: Are there any known drug interactions to be aware of when using this compound?
A5: The primary interaction of concern is with medications for diabetes. Co-administration with insulin or other hypoglycemic agents will require careful monitoring and potential dose adjustments to avoid severe hyperglycemia.[3][4][5][6][7][8]
Data Presentation
The following tables summarize the quantitative data on the impact of this compound on glycemic control from a key Phase 2b clinical trial in patients with diabetic gastroparesis.
Table 1: Change in HbA1c from Baseline to Week 12
| Treatment Group | Mean Baseline HbA1c (%) | Mean End of Study HbA1c (%) | Mean Change from Baseline (%) |
| Placebo | 7.77 | 7.80 | +0.03 |
| Relamorelin 10 µg | 7.44 | 7.94 | +0.50 |
| Relamorelin 30 µg | 7.65 | 8.54 | +0.89 |
| Relamorelin 100 µg | 8.15 | 8.84 | +0.69 |
| Data from a Phase 2b clinical trial.[14] |
Table 2: Incidence of Hyperglycemia-Related Adverse Events
| Treatment Group | Percentage of Patients with Worsened Glycemic Control |
| Placebo | Not explicitly reported, but lower than Relamorelin groups |
| Relamorelin (all doses) | 14.5% |
| Data from a Phase 2b clinical trial.[3][4][5][6][7][8] |
Experimental Protocols
Induction of Diabetes in a Rat Model (Streptozotocin-Induced)
This protocol describes a common method for inducing a model of Type 1 diabetes in rats.
-
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
Glucose meter and test strips
-
-
Procedure:
-
Fast the rats overnight but allow access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer. A common dose for inducing Type 1 diabetes is a single intraperitoneal (IP) injection of 60-65 mg/kg.[15][16] For a model of Type 2 diabetes, a lower dose of STZ (e.g., 30 mg/kg) combined with a high-fat diet is often used.[17][18]
-
Inject the STZ solution intraperitoneally.
-
After injection, provide the rats with a 5% sucrose solution in their drinking water for the first 24 hours to prevent hypoglycemia due to the initial massive release of insulin from damaged beta cells.[16]
-
Monitor blood glucose levels 48-72 hours after STZ injection. Diabetes is typically confirmed by fasting blood glucose levels >250 mg/dL.
-
Allow the animals to stabilize for 1-2 weeks before initiating treatment with this compound.
-
Assessment of Gastric Emptying: 13C-Spirulina Gastric Emptying Breath Test (GEBT)
This non-invasive method is used to measure the rate of solid-phase gastric emptying.
-
Materials:
-
Procedure:
-
Collect two baseline breath samples before the meal.[3]
-
The subject consumes the 13C-Spirulina labeled test meal within a specified timeframe (e.g., 10 minutes).[13]
-
Collect single post-meal breath samples at specified time points, typically 45, 90, 120, 150, 180, and 240 minutes after finishing the meal.[3][5]
-
The collected breath samples are analyzed by GIRMS to measure the ratio of 13CO2 to 12CO2.
-
The rate of 13CO2 excretion over time is calculated, which reflects the rate of gastric emptying.
Assessment of Glycemic Control: Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load.
-
Materials:
-
Procedure:
-
The subject should follow a diet with adequate carbohydrate intake (≥150 g/day for humans) for 3 days prior to the test.[7][20]
-
Fast the subject overnight (10-16 hours for humans, approximately 16-18 hours for mice).[6][20]
-
Obtain a baseline (fasting) blood sample (t=0).
-
Administer the oral glucose load. The subject should drink the glucose solution within 5 minutes.[20] For rodents, this is administered via oral gavage.[6]
-
Collect blood samples at specified time points after glucose administration. For a standard 2-hour OGTT, samples are typically taken at 30, 60, 90, and 120 minutes.[6]
-
Measure the glucose concentration in each blood sample.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to altered insulin secretion.
Caption: General experimental workflow for assessing this compound in diabetic models.
References
- 1. Ghrelin-GHSR-LEAP2 system in the pathophysiology of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin’s Relationship to Blood Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin in Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ghrelin Attenuates cAMP-PKA Signaling to Evoke Insulinostatic Cascade in Islet β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 18. researchgate.net [researchgate.net]
- 19. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Relamorelin tfa interference with other lab reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Relamorelin TFA. The information focuses on potential interferences and issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Relamorelin is a synthetic pentapeptide that acts as a selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR). It is a ghrelin analogue with enhanced potency and plasma stability.[1][2][3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides.[5][6][7]
Q2: Why is TFA present with the Relamorelin peptide?
Trifluoroacetic acid is a strong acid used to cleave the synthesized peptide from the solid-phase resin and as an ion-pairing reagent to improve peak shape and resolution during High-Performance Liquid Chromatography (HPLC) purification.[5][6][8][9] During the final lyophilization step, while free TFA is removed, residual TFA remains as a counter-ion, forming a salt with the positively charged peptide.[5][6][7]
Q3: Can the TFA counter-ion interfere with my experiments?
Yes, the trifluoroacetate counter-ion can potentially interfere with various biological and analytical assays.[5][6][7][10] These interferences are generally not specific to Relamorelin itself but are a consequence of the TFA salt form. It is crucial to consider these potential effects in your experimental design.
Q4: What types of assays are known to be sensitive to TFA?
Several assay types can be affected by the presence of TFA. These include:
-
Enzyme Kinetics: The acidic nature of TFA can alter the pH of your assay buffer, which can, in turn, affect enzyme activity and kinetics.[5]
-
Immunoassays: While direct, widespread interference of TFA in immunoassays is not extensively documented, the presence of a counter-ion could potentially influence antibody-antigen binding or the stability of the peptide epitope.
-
Spectroscopic Analyses: TFA has a strong absorbance band around 1673 cm-1, which can overlap with and obscure the amide I absorbance band of peptides in infrared (IR) spectroscopy, complicating secondary structure determination.[5]
Q5: Are there alternatives to the TFA salt form of Relamorelin?
For sensitive biological assays, it is possible to perform a counter-ion exchange to replace TFA with a more biologically compatible counter-ion, such as acetate or hydrochloride (HCl).[5][6] Several service providers offer this service for custom peptides.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays (e.g., proliferation, signaling).
| Potential Cause | Troubleshooting Steps |
| TFA-induced cytotoxicity or proliferation | 1. Run a TFA control: Prepare a solution of TFA in your cell culture medium at a concentration equivalent to that in your this compound stock solution and treat a set of cells with this control. This will help determine if the observed effects are due to TFA alone. 2. Perform a dose-response curve for TFA: This will help identify the concentration at which TFA begins to affect your cells. 3. Consider counter-ion exchange: If TFA is found to interfere, use Relamorelin with a different counter-ion (e.g., acetate or HCl).[5][6] |
| pH shift in culture medium | 1. Measure the pH of your final working solution: After adding this compound to your cell culture medium, verify that the pH has not significantly changed. 2. Buffer your medium appropriately: Ensure your culture medium has sufficient buffering capacity to handle the addition of the acidic TFA salt. 3. Re-dissolve the peptide in a buffered solution before further dilution. |
Problem 2: Poor peak shape or ghost peaks in HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| TFA from a previous run | 1. Thoroughly wash the column: Flush the column with a strong solvent, such as acetonitrile, to remove any residual TFA.[11] 2. Dedicate a column for TFA-containing mobile phases if possible. |
| Degraded or impure TFA | 1. Use fresh, HPLC-grade TFA: Impurities in old or low-grade TFA can cause baseline noise and ghost peaks.[8] 2. Store TFA properly: Keep TFA in small, tightly sealed bottles to prevent degradation.[8] |
| Mobile phase mismatch | 1. Ensure consistent TFA concentration: Use the same concentration of TFA in both your aqueous (A) and organic (B) mobile phases. 2. Consider alternative mobile phase additives: If problems persist, formic acid can sometimes be a suitable substitute for TFA in HPLC, though it may alter selectivity.[11] |
Data Summary: Potential Effects of TFA in Laboratory Assays
| Assay Type | Potential Interference | Mitigation Strategy | References |
| Cell-Based Assays | Inhibition or stimulation of cell growth, alteration of cellular responses. | Run TFA-only controls; Counter-ion exchange to acetate or HCl salt. | [5][7][10] |
| Enzyme Kinetics | Alteration of local pH affecting enzyme activity. | Ensure adequate buffering of the assay solution; Verify final pH. | [5][12] |
| Infrared Spectroscopy | TFA absorbance peak (1673 cm-1) can obscure the peptide's amide I band. | Counter-ion exchange; Use alternative methods for secondary structure analysis if possible. | [5] |
| HPLC | Ghost peaks, baseline instability. | Use high-purity, fresh TFA; Thoroughly wash the column between runs. | [8][9][11] |
Experimental Protocols
Protocol 1: Counter-Ion Exchange from TFA to HCl
This protocol is a general guideline for exchanging the trifluoroacetate counter-ion for chloride.
Materials:
-
This compound
-
10 mM Hydrochloric Acid (HCl) solution
-
Deionized water
-
Lyophilizer
Methodology:
-
Dissolve the this compound peptide in a minimal amount of 10 mM HCl.
-
Once fully dissolved, freeze the solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen solution until all the solvent has been removed.
-
To ensure complete removal of TFA, repeat the dissolution in 10 mM HCl and lyophilization steps two more times.
-
After the final lyophilization, the peptide will be in the hydrochloride salt form.
-
It is recommended to confirm the removal of TFA using a suitable analytical method such as 19F-NMR or ion chromatography.[6]
Visualizations
Caption: Simplified signaling pathway of Relamorelin via the GHSR1a receptor.
Caption: Troubleshooting workflow for unexpected results in cell-based assays.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Relamorelin - Wikipedia [en.wikipedia.org]
- 5. genscript.com [genscript.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Mourne Training Services: HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA [blog.mournetrainingservices.co.uk]
- 9. Dirty TFA | Separation Science [sepscience.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Optimizing injection frequency for Relamorelin tfa studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing injection frequency for Relamorelin TFA studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Relamorelin (also known as RM-131) is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1][2] The trifluoroacetate (TFA) salt is a common formulation for peptide stability. Its primary mechanism of action involves mimicking the natural hormone ghrelin, which stimulates gastrointestinal motility and the release of growth hormone.[1][3] In research, it is primarily investigated for its prokinetic effects in conditions like diabetic gastroparesis and chronic constipation.[1][4][5]
Q2: What is the known pharmacokinetic profile of Relamorelin and how does it influence injection frequency?
Relamorelin is administered via subcutaneous injection.[3][4] Pharmacokinetic studies in humans have shown that it is rapidly absorbed.[4] The half-life of Relamorelin appears to be dose-dependent. In one study, the average half-life was approximately 4.5 hours, but a longer terminal half-life of about 19 hours was observed at the highest doses.[4][5] This pharmacokinetic profile supports dosing regimens ranging from once daily to twice daily (b.i.d.) in clinical trials.[4][5] The optimal injection frequency in a research setting will depend on the specific experimental model and the desired duration of effect.
Q3: What injection frequencies for Relamorelin have been used in clinical studies?
In Phase 2 clinical trials for diabetic gastroparesis, Relamorelin has been administered subcutaneously at doses of 10 µg, 30 µg, and 100 µg, typically on a twice-daily (b.i.d.) schedule.[5][6] Some studies have also investigated once-daily administration.[7][8] The twice-daily regimen is often recommended to be administered approximately 30 minutes before the morning and evening meals.
Troubleshooting Guides
Issue: Diminished or inconsistent prokinetic effect observed in animal models.
-
Possible Cause 1: Suboptimal Injection Frequency.
-
Troubleshooting Steps:
-
Review the pharmacokinetic data for Relamorelin. Given its half-life of approximately 4.5 hours at lower doses, a twice-daily injection schedule may be necessary to maintain consistent receptor activation.[4][5]
-
Design a dose-frequency response experiment. Test single daily injections versus twice-daily injections and measure the primary endpoint (e.g., gastric emptying rate) at various time points post-injection.
-
For continuous effect, consider continuous subcutaneous infusion using an osmotic pump, which has been used in some preclinical studies.[2]
-
-
-
Possible Cause 2: Peptide Instability.
-
Troubleshooting Steps:
-
Ensure proper storage and handling of this compound. Peptides can be sensitive to temperature fluctuations and repeated freeze-thaw cycles.
-
Reconstitute the peptide in a sterile, appropriate buffer as recommended by the manufacturer. Once reconstituted, use it promptly or aliquot and store at the recommended temperature to avoid degradation.
-
Visually inspect the solution for any signs of precipitation or discoloration before injection.
-
-
-
Possible Cause 3: Tachyphylaxis (Receptor Desensitization).
-
Troubleshooting Steps:
-
While clinical studies have not shown significant tachyphylaxis with twice-daily dosing over 12 weeks, this could be a factor in different experimental models or with higher frequencies.[6]
-
If tachyphylaxis is suspected, consider a "drug holiday" in your experimental design to allow for receptor resensitization.
-
Measure downstream markers of ghrelin receptor activation to assess if the signaling pathway is becoming desensitized over time.
-
-
Issue: High variability in experimental results between subjects.
-
Possible Cause 1: Inconsistent Injection Technique.
-
Troubleshooting Steps:
-
Standardize the subcutaneous injection procedure. Ensure the injection is consistently administered into the subcutaneous space, as incorrect technique can affect absorption rates.
-
Rotate injection sites to prevent local tissue irritation or damage that might impair absorption.[9]
-
Ensure all personnel involved in the study are trained on the same injection protocol.
-
-
-
Possible Cause 2: Influence of Feeding Schedule.
-
Troubleshooting Steps:
-
Administer Relamorelin at a consistent time relative to the feeding schedule. In clinical trials, it is often given 30 minutes before a meal.
-
Ghrelin signaling is naturally linked to hunger and satiety cycles, so standardizing the timing of injections and feeding is crucial for reproducible results.[3]
-
-
Data Presentation
Table 1: Summary of Relamorelin Pharmacokinetics in Humans
| Parameter | Value | Source(s) |
| Administration Route | Subcutaneous | [3][4] |
| Absorption | Rapid | [4] |
| Average Half-life | ~4.5 hours (dose-dependent) | [4][5] |
| Terminal Half-life (high dose) | ~19 hours | [4][5] |
| Clinical Dosing Frequency | Once or twice daily | [4][7] |
Table 2: Dosing Regimens from Phase 2 Clinical Trials for Diabetic Gastroparesis
| Dose | Frequency | Study Duration | Key Finding | Source(s) |
| 10 µg | Twice Daily | 4 weeks | Significantly accelerated gastric emptying and reduced vomiting. | [7][8] |
| 10 µg, 30 µg, 100 µg | Twice Daily | 12 weeks | Significantly reduced symptoms of gastroparesis and accelerated gastric emptying. | [5][6] |
Experimental Protocols
Protocol: Assessment of Gastric Emptying in Rodents using the ¹³C-Octanoic Acid Breath Test
This protocol is a non-invasive method to measure gastric emptying of a solid meal in rodents, allowing for repeated measurements in the same animal.[10][11]
-
Animal Habituation:
-
For several days prior to the experiment, habituate the animals to the testing chambers (transparent plastic tubes with constant airflow) for 2-4 hours to reduce stress.[10]
-
Train the animals to consume the test meal promptly. This can be done by providing the meal after an overnight fast.
-
-
Experimental Procedure:
-
Fast the animals overnight with free access to water.
-
On the day of the experiment, place the fasted animal in the testing chamber and allow it to acclimate.
-
Collect baseline breath samples to determine the natural ¹³CO₂/¹²CO₂ ratio.
-
Prepare the test meal: typically egg yolk mixed with a known amount of ¹³C-labeled octanoic acid.[10][12]
-
Administer the this compound or vehicle control via subcutaneous injection at the desired time point before the meal (e.g., 30 minutes prior).
-
Present the test meal to the animal. Ensure it is consumed within a short, standardized time frame (e.g., 2-5 minutes).[10][12]
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for 2-4 hours post-meal.
-
Analyze the ¹³CO₂ content of the breath samples using a carbon isotope analyzer.
-
-
Data Analysis:
-
The rate of ¹³CO₂ excretion in the breath is directly proportional to the rate of gastric emptying.
-
Calculate gastric emptying parameters, such as the gastric half-emptying time (T₁/₂), by plotting the ¹³CO₂ excretion curve over time.
-
Mandatory Visualizations
Caption: Relamorelin binding to GHSR-1a activates the Gαq pathway.
Caption: Workflow for optimizing Relamorelin injection frequency.
References
- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Relamorelin ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. help.honehealth.com [help.honehealth.com]
- 10. Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 12. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Relamorelin TFA vs. Native Ghrelin: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Relamorelin (TFA salt), a synthetic pentapeptide ghrelin analog, and native human ghrelin. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating these compounds for therapeutic and investigational purposes. Relamorelin is under investigation for various gastrointestinal motility disorders.[1][2][3][4]
Potency Comparison
Relamorelin demonstrates a higher potency than native ghrelin in both receptor binding and functional assays. In vitro studies using Chinese Hamster Ovary (CHO-K1) cells engineered to express the human recombinant growth hormone secretagogue receptor 1a (GHSR1a), the primary receptor for ghrelin, indicate that Relamorelin has a greater affinity and is more effective at activating the receptor.[5]
Quantitative Potency Data
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Relamorelin | 0.42 ± 0.06 | 0.71 ± 0.09 |
| Native Human Ghrelin | 1.22 ± 0.17 | 4.2 ± 1.2 |
Data sourced from in vitro studies on CHO-K1 cells expressing the human recombinant GHSR1a.[5]
Based on this data, Relamorelin exhibits approximately a 3-fold greater binding potency and a 6-fold higher functional potency compared to native human ghrelin.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the potency comparison.
Receptor Binding Assay (Competitive Binding)
This assay quantifies the affinity of a ligand (in this case, Relamorelin or native ghrelin) for its receptor.
Objective: To determine the inhibitor constant (Ki) of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from the GHSR1a.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human recombinant GHSR1a.
-
Radioligand: [125I]-Ghrelin.
-
Unlabeled Competitors: Relamorelin and native human ghrelin.
-
Assay Buffer: 25 mM Hepes (pH 7.4), 1 mM CaCl2, 5 mM MgCl2, 2.5 mM EDTA, 0.4% BSA.[6]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).[6]
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
Procedure:
-
Membrane Preparation: Homogenize the CHO-K1 cells expressing GHSR1a and prepare a membrane fraction through centrifugation.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]-Ghrelin, and varying concentrations of the unlabeled competitor (Relamorelin or native ghrelin).
-
Equilibrium: Incubate the mixture for a defined period (e.g., 60 minutes at 27°C) to allow the binding to reach equilibrium.[6]
-
Separation: Rapidly separate the bound from unbound radioligand by filtering the mixture through the glass fiber filters. The receptors and bound ligand remain on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assay (Intracellular Calcium Mobilization)
This assay measures the ability of a ligand to activate the GHSR1a and trigger a downstream signaling event, specifically the release of intracellular calcium.
Objective: To determine the half-maximal effective concentration (EC50) of Relamorelin and native ghrelin by measuring their ability to induce an increase in intracellular calcium.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human recombinant GHSR1a.
-
Calcium-sensitive fluorescent dye: Such as Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium.
-
Agonists: Relamorelin and native human ghrelin.
Procedure:
-
Cell Plating: Plate the CHO-K1 cells expressing GHSR1a in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The 'AM' ester form allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cell.
-
Washing: Wash the cells to remove any extracellular dye.
-
Agonist Addition: Add varying concentrations of the agonist (Relamorelin or native ghrelin) to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this dose-response curve.
Ghrelin Receptor Signaling Pathway
The GHSR1a is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like ghrelin or Relamorelin, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[7] This increase in intracellular calcium is a key second messenger that mediates many of the physiological effects of ghrelin.
In addition to the canonical Gαq pathway, the ghrelin receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, leading to the modulation of other signaling pathways.[8][9][10]
Caption: Ghrelin receptor (GHSR1a) signaling pathway.
References
- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. Relamorelin - Wikipedia [en.wikipedia.org]
- 3. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 4. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Ghrelin Agonists: Relamorelin TFA vs. Anamorelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Relamorelin trifluoroacetate (TFA) and Anamorelin, two prominent ghrelin agonists that have been the subject of extensive clinical investigation. By presenting key data from preclinical and clinical studies, this document aims to facilitate a comprehensive understanding of their respective pharmacological profiles, therapeutic applications, and developmental statuses.
Introduction to Ghrelin and its Agonists
Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHSR-1a).[1][2] This receptor is expressed in various tissues, including the pituitary gland and hypothalamus, and its activation stimulates the release of growth hormone (GH), increases appetite, and promotes gastrointestinal motility.[1][2] Ghrelin agonists are a class of drugs designed to mimic the actions of endogenous ghrelin, offering therapeutic potential for conditions characterized by anorexia, muscle wasting, and impaired gastrointestinal function.
Relamorelin and Anamorelin are two such agonists that have advanced to late-stage clinical trials. While both compounds target the same receptor, their chemical structures, pharmacokinetic properties, and primary clinical indications differ significantly.
Chemical and Pharmacological Properties
Relamorelin is a synthetic pentapeptide analogue of ghrelin, while Anamorelin is a novel, orally active, non-peptide small molecule.[2][3] Their distinct chemical natures contribute to differences in their administration routes and metabolic stability.
| Property | Relamorelin TFA | Anamorelin |
| Chemical Structure | Pentapeptide | Non-peptide, small molecule |
| Molecular Formula | C45H51F3N8O7S[4] | C31H42N6O3[5] |
| Administration Route | Subcutaneous injection[6] | Oral[7] |
| Binding Affinity (Ki) for GHSR-1a | 0.42 nM[8] | 0.70 nM[9] |
| Agonist Activity (EC50) | 0.71 nM[10] | 0.74 nM[11] |
Mechanism of Action: Ghrelin Receptor Signaling
Both Relamorelin and Anamorelin exert their effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with ghrelin, such as GH secretion and appetite stimulation.[12][13][14]
Caption: Ghrelin Receptor Signaling Pathway.
Clinical Development and Efficacy
Relamorelin and Anamorelin have been investigated in distinct clinical populations, reflecting their targeted therapeutic applications.
Relamorelin in Diabetic Gastroparesis
Relamorelin has been primarily studied for the treatment of diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms such as nausea, vomiting, and bloating.
Key Clinical Trial Data:
| Trial | Phase | Population | Key Findings |
| NCT01571297 | 2a | 204 patients with diabetic gastroparesis | Relamorelin (10 µg twice daily) significantly accelerated gastric emptying and reduced vomiting frequency compared to placebo.[15][16] |
| NCT02357420 | 2b | 393 patients with diabetic gastroparesis | Relamorelin (10, 30, and 100 µg twice daily) significantly reduced a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, and bloating) over 12 weeks compared to placebo. Gastric emptying was also significantly accelerated.[17][18] |
Anamorelin in Cancer Anorexia-Cachexia
Anamorelin has been extensively evaluated for the treatment of cancer anorexia-cachexia syndrome (CACS), a multifactorial condition characterized by loss of appetite, weight loss, and muscle wasting in cancer patients.
Key Clinical Trial Data:
| Trial | Phase | Population | Key Findings |
| ROMANA 1 (NCT01387269) | 3 | 484 patients with advanced non-small-cell lung cancer (NSCLC) and cachexia | Anamorelin (100 mg daily) significantly increased lean body mass (LBM) and body weight over 12 weeks compared to placebo. It also improved anorexia-cachexia symptoms.[7][19][20] |
| ROMANA 2 (NCT01387282) | 3 | 495 patients with advanced NSCLC and cachexia | Consistent with ROMANA 1, Anamorelin significantly increased LBM and body weight and improved anorexia-cachexia symptoms compared to placebo.[19][20] |
| ROMANA 3 (NCT01395914) | 3 (Extension) | Patients who completed ROMANA 1 or 2 | Anamorelin treatment for an additional 12 weeks was well-tolerated and continued to show benefits in body weight and anorexia-cachexia symptoms.[21][22] |
Pharmacokinetics
| Parameter | Relamorelin | Anamorelin |
| Bioavailability | Not applicable (subcutaneous) | Orally active |
| Half-life | ~7 hours (in healthy volunteers)[23] | ~7-12 hours[24] |
| Metabolism | Not extensively metabolized[25] | Metabolized |
| Excretion | Primarily unchanged in urine (~8%)[25] | Primarily in feces[26] |
Safety and Tolerability
Both Relamorelin and Anamorelin have demonstrated generally acceptable safety profiles in clinical trials.
Relamorelin: In Phase 2 trials for diabetic gastroparesis, the most common treatment-emergent adverse events (TEAEs) were related to the gastrointestinal system. A notable finding was a dose-related increase in blood glucose levels, necessitating careful monitoring and management in diabetic patients.[15][17]
Anamorelin: In the ROMANA trials, Anamorelin was well-tolerated. The most frequently reported drug-related adverse events were hyperglycemia and nausea.[22][27] No significant differences in serious adverse events or survival were observed between the Anamorelin and placebo groups.[20]
Experimental Protocols
Relamorelin Phase 2b Trial (NCT02357420) - Abbreviated Protocol
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter study.
-
Participants: 393 patients with diabetic gastroparesis.
-
Intervention: Subcutaneous injection of Relamorelin (10 µg, 30 µg, or 100 µg twice daily) or placebo.
-
Primary Endpoints: Change from baseline in vomiting frequency and a composite score of gastroparesis symptoms.
-
Secondary Endpoints: Change in gastric emptying, and safety and tolerability assessments.[17][18]
Caption: Relamorelin Phase 2b Trial Workflow.
Anamorelin ROMANA Trials (NCT01387269 & NCT01387282) - Abbreviated Protocol
-
Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.
-
Participants: Patients with advanced non-small-cell lung cancer and cachexia.
-
Intervention: Oral administration of Anamorelin (100 mg once daily) or placebo.
-
Co-Primary Endpoints: Change from baseline in lean body mass and handgrip strength.
-
Secondary Endpoints: Change in body weight, anorexia-cachexia symptoms, and overall survival.[19][20]
Caption: Anamorelin ROMANA Trials Workflow.
Conclusion
Relamorelin and Anamorelin represent two distinct approaches to harnessing the therapeutic potential of ghrelin agonism. Relamorelin, a subcutaneously administered peptide, has demonstrated efficacy in improving symptoms and gastric emptying in patients with diabetic gastroparesis. Anamorelin, an orally available small molecule, has shown significant benefits in increasing lean body mass and body weight in patients with cancer anorexia-cachexia. While both agents have shown acceptable safety profiles, the potential for hyperglycemia warrants careful consideration, particularly in diabetic populations. The choice between these agents in a clinical or developmental context will depend on the specific therapeutic indication, patient population, and desired route of administration. Further research, including head-to-head comparative trials, would be invaluable in elucidating the relative merits of these promising ghrelin agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 6. Allergan Expands PLEDGE Clinical Research Program in Diabetic Gastroparesis [prnewswire.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. glpbio.com [glpbio.com]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 19. medpace.com [medpace.com]
- 20. ascopubs.org [ascopubs.org]
- 21. ROMANA 3: a phase 3 safety extension study of anamorelin in advanced non-small-cell lung cancer (NSCLC) patients with cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A safety extension study of anamorelin in advanced non-small cell lung cancer patients with cachexia: ROMANA 3. - ASCO [asco.org]
- 23. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolism Study of Anamorelin, a GHSR1a Receptor Agonist Potentially Misused in Sport, with Human Hepatocytes and LC-HRMS/MS [mdpi.com]
- 25. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real‐world safety and effectiveness of anamorelin for cancer cachexia: Interim analysis of post‐marketing surveillance in Japan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ghrelin Agonists: Relamorelin TFA, TZP-101, and TZP-102 in the Treatment of Diabetic Gastroparesis
For Immediate Release
This guide provides a detailed comparison of the efficacy of three ghrelin receptor agonists—Relamorelin (TFA), TZP-101 (Ulimorelin), and TZP-102—in the management of diabetic gastroparesis. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and underlying signaling pathways to inform future research and development in this therapeutic area.
Executive Summary
Relamorelin, TZP-101, and TZP-102 are all synthetic agonists of the ghrelin/growth hormone secretagogue receptor (GHSR-1a) that have been investigated for their prokinetic effects in patients with diabetic gastroparesis. Clinical trial data suggests that Relamorelin and TZP-101 have demonstrated efficacy in improving symptoms and accelerating gastric emptying. In contrast, Phase IIb trials for TZP-102 did not show a statistically significant improvement over placebo for its primary endpoints. This guide will delve into the quantitative data from these trials, the experimental protocols employed, and the signaling mechanisms of action.
Data Presentation: Comparative Efficacy in Diabetic Gastroparesis
The following table summarizes the key efficacy data from clinical trials of Relamorelin, TZP-101, and TZP-102. The data is primarily focused on the treatment of diabetic gastroparesis, a condition characterized by delayed gastric emptying and symptoms such as nausea, vomiting, bloating, and early satiety.
| Parameter | Relamorelin (RM-131) | TZP-101 (Ulimorelin) | TZP-102 |
| Mechanism of Action | Synthetic pentapeptide ghrelin analog with high affinity for the GHSR-1a.[1][2] | Synthetic, selective ghrelin receptor agonist.[3] | Potent, oral, selective ghrelin receptor agonist.[4][5] |
| Phase of Development | Phase IIb completed; Phase III initiated.[6] | Phase II completed. | Phase IIb completed.[7] |
| Route of Administration | Subcutaneous injection.[1] | Intravenous infusion.[3] | Oral administration.[4][5] |
| Key Efficacy Endpoints | Improvement in Gastroparesis Cardinal Symptom Index (GCSI) composite score and acceleration of gastric emptying.[8] | Improvement in GCSI scores (especially nausea and vomiting) and acceleration of gastric emptying.[3][9] | Change from baseline in the Gastroparesis Symptom Daily Diary (GSDD) composite score.[7] |
| GCSI/GSDD Composite Score Change from Baseline (Mean ± SD) | Significant reduction in composite DG Symptom Severity score vs. placebo (P < .05 for all doses).[8] | GCSI Total Score (80 μg/kg): -3.14 ± 0.78 (P=0.016 vs. placebo).[9] | GSDD Composite Score (10 mg): -1.70; (20 mg): -1.43; (placebo): -1.46 (Not statistically significant vs. placebo).[7] |
| Gastric Emptying (GE) Half-Time (T½) Change | Significant acceleration of GE from baseline compared with placebo (by 12%, P < .05 for 10 μg and 30 μg doses).[8] | Significant reductions in solid meal half-emptying time (20%, P = 0.043 vs. placebo).[10] | Not statistically significant between TZP-102 and placebo. |
| Effect on Vomiting | Reduced vomiting frequency by ~60% in a Phase IIa study (P ≤ .033 vs. placebo). | Significant reduction in the proportion of days with vomiting (P=0.05 vs. placebo).[9] | No significant difference from placebo reported in Phase IIb. |
| Key Clinical Trials | NCT02357420 (Phase IIb).[8] | Phase II trial reported by Wo et al., 2011.[9] | NCT01452815 / NCT01664637 (Phase IIb).[3] |
Experimental Protocols
The clinical trials for Relamorelin, TZP-101, and TZP-102 employed rigorous methodologies to assess their efficacy and safety. The core components of these protocols are outlined below.
Study Design
The majority of the key clinical trials were randomized, double-blind, placebo-controlled studies.[3][8] Patients were typically assigned to receive the investigational drug or a placebo over a specified treatment period, ranging from a few days to 12 weeks.[4][9]
Patient Population
The studies enrolled adult patients with a diagnosis of type 1 or type 2 diabetes and symptomatic gastroparesis.[3][4][8] Key inclusion criteria often included a confirmed delay in gastric emptying, as measured by a standardized test, and a baseline severity score on a validated symptom assessment questionnaire.[6][8]
Efficacy Assessments
Gastroparesis Cardinal Symptom Index (GCSI): This patient-reported outcome instrument was a primary tool for assessing the severity of gastroparesis symptoms. The GCSI evaluates nausea, vomiting, early satiety, postprandial fullness, and bloating. Patients often completed a daily diary version of the GCSI (GCSI-DD) to capture real-time symptom data.
¹³C-Spirulina Gastric Emptying Breath Test (GEBT): This non-invasive test was a standard method for measuring the rate of solid-phase gastric emptying.[6] The protocol for the ¹³C-Spirulina GEBT involves the following steps:
-
Baseline Breath Sample: A breath sample is collected from the patient after an overnight fast to establish a baseline ¹³CO₂/¹²CO₂ ratio.
-
Test Meal Ingestion: The patient consumes a standardized meal, typically a scrambled egg mix, containing ¹³C-labeled Spirulina.
-
Post-Meal Breath Samples: Breath samples are collected at regular intervals over several hours (e.g., 45, 90, 120, 150, 180, and 240 minutes post-meal).
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using gas isotope ratio mass spectrometry. The rate of ¹³CO₂ excretion is used to calculate the gastric emptying rate.
Mandatory Visualization
Signaling Pathways
The therapeutic effects of Relamorelin, TZP-101, and TZP-102 are mediated through the activation of the ghrelin receptor (GHSR-1a), a G-protein coupled receptor. Upon binding of the agonist, a cascade of intracellular signaling events is initiated, leading to the physiological responses of increased gastric motility and reduced symptoms of gastroparesis.
References
- 1. Top Gastroparesis Clinical Trials | Power [withpower.com]
- 2. jwatch.org [jwatch.org]
- 3. Diabetic Gastroparesis Clinical Research Trials | CenterWatch [centerwatch.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: ghrelin agonist TZP-101 relieves gastroparesis associated with severe nausea and vomiting--randomised clinical study subset data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ghrelin receptor agonist (TZP-101) accelerates gastric emptying in adults with diabetes and symptomatic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 10. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ghrelin Receptor Agonists: Relamorelin and Capromorelin
In the landscape of therapeutic agents targeting the ghrelin receptor, Relamorelin and Capromorelin have emerged as significant compounds, each with distinct clinical applications. Both molecules act as agonists to the growth hormone secretagogue receptor 1a (GHS-R1a), mimicking the endogenous "hunger hormone" ghrelin.[1][2] This interaction triggers a cascade of physiological responses, including the stimulation of growth hormone release, enhancement of appetite, and modulation of gastrointestinal motility.[2][3] This guide provides a comprehensive, data-driven comparison of Relamorelin and Capromorelin, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Both Relamorelin and Capromorelin exert their effects by binding to and activating the GHS-R1a, a G-protein-coupled receptor predominantly located in the hypothalamus and stomach.[2][3] Upon activation, the receptor initiates downstream signaling pathways that mediate the physiological effects of ghrelin. This includes stimulating the release of growth hormone from the pituitary gland and regulating appetite through neuronal activation in the arcuate nucleus of the hypothalamus.[3][4]
Comparative Overview
| Feature | Relamorelin | Capromorelin |
| Drug Class | Ghrelin Receptor Agonist, Prokinetic Agent | Ghrelin Receptor Agonist, Appetite Stimulant |
| Chemical Structure | Synthetic pentapeptide | Small molecule |
| Primary Indication | Diabetic Gastroparesis, Chronic Idiopathic Constipation[5][6] | Appetite stimulation in dogs and cats[7] |
| Administration | Subcutaneous injection[5] | Oral solution[4] |
| Development Status | Phase III clinical trials (as of 2019)[8] | FDA-approved for veterinary use[3] |
Clinical Efficacy
A direct head-to-head clinical trial comparing Relamorelin and Capromorelin has not been conducted, primarily due to their development for different species and indications. However, a comparative analysis of their efficacy in their respective target populations can be informative.
Relamorelin in Diabetic Gastroparesis
Relamorelin has been investigated for the treatment of diabetic gastroparesis, a condition characterized by delayed gastric emptying.[2] Clinical trials have demonstrated its ability to improve symptoms and accelerate gastric emptying.
Table 1: Efficacy of Relamorelin in a 12-Week, Phase 2B Study [9][10]
| Endpoint | Placebo | Relamorelin (10 µg) | Relamorelin (30 µg) | Relamorelin (100 µg) |
| Change in Composite DG Symptom Score | - | Significantly reduced (P < .05) | Significantly reduced (P < .05) | Significantly reduced (P < .05) |
| Change in Vomiting Frequency | ~70% reduction | ~75% reduction (not significant vs. placebo) | ~75% reduction (not significant vs. placebo) | ~75% reduction (not significant vs. placebo) |
| Acceleration of Gastric Emptying (GE) | <1% change | ~12% (P < .05) | ~12% (P < .05) | - (P = .051) |
DG: Diabetic Gastroparesis
Capromorelin for Appetite Stimulation in Dogs
Capromorelin is an FDA-approved oral solution for appetite stimulation in dogs.[11] Clinical studies have shown its effectiveness in increasing appetite and body weight.
Table 2: Efficacy of Capromorelin in a 4-Day Study in Dogs with Reduced Appetite [12][13]
| Endpoint | Placebo (n=56) | Capromorelin (3 mg/kg; n=121) | P-value |
| Treatment Success (Owner-assessed appetite improvement) | 44.6% | 68.6% | 0.008 |
| Mean % Change in Body Weight | 0.1% | 1.8% | <0.001 |
Table 3: Efficacy of Capromorelin in a 4-Day Study in Healthy Beagle Dogs [14]
| Endpoint | Placebo | Capromorelin (3 mg/kg) | P-value |
| Mean % Increase in Food Consumption | -11.15% | 60.55% | <0.001 |
| Mean % Increase in Body Weight | 0.053% | 5.96% | <0.001 |
Experimental Protocols
Relamorelin: ¹³C-Spirulina Gastric Emptying Breath Test
The efficacy of Relamorelin on gastric emptying was assessed using the ¹³C-Spirulina Gastric Emptying Breath Test.
This non-invasive method involves the patient consuming a meal labeled with a stable isotope, ¹³C. As the meal is emptied from the stomach and metabolized, ¹³CO₂ is exhaled in the breath. The rate of ¹³CO₂ appearance in the breath is proportional to the rate of gastric emptying.[10]
Capromorelin: Owner Appetite Assessment (OAA)
The primary efficacy of Capromorelin in client-owned dogs was determined through an Owner Appetite Assessment (OAA). This involved owners completing a questionnaire to evaluate their dog's appetite at the beginning and end of the treatment period. Treatment success was defined as an owner-reported improvement in appetite.[12]
Safety and Tolerability
Relamorelin: In clinical trials, Relamorelin was generally well-tolerated. A dose-related worsening of glycemic control was noted in some patients, with some requiring adjustments to their diabetes medication.[10]
Capromorelin: The most common adverse events observed in dogs treated with Capromorelin were diarrhea, vomiting, polydipsia, and hypersalivation.[11]
Conclusion
Relamorelin and Capromorelin are both effective ghrelin receptor agonists, but their clinical development and applications have diverged significantly. Relamorelin shows promise as a prokinetic agent for managing diabetic gastroparesis in humans, with demonstrated efficacy in improving symptoms and accelerating gastric emptying.[9] Capromorelin has been successfully developed and approved as an appetite stimulant for veterinary use, effectively increasing food consumption and body weight in dogs.[12][14]
While a direct comparative study is lacking, the available data highlight the distinct therapeutic potential of these two molecules. Future research could explore the potential application of Relamorelin in other gastrointestinal motility disorders and further investigate the long-term safety and efficacy of Capromorelin in various animal populations. The contrasting profiles of this synthetic peptide and small molecule provide valuable insights for the ongoing development of ghrelin receptor-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Relamorelin used for? [synapse.patsnap.com]
- 3. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capromorelin (Entyce) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Capromorelin - Wikipedia [en.wikipedia.org]
- 8. Relamorelin - Wikipedia [en.wikipedia.org]
- 9. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. A Prospective, Randomized, Masked, Placebo-Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Relamorelin: A Comparative Guide for Prokinetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Relamorelin (Relamorelin TFA), a ghrelin receptor agonist, and compares its performance with other prokinetic agents in the treatment of diabetic gastroparesis and functional constipation. This analysis is intended to inform researchers, scientists, and drug development professionals on the efficacy, safety, and mechanistic profile of Relamorelin in the context of current therapeutic alternatives.
Executive Summary
Relamorelin, a synthetic pentapeptide analog of ghrelin, has demonstrated prokinetic effects in clinical trials for both diabetic gastroparesis and chronic constipation. As a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), it represents a targeted approach to enhancing gastrointestinal motility. This guide summarizes the key findings from Phase 2 clinical trials and provides a comparative landscape of its efficacy and safety against established and other emerging therapies.
Data Presentation: Comparative Clinical Trial Data
The following tables summarize the quantitative data from clinical trials of Relamorelin and its comparators for diabetic gastroparesis and chronic constipation.
Table 1: Relamorelin vs. Metoclopramide for Diabetic Gastroparesis (Phase 2b Data)
| Endpoint | Relamorelin (10 µg BID) | Placebo | Metoclopramide (Oral) |
| Efficacy | |||
| Change in Vomiting Frequency | ~75% reduction from baseline (not statistically significant vs. placebo)[1][2][3] | ~70% reduction from baseline[2] | 39% symptom improvement[4] |
| Improvement in Composite Symptom Score (Nausea, Pain, Bloating, Fullness) | Statistically significant improvement vs. placebo (p < 0.05)[1][2][3][5] | - | Statistically significant improvement vs. placebo[4] |
| Acceleration of Gastric Emptying | Significant acceleration (12% improvement, p < 0.05)[1][2][3][5] | <1% change[6] | Accelerated gastric emptying[4] |
| Safety & Tolerability | |||
| Most Common Adverse Events | Hyperglycemia, headache, dizziness, diarrhea[7] | - | Central nervous system (CNS) side effects[4] |
| Discontinuation due to AEs | 4.4%[7] | 2.9%[7] | Not specified in a comparable manner |
Note: Direct head-to-head trial data for Relamorelin and Metoclopramide is limited. Metoclopramide data is from various studies and may not be directly comparable due to differences in trial design.
Table 2: Relamorelin vs. Other Prokinetics for Chronic Constipation (Phase 2a Data)
| Endpoint | Relamorelin (100 µg QD) | Prucalopride (2 mg QD) | Linaclotide (145 µg QD) | Lubiprostone (24 µg BID) | Placebo |
| Efficacy | |||||
| Increase in Spontaneous Bowel Movements (SBMs)/week | Statistically significant increase (p < 0.001)[8] | 27.8% of patients achieved ≥3 SCBMs/week[6][9] | Mean change from baseline: 2.9 SBMs/week[10] | Mean SBMs at week 1: 5.89[11] | 13.2% of patients achieved ≥3 SCBMs/week (Prucalopride trial)[6][9]; Mean change from baseline: 1.6 SBMs/week (Linaclotide trial)[10]; Mean SBMs at week 1: 3.99 (Lubiprostone trial)[11] |
| Acceleration of Colonic Transit | Statistically significant acceleration (p = 0.017 at 48h)[8] | Stimulates colonic motility[6] | Accelerated transit[12] | Increased fluid secretion and transit[13] | - |
| Safety & Tolerability | |||||
| Most Common Adverse Events | Increased appetite, fatigue, headache[8][14] | Headache, gastrointestinal complaints[15] | Diarrhea[10][12] | Nausea, headache, diarrhea[13] | - |
Note: Data is derived from separate clinical trial programs and is not from head-to-head studies. Efficacy endpoints and patient populations may differ across trials.
Experimental Protocols
Relamorelin Phase 2b Trial for Diabetic Gastroparesis (NCT02357420)
-
Study Design: A randomized, double-blind, placebo-controlled, 12-week study.[1][2][3][5]
-
Patient Population: 393 patients with diabetic gastroparesis, characterized by delayed gastric emptying and symptoms of nausea, vomiting, abdominal pain, bloating, and early satiety.[1][2][3][5]
-
Intervention: Subcutaneous injection of Relamorelin (10 µg, 30 µg, or 100 µg twice daily) or placebo.[1][2][3][5]
-
Primary Endpoint: Change from baseline in the weekly frequency of vomiting episodes.[1][2][5]
-
Secondary Endpoints: Changes in a composite score of gastroparesis symptoms (nausea, postprandial fullness, abdominal pain, and bloating), and gastric emptying time measured by a ¹³C-spirulina breath test.[1][2][5]
Relamorelin Phase 2a Trial for Chronic Constipation (NCT01781104)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted over 14 days.[8][16]
-
Patient Population: 48 female patients with chronic constipation (fulfilling Rome III criteria) with four or fewer spontaneous bowel movements per week.[8]
-
Intervention: Subcutaneous injection of Relamorelin (100 µg once daily) or placebo.[8][16]
-
Primary Endpoints: Change in stool consistency (Bristol Stool Scale) and colonic transit.[16][17]
-
Secondary Endpoints: Number of spontaneous bowel movements (SBMs) per week, number of complete SBMs, ease of passage, and time to first bowel movement.[16][18]
Mandatory Visualization
Signaling Pathway of Relamorelin (Ghrelin Receptor Agonist)
References
- 1. Metoclopramide nasal spray is effective in symptoms of gastroparesis in diabetics compared to conventional oral tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evoke Pharma Study Reports Positive Results of Metoclopramide Nasal Spray for Gastroparesis in Diabetics | Evoke Pharma, Inc. [investor.evokepharma.com]
- 9. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasp-pain.org [iasp-pain.org]
- 11. Efficacy and safety of lubiprostone in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. | BioWorld [bioworld.com]
- 16. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Relamorelin TFA in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Relamorelin TFA, a potent ghrelin receptor agonist, with other alternatives, focusing on its cross-reactivity and performance across various species. The information presented herein is supported by experimental data to aid researchers in selecting appropriate models and interpreting preclinical data.
Introduction to Relamorelin and Ghrelin Receptor Agonists
Relamorelin (RM-131) is a synthetic pentapeptide analog of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor type 1a (GHS-R1a), commonly known as the ghrelin receptor.[1] Activation of this G protein-coupled receptor (GPCR) stimulates the release of growth hormone and plays a crucial role in appetite regulation, gastrointestinal motility, and energy homeostasis.[2][3] Relamorelin has demonstrated enhanced plasma stability and potency compared to native ghrelin, making it a promising therapeutic candidate for conditions such as diabetic gastroparesis and chronic constipation.[1][4]
Understanding the cross-reactivity of Relamorelin and other ghrelin receptor agonists across different preclinical species is paramount for the accurate translation of nonclinical findings to human clinical trials. This guide compares the available data on Relamorelin with two other ghrelin receptor agonists, Anamorelin and Capromorelin.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data on the binding affinity (Ki) and potency (EC50) of Relamorelin, Anamorelin, and Capromorelin for the ghrelin receptor in various species. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity (Ki) of Ghrelin Receptor Agonists in Different Species
| Compound | Species | Cell Line/Tissue | Ki (nM) | Reference(s) |
| Relamorelin | Human | CHO-K1 cells expressing recombinant human GHS-R1a | 0.42 ± 0.06 | [1] |
| Human Ghrelin | Human | CHO-K1 cells expressing recombinant human GHS-R1a | 1.22 ± 0.17 | [1] |
| Anamorelin | Human | HEK293 cells | 0.70 | [3][5] |
| Human Ghrelin | Human | HEK293 cells | 0.58 | [5] |
| Capromorelin | Human | In vitro binding to human GHS-R1a | Data not available | [6] |
Table 2: Potency (EC50) of Ghrelin Receptor Agonists in Different Species
| Compound | Species | Cell Line/Tissue | EC50 (nM) | Reference(s) |
| Relamorelin | Human | CHO-K1 cells expressing recombinant human GHS-R1a | 0.71 ± 0.09 | [1] |
| Human Ghrelin | Human | CHO-K1 cells expressing recombinant human GHS-R1a | 4.2 ± 1.2 | [1] |
| Anamorelin | Human | HEK293 cells | 0.74 | [2][5] |
| Human Ghrelin | Human | HEK293 cells | 0.67 | [5] |
| Anamorelin | Rat | Rat pituitary cells | 1.5 | [3][5] |
| Capromorelin | Rat | HEK293 cells expressing rat GHS-R1a | 0.2 | [7] |
| Rat Ghrelin | Rat | HEK293 cells expressing rat GHS-R1a | 2.4 | [7] |
| Unnamed Agonist | Dog | HEK-293 cells transfected with dog ghrelin receptor | 0.9 | [8] |
Data for a specific "Unnamed Agonist" is included for the dog to provide some context, as direct EC50 for Capromorelin in this species was not found in the search results.
In Vivo Effects Across Species
-
Relamorelin: In rats, Relamorelin has been shown to increase food intake and body weight.[1] It has also been demonstrated to be significantly more potent than native ghrelin in a rat model of gastric dysmotility.[1] In mice, Relamorelin increased food intake and induced a balanced increase in both fat and lean mass.[1]
-
Anamorelin: In rats, oral administration of Anamorelin led to a dose-dependent increase in food intake and body weight, as well as increased plasma growth hormone levels.[3][5] In pigs, Anamorelin administration also resulted in increased levels of growth hormone and IGF-1.[9] Studies in mice with lung cancer xenografts showed that Anamorelin increased body weight without affecting tumor growth.[10]
-
Capromorelin: Capromorelin is an FDA-approved appetite stimulant for dogs and cats.[11][12] In rats, it has been shown to be an effective colokinetic agent in a model of diet-induced constipation.[13] Studies in mice have demonstrated that enteral administration of Capromorelin has a positive effect on body weight.[14]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Ghrelin Receptor Signaling Pathway.
Caption: Experimental Workflow for Ghrelin Agonist Screening.
Experimental Protocols
This protocol is a synthesized representation based on established methodologies for GPCR binding assays.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the ghrelin receptor (GHS-R1a) in a competitive binding format.
Materials:
-
Cell membranes prepared from a cell line stably expressing the ghrelin receptor of the desired species.
-
Radioligand: [125I]-Ghrelin or another suitable radiolabeled ghrelin receptor ligand.
-
Test compound (unlabeled).
-
Non-specific binding control: A high concentration of unlabeled ghrelin.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Microplate harvester and scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and a fixed concentration of the radioligand. For total binding wells, add only buffer and radioligand. For non-specific binding wells, add a saturating concentration of unlabeled ghrelin and the radioligand.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a microplate harvester. The filters will trap the cell membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is a synthesized representation based on common practices for measuring Gq-coupled GPCR activation.
Objective: To determine the potency (EC50) of a test compound (e.g., this compound) to activate the ghrelin receptor and induce an intracellular calcium response.
Materials:
-
A cell line stably expressing the ghrelin receptor of the desired species and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound at various concentrations.
-
Control agonist (e.g., native ghrelin).
-
Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow them to a confluent monolayer.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and control agonist in assay buffer in a separate plate.
-
Assay Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to add the compounds to the cell plate and immediately begin kinetic reading of the fluorescence signal.
-
Data Acquisition: Record the fluorescence intensity over time for each well before and after the addition of the compound. The agonist will bind to the ghrelin receptor, leading to a Gq-mediated release of intracellular calcium, which is detected as an increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Conclusion
This compound is a potent ghrelin receptor agonist with high affinity for the human receptor. The available data, though not exhaustive across all species, suggests that Relamorelin and other ghrelin agonists like Anamorelin and Capromorelin are active in common preclinical models such as rodents and canines. However, the lack of comprehensive, directly comparable quantitative data for Relamorelin across multiple species highlights a gap in the current literature. Researchers should be mindful of these data limitations when designing and interpreting cross-species studies. The provided experimental protocols offer a foundation for conducting in-house assessments to generate the specific comparative data required for their research and development programs. The continued investigation into the species-specific pharmacology of these compounds will be crucial for their successful clinical development.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. | BioWorld [bioworld.com]
- 9. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights on discovery, efficacy, safety and clinical applications of ghrelin receptor agonist capromorelin in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the Effect of Enterally Administered Capromorelin on Body Weight in Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
Relamorelin TFA in Gastroparesis: A Comparative Analysis of Efficacy in Diabetic vs. Idiopathic Subtypes
A detailed review of the clinical evidence for the ghrelin agonist relamorelin (TFA) reveals a promising therapeutic profile for diabetic gastroparesis. However, a direct comparison to its efficacy in idiopathic gastroparesis is not yet possible due to a lack of dedicated clinical trials in the latter population. This guide provides a comprehensive overview of the available data for relamorelin in diabetic gastroparesis and explores the therapeutic landscape for idiopathic gastroparesis with other investigational agents.
Gastroparesis, a syndrome of delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. The two most common etiologies are diabetes and idiopathic causes. While both share core symptoms of nausea, vomiting, early satiety, and bloating, their underlying pathophysiologies may differ, potentially influencing treatment responses. Relamorelin, a potent, selective ghrelin receptor agonist, has emerged as a promising prokinetic agent.
Relamorelin Efficacy in Diabetic Gastroparesis: Insights from Clinical Trials
Relamorelin has been evaluated in multiple Phase 2 clinical trials in patients with diabetic gastroparesis (DG), demonstrating improvements in key efficacy endpoints.
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from Phase 2a and 2b studies of relamorelin in patients with diabetic gastroparesis.
Table 1: Change in Gastric Emptying Half-Time (t1/2) with Relamorelin in Diabetic Gastroparesis
| Study Phase | Treatment Group | Change in Gastric Emptying t1/2 (minutes) | p-value vs. Placebo |
| Phase 2a (NCT01571297) | Relamorelin 10 µg BID | Significant acceleration | < 0.03 |
| Phase 2b (NCT02357420) | Relamorelin 10 µg BID | -12.0 | < 0.05 |
| Relamorelin 30 µg BID | -13.0 | < 0.05 | |
| Relamorelin 100 µg BID | -12.0 | 0.051 |
Table 2: Improvement in Cardinal Symptoms of Diabetic Gastroparesis with Relamorelin (Phase 2b, NCT02357420)
| Symptom | Relamorelin Treatment | Improvement vs. Placebo | p-value |
| Nausea | All doses | Significant reduction | < 0.05 |
| Postprandial Fullness | All doses | Significant reduction | < 0.05 |
| Abdominal Pain | All doses | Significant reduction | < 0.05 |
| Bloating | All doses | Significant reduction | < 0.05 |
| Vomiting Frequency | All doses | 75% reduction from baseline | Not significant vs. placebo |
| Composite Symptom Score | All doses | Significant reduction | < 0.05 |
Note: In the Phase 2b study, while relamorelin led to a substantial 75% reduction in vomiting frequency from baseline, it did not reach statistical significance compared to a high placebo response of approximately 70% reduction.[1]
Experimental Protocols: Relamorelin in Diabetic Gastroparesis
The clinical evaluation of relamorelin in diabetic gastroparesis has followed rigorous, controlled methodologies.
Key Methodologies from Phase 2b Trial (NCT02357420)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 393 patients with a diagnosis of diabetic gastroparesis, moderate to severe symptoms, and delayed gastric emptying confirmed by a ¹³C-spirulina gastric emptying breath test (GEBT).[1]
-
Intervention: Patients were randomized to receive twice-daily subcutaneous injections of placebo or relamorelin at doses of 10 µg, 30 µg, or 100 µg.[1]
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Change from baseline in the weekly frequency of vomiting episodes.
-
Secondary Endpoints: Changes from baseline in the severity of other cardinal symptoms of gastroparesis (nausea, postprandial fullness, abdominal pain, and bloating) assessed via a daily diary, and the change in gastric emptying half-time.[1]
-
-
Assessment of Gastric Emptying: Gastric emptying was assessed using the ¹³C-spirulina Gastric Emptying Breath Test (GEBT) at baseline and at the end of the treatment period.
Relamorelin's Mechanism of Action: The Ghrelin Pathway
Relamorelin is a synthetic pentapeptide that acts as an agonist at the ghrelin receptor (GHSR-1a). The binding of relamorelin to this G-protein coupled receptor initiates a signaling cascade that promotes gastrointestinal motility.
Caption: Relamorelin signaling pathway in gastric smooth muscle cells.
Diabetic vs. Idiopathic Gastroparesis: A Pathophysiological Divide
While the clinical presentation of diabetic and idiopathic gastroparesis can be similar, their underlying causes differ, which may have implications for treatment efficacy.
-
Diabetic Gastroparesis: Primarily attributed to autonomic neuropathy, a common complication of long-standing diabetes.[2] Hyperglycemia itself can also impair gastric motility. Other contributing factors include loss of interstitial cells of Cajal (the "pacemaker" cells of the gut) and reduced nitric oxide synthase expression.[2]
-
Idiopathic Gastroparesis: By definition, the cause is unknown. However, a significant subset of cases is thought to be post-viral, suggesting an inflammatory or autoimmune component.[3] Similar to diabetic gastroparesis, a loss of interstitial cells of Cajal is also observed.[3]
References
Comparative Analysis of Plasma Stability: Relamorelin TFA vs. Ghrelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plasma stability of the synthetic ghrelin agonist, Relamorelin (as trifluoroacetate salt, TFA), and the endogenous peptide hormone, ghrelin. The enhanced stability of Relamorelin is a key attribute for its therapeutic potential in gastrointestinal motility disorders. This document summarizes quantitative stability data, details relevant experimental methodologies, and visualizes key processes to support research and development efforts.
Data Presentation: Plasma Half-Life Comparison
The primary measure of plasma stability is the half-life (t½) of a compound, which indicates the time required for its concentration in the plasma to reduce by half. Relamorelin exhibits substantially greater plasma stability than native ghrelin.
| Compound | Form | Plasma Half-Life (t½) | Species | Notes |
| Relamorelin | - | ~4.5 hours[1][2] | Human | A longer terminal half-life of ~19 hours was observed at higher doses.[1] |
| Ghrelin | Acylated (Active) | 9–13 minutes[3][4] | Human | Acylated ghrelin is the bioactive form that binds to the GHSR-1a receptor. |
| Total (Acylated + Desacyl) | 27–31 minutes[3][4] | Human | Reflects the presence of the more stable, but inactive, desacyl-ghrelin. | |
| Total | Initial: ~24 min; Terminal: ~146 min[5] | Human | A two-compartment model analysis from a constant infusion study. |
The short half-life of native ghrelin, particularly its active acylated form, limits its therapeutic utility due to rapid degradation in circulation.[1] Relamorelin, a synthetic pentapeptide analog, was specifically designed for enhanced plasma stability and efficacy.[1][6][7]
Experimental Protocols
General Protocol for In Vitro Peptide Plasma Stability Assay
Assessing the stability of peptides like Relamorelin and ghrelin in plasma is crucial for predicting their in vivo pharmacokinetic profiles.[8] While specific parameters may vary, a typical experimental workflow is as follows.
Objective: To determine the rate of degradation of a test peptide in plasma over time.
Materials:
-
Test peptide (e.g., Relamorelin TFA, Ghrelin)
-
Pooled plasma from relevant species (e.g., human, rat), collected with an anticoagulant (e.g., heparin, EDTA).[8]
-
For ghrelin, collection tubes should contain protease and esterase inhibitors (e.g., aprotinin, AEBSF) and samples should be acidified to prevent ex vivo degradation.[9][10]
-
Incubator or water bath set to 37°C.
-
Reaction termination solution (e.g., methanol, acetonitrile, or trichloroacetic acid) containing an internal standard for analytical quantification.[8][11]
-
Analytical instrumentation: typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC).[8][12]
Procedure:
-
Incubation: The test peptide is added to the plasma at a known final concentration (e.g., 1-10 µM) and incubated at 37°C with gentle agitation.[8][11]
-
Time-Point Sampling: Aliquots of the plasma-peptide mixture are collected at designated time points (e.g., 0, 15, 30, 60, 120 minutes).[8] The 0-minute sample serves as the baseline concentration.
-
Reaction Quenching: Each aliquot is immediately mixed with the cold reaction termination solution. This step stops all enzymatic activity by precipitating plasma proteins.[11][13]
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining peptide and its metabolites, is collected for analysis.[8][11]
-
Quantification: The concentration of the intact parent peptide in the supernatant is quantified using LC-MS/MS or a similar sensitive analytical technique.[12][14]
-
Data Analysis: The percentage of the intact peptide remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is then determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting to a first-order decay model (t½ = 0.693/k, where k is the elimination rate constant).[8]
Degradation and Signaling Pathways
Ghrelin Degradation
The instability of ghrelin in plasma is primarily due to two enzymatic processes:
-
Des-acylation: The n-octanoyl group on the Serine-3 residue, which is essential for binding to the ghrelin receptor (GHSR-1a), is rapidly cleaved by plasma esterases, such as butyrylcholinesterase in humans.[15][16] This converts active acylated ghrelin into inactive desacyl-ghrelin.
-
Proteolysis: Plasma proteases can cleave the peptide backbone of ghrelin at various sites, generating inactive fragments.[15]
Relamorelin Stability
Relamorelin is a synthetic pentapeptide designed to resist the enzymatic degradation that affects native ghrelin.[1][6] Its structure confers enhanced stability, leading to a significantly longer circulating half-life and making it a more viable therapeutic candidate.[2][7]
Signaling Pathway for Ghrelin and Relamorelin
Both ghrelin and Relamorelin exert their primary physiological effects by acting as agonists for the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a).[1][17] Activation of this G-protein coupled receptor initiates downstream signaling cascades that regulate growth hormone release, appetite, and gastrointestinal motility.
Caption: Signaling pathway of Ghrelin and Relamorelin via the GHSR-1a receptor.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety, and endocrine and appetite effects of ghrelin administration in young healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. medchemexpress.com [medchemexpress.com]
Relamorelin TFA: A Statistical Deep Dive into Clinical Efficacy for Gastrointestinal Motility Disorders
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Relamorelin trifluoroacetate (TFA) efficacy in clinical studies for diabetic gastroparesis and chronic constipation. We will objectively compare its performance against placebo and other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and clinical trial workflows.
Relamorelin, a synthetic pentapeptide ghrelin analogue, has emerged as a promising prokinetic agent for treating gastrointestinal (GI) motility disorders.[1][2] By acting as a potent agonist at the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, Relamorelin mimics the natural pro-motility effects of ghrelin.[1][3][4] This guide synthesizes data from key clinical trials to evaluate its therapeutic potential.
Comparative Efficacy in Diabetic Gastroparesis
Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying, leading to symptoms such as nausea, vomiting, bloating, and early satiety.[5] Clinical trials have demonstrated Relamorelin's potential to alleviate these symptoms and improve gastric motility.
Key Clinical Trial Data: Relamorelin vs. Placebo in Diabetic Gastroparesis
A pivotal Phase 2b clinical trial (NCT02357420) provides robust data on the efficacy of Relamorelin in patients with moderate to severe diabetic gastroparesis.[5][6][7]
| Efficacy Endpoint | Placebo | Relamorelin (10 µg BID) | Relamorelin (30 µg BID) | Relamorelin (100 µg BID) | Statistical Significance (Relamorelin vs. Placebo) |
| Change in Gastric Emptying Half-Time (t½, minutes) | - | Significant acceleration | Significant acceleration | Acceleration | p < 0.05 for 10 µg and 30 µg groups; p = 0.051 for 100 µg group[6][7] |
| Reduction in Vomiting Frequency | ~70% reduction from baseline | ~75% reduction from baseline | ~75% reduction from baseline | ~75% reduction from baseline | Not statistically significant compared to placebo[6][7] |
| Improvement in Composite Symptom Score (Nausea, Abdominal Pain, Postprandial Fullness, Bloating) | - | Statistically Significant | Statistically Significant | Statistically Significant | p < 0.05 for all dose groups[6][7] |
| Improvement in Nausea Score | - | Statistically Significant | Statistically Significant | Statistically Significant | p < 0.05 for all dose groups[6][7] |
| Improvement in Postprandial Fullness Score | - | Statistically Significant | Statistically Significant | Statistically Significant | p < 0.05 for all dose groups[6][7] |
| Improvement in Abdominal Pain Score | - | Statistically Significant | Statistically Significant | Statistically Significant | p < 0.05 for all dose groups[6][7] |
| Improvement in Bloating Score | - | Statistically Significant | Statistically Significant | Statistically Significant | p < 0.05 for all dose groups[6][7] |
Data synthesized from a 12-week, randomized, double-blind, placebo-controlled Phase 2b study in 393 patients with diabetic gastroparesis.[5][6][7]
A meta-analysis of five randomized controlled trials involving 1,033 participants further supports these findings, demonstrating a statistically significant improvement in gastric emptying time with Relamorelin compared to placebo, with a mean difference of -11.40 minutes.[8][9] For patients specifically with diabetic gastroparesis, the mean difference was -8.43 minutes.[8][9]
Comparison with Metoclopramide
Metoclopramide is the only FDA-approved medication for diabetic gastroparesis, though its use is limited by potential side effects.[10][11] While no head-to-head trials with Relamorelin have been published, we can compare their efficacy from separate placebo-controlled studies.
| Efficacy Endpoint | Metoclopramide (10 mg QID) |
| Symptom Improvement | Significant reduction in nausea, vomiting, fullness, and early satiety compared to placebo in a 3-week trial.[12] Overall symptom score improvement of 29% versus placebo (p < 0.05) in another study.[11] |
| Gastric Emptying | Significantly improved mean gastric emptying assessed by radionuclide scintigraphy compared to baseline.[12] |
Data from separate placebo-controlled trials of metoclopramide.[11][12]
Comparative Efficacy in Chronic Constipation
Relamorelin has also been investigated for its efficacy in treating chronic constipation, a condition characterized by infrequent and difficult bowel movements.
Key Clinical Trial Data: Relamorelin vs. Placebo in Chronic Constipation
A Phase 2a, randomized, double-blind, placebo-controlled trial (NCT01781104) evaluated the efficacy of Relamorelin in 48 female patients with chronic constipation.[13][14]
| Efficacy Endpoint | Placebo | Relamorelin (100 µg QD) | Statistical Significance (Relamorelin vs. Placebo) |
| Change in Spontaneous Bowel Movements (SBMs) per week | - | Significant Increase | p < 0.001[13][14] |
| Time to First Bowel Movement | - | Significantly Accelerated | p = 0.004[13][14] |
| Colonic Transit at 32 hours | - | Significantly Accelerated | p = 0.040[13][14] |
| Colonic Transit at 48 hours | - | Significantly Accelerated | p = 0.017[13][14] |
| Gastric Emptying Half-Time (t½) | - | Significantly Accelerated | p = 0.027[13][14] |
| Small-Bowel Transit | - | Significantly Accelerated | p = 0.051[13][14] |
Data from a 14-day study in patients with chronic constipation.[13][14]
Another study focusing on colonic motility showed that a single 100 µg dose of Relamorelin significantly induced more pre-meal and post-meal propagated colonic contractions compared to placebo in patients with chronic constipation.[15]
Comparison with Prucalopride
Prucalopride is a selective 5-HT4 receptor agonist approved for the treatment of chronic idiopathic constipation. An integrated analysis of six randomized, controlled clinical trials provides a benchmark for its efficacy.
| Efficacy Endpoint | Placebo | Prucalopride (2 mg QD) |
| Patients with ≥3 Spontaneous Complete Bowel Movements (SCBMs) per week (12 weeks) | 13.2% | 27.8% (p < 0.001 vs. placebo)[16] |
| Patients with ≥1-point improvement in abdominal bloating score (week 12) | 49.6% | 62.1%[17] |
Data from an integrated analysis of six placebo-controlled trials of prucalopride.[16][17] A meta-analysis of seven randomized controlled trials of prucalopride also demonstrated its superiority over placebo in improving the frequency of spontaneous complete bowel movements.[18]
Experimental Protocols
13C-Spirulina Gastric Emptying Breath Test (GEBT)
The 13C-Spirulina Gastric Emptying Breath Test is a non-radioactive method used to measure the rate of solid-phase gastric emptying.[19][20][21][22]
Protocol:
-
Fasting: Patients fast overnight for at least 8 hours.[21][22]
-
Baseline Breath Sample: A baseline breath sample is collected to measure the basal ratio of 13CO2 to 12CO2.[20]
-
Test Meal: The patient consumes a standardized meal, which typically consists of a scrambled egg mix containing 13C-Spirulina, saltine crackers, and water.[19][21]
-
Post-Meal Breath Samples: Breath samples are collected at specified intervals over a 4-hour period (e.g., at 45, 90, 120, 150, 180, and 240 minutes) after consuming the test meal.[19][20][21]
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using gas isotope ratio mass spectrometry. The rate of 13CO2 excretion is calculated to determine the gastric emptying rate.[19][20]
Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD)
The GCSI-DD is a patient-reported outcome instrument used to assess the severity of gastroparesis symptoms on a daily basis.[23][24][25][26][27]
Methodology:
-
Daily Assessment: Patients complete a daily diary, typically in the evening, rating the severity of their symptoms over the past 24 hours.[25]
-
Core Symptoms: The diary assesses five core symptoms of gastroparesis: nausea, early satiety, postprandial fullness, upper abdominal pain, and vomiting.[25][27]
-
Severity Scale: For nausea, early satiety, postprandial fullness, and upper abdominal pain, a 5-point Likert scale is used: 0 (none), 1 (mild), 2 (moderate), 3 (severe), and 4 (very severe).[25]
-
Vomiting Frequency: The number of vomiting episodes in the past 24 hours is recorded.[25]
-
Scoring: A composite score is calculated based on the severity ratings of the core symptoms.[25][27]
Mechanism of Action and Signaling Pathway
Relamorelin exerts its prokinetic effects by acting as an agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor.[1][3][4] The binding of Relamorelin to GHSR-1a initiates a cascade of intracellular signaling events that ultimately lead to increased gastrointestinal motility.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Relamorelin used for? [synapse.patsnap.com]
- 4. jnmjournal.org [jnmjournal.org]
- 5. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metoclopramide in the Treatment of Diabetic Gastroparesis - Page 6 [medscape.com]
- 11. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Short-Term Effects of Relamorelin on Descending Colon Motility in Chronic Constipation: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Prucalopride for Chronic Idiopathic Constipation: An Analysis of Participants With Moderate to Very Severe Abdominal Bloating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gut.bmj.com [gut.bmj.com]
- 19. Gastric Emptying Breath Test [uspharmacist.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. A Stable Isotope Breath Test with a Standard Meal for Abnormal Gastric Emptying of Solids in the Clinic and in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. naspghan.org [naspghan.org]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. ovid.com [ovid.com]
- 25. fda.gov [fda.gov]
- 26. researchgate.net [researchgate.net]
- 27. The American neurogastroenterology and motility society gastroparesis cardinal symptom index-daily diary (ANMS GCSI-DD): Psychometric evaluation in patients with idiopathic or diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Relamorelin TFA's Effects on Colonic Transit: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of prokinetic agents, understanding the reproducibility and comparative efficacy of novel compounds is paramount. This guide provides an objective comparison of Relamorelin TFA's effects on colonic transit with established alternatives, supported by available experimental data.
Executive Summary
Relamorelin, a potent ghrelin receptor agonist, has demonstrated prokinetic effects throughout the gastrointestinal tract. A key phase 2 clinical trial has shown its potential to accelerate colonic transit in patients with chronic constipation.[1][2][3][4] This guide summarizes the quantitative data from this pivotal study and compares it with the performance of two widely used prescription medications for constipation: Prucalopride, a selective 5-HT4 receptor agonist, and Linaclotide, a guanylate cyclase-C agonist. While the initial findings for Relamorelin are promising, it is important to note that its effects on colonic transit have been primarily demonstrated in a single phase 2 study.[1][2][4] Therefore, further research, including larger phase 3 trials, is necessary to firmly establish the reproducibility of these effects.
Comparative Efficacy on Colonic Transit
The following table summarizes the quantitative data on the effects of Relamorelin, Prucalopride, and Linaclotide on colonic transit time (CTT).
| Drug | Dosage | Study Population | Change in Colonic Transit Time (CTT) | Reference |
| This compound | 100 µ g/day (subcutaneous) | 48 female patients with chronic constipation | Accelerated colonic transit at 32 hours (P=.040) and 48 hours (P=.017) vs. placebo.[1][2] | Acosta et al. (2015)[1][2] |
| Prucalopride | 2 mg/day | Patients with chronic constipation | Reduced CTT by 12.0 hours (95% CI: -18.9, -5.1) vs. placebo. | Camilleri et al. (2014) |
| Prucalopride | 4 mg/day | Patients with chronic constipation | Reduced CTT by 13.9 hours (95% CI: -20.5, -7.4) vs. placebo. | Camilleri et al. (2014) |
| Linaclotide | 290 µ g/day | Patients with irritable bowel syndrome with constipation (IBS-C) | Accelerated colonic transit time (median 1757 min vs. 2650 min for placebo, P = 0.02). | Major et al. (2019) |
Experimental Protocols
A standardized methodology for assessing colonic transit is crucial for comparing the efficacy of different prokinetic agents. The studies cited in this guide predominantly utilized scintigraphy with radio-labeled markers to measure CTT.
General Protocol for Colonic Transit Scintigraphy:
-
Patient Preparation: Patients are typically required to discontinue any medications that could affect gastrointestinal motility for a specified period before the study.
-
Marker Administration: On the morning of the study, patients ingest a capsule containing radio-labeled markers (e.g., 111In-labeled charcoal pellets) with a standardized meal.
-
Imaging: Serial abdominal gamma camera images are acquired at predefined time points (e.g., 4, 8, 24, 32, and 48 hours) to track the progression of the markers through the colon.
-
Data Analysis: The colon is divided into regions of interest (ascending, transverse, descending, and rectosigmoid). The geometric center (GC) of the radioactive markers is calculated at each time point to provide a quantitative measure of colonic transit. A higher GC value indicates faster transit.
The following diagram illustrates the typical workflow for a colonic transit study.
Caption: Workflow for colonic transit measurement.
Mechanism of Action: Relamorelin Signaling Pathway
Relamorelin's prokinetic effects are mediated through its action as a ghrelin receptor agonist.[3] Ghrelin, a gut hormone, plays a significant role in regulating gastrointestinal motility. The binding of Relamorelin to the ghrelin receptor (GHSR-1a) initiates a cascade of intracellular signaling events.
References
- 1. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Relamorelin TFA
For Researchers, Scientists, and Drug Development Professionals
Relamorelin TFA, a synthetic pentapeptide ghrelin analogue, has emerged as a promising therapeutic agent for gastrointestinal motility disorders. Its potent agonist activity at the growth hormone secretagogue receptor (GHS-R1a) underpins its prokinetic effects. This guide provides an objective comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to aid in research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy and potency of this compound.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | This compound | Native Ghrelin | Fold Difference (Relamorelin vs. Ghrelin) |
| Binding Affinity (Ki) | 0.42 nM[1][2] | 1.12 - 1.22 nM[1] | ~3x higher affinity |
| Functional Potency (EC50) | 0.71 nM[1] | 4.2 nM[1] | ~6x more potent |
Table 2: In Vivo Effects in Animal Models (Rats)
| Effect | Dosage of this compound | Outcome |
| Growth Hormone (GH) Release | 50 nmol/kg (single i.v. dose) | Comparable to native ghrelin, with peak GH concentrations of ~3000 ng/mL. |
| Food Intake | 500 nmol/kg/day (continuous s.c. infusion for 5 days) | Increased food intake (72.5 g vs. 41.4 g in control).[1] |
| Body Weight | 500 nmol/kg/day (continuous s.c. infusion for 5 days) | Increased weight gain (+19.5% vs. -10.3% in control).[1] |
Table 3: In Vivo Effects in Human Clinical Trials (Diabetic Gastroparesis)
| Effect | Dosage of Relamorelin | Outcome | Clinical Trial Phase |
| Gastric Emptying Half-Time (t1/2) | 10 µg twice daily | Significant acceleration compared to placebo (p < 0.03).[3] | Phase 2 |
| Gastric Emptying Half-Time (t1/2) | 10 µg and 30 µg twice daily | Significant acceleration from baseline compared to placebo (by 12%, p < 0.05).[4] | Phase 2B |
| Vomiting Frequency | 10 µg twice daily | Reduced by ~60% compared to placebo.[3] | Phase 2 |
| Composite Symptom Score (nausea, abdominal pain, bloating, early satiety) | 10 µg twice daily (in patients with baseline vomiting) | Significant improvement compared to placebo (p = 0.043).[3] | Phase 2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Experimental Protocols
1. Radioligand Binding Assay (for determining Ki)
-
Objective: To determine the binding affinity of this compound for the human ghrelin receptor (GHS-R1a).
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human GHS-R1a.
-
Radioligand: [125I]-His9-Ghrelin.
-
Procedure:
-
Prepare cell membrane homogenates from the CHO-K1 cells.
-
Incubate varying concentrations of unlabeled this compound with a fixed concentration of [125I]-His9-Ghrelin and the cell membrane preparation.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity of the filters using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay (for determining EC50)
-
Objective: To measure the functional potency of this compound in activating the GHS-R1a.
-
Cell Line: CHO-K1 cells stably expressing the recombinant human GHS-R1a.
-
Reagent: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Culture the CHO-K1 cells in a microplate.
-
Load the cells with the calcium-sensitive dye.
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a fluorescence plate reader.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the response against the log of the agonist concentration.
-
In Vivo Experimental Protocols
1. Gastric Emptying Scintigraphy (Human)
-
Objective: To measure the rate of solid-phase gastric emptying.
-
Procedure:
-
Patients fast overnight.
-
A standardized meal (e.g., egg-white meal) labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid) is consumed.
-
Scintigraphic images of the stomach are acquired at multiple time points (e.g., immediately after the meal and at 1, 2, and 4 hours post-ingestion).
-
The amount of radioactivity remaining in the stomach at each time point is quantified to determine the gastric emptying rate and half-time.
-
2. 13C-Spirulina Gastric Emptying Breath Test (Human)
-
Objective: A non-invasive method to measure solid-phase gastric emptying.
-
Procedure:
-
Patients fast overnight.
-
A standardized meal containing 13C-Spirulina is consumed.
-
As the meal empties from the stomach and the 13C-Spirulina is metabolized, 13CO2 is exhaled in the breath.
-
Breath samples are collected at baseline and at regular intervals after the meal.
-
The ratio of 13CO2 to 12CO2 in the breath samples is measured using mass spectrometry to determine the rate of gastric emptying.
-
3. Assessment of Food Intake and Body Weight (Rats)
-
Objective: To evaluate the effect of this compound on appetite and body composition.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Rats are housed individually to allow for accurate food intake measurement.
-
This compound is administered continuously via a subcutaneously implanted osmotic minipump.
-
Food consumption and body weight are measured daily.
-
At the end of the study, body composition (e.g., lean and fat mass) can be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA).
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound upon binding to the GHS-R1a.
Experimental Workflow for a Phase 2 Clinical Trial of Relamorelin
Caption: A typical workflow for a Phase 2 clinical trial of Relamorelin.
Logical Relationship of Relamorelin's Effects
Caption: Logical relationship of Relamorelin's effects from molecular to clinical levels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obestatin partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assessment of two gastric transport models currently used in safety pharmacology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Relamorelin TFA
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Relamorelin trifluoroacetate (TFA), a synthetic pentapeptide ghrelin analogue used in research. Adherence to these procedures is critical for ensuring laboratory safety, protecting personnel, and maintaining environmental compliance. The trifluoroacetate salt dictates that this compound be handled as hazardous chemical waste.
Hazard Identification and Safety Precautions
Relamorelin TFA is a chemical intended for laboratory research. Safety Data Sheets (SDS) for this compound indicate potential hazards, including:
-
Acute oral toxicity [1]
-
Skin irritation/corrosion [1]
-
Serious eye irritation [1]
-
Respiratory tract irritation [1]
The trifluoroacetic acid (TFA) component is a strong, corrosive organic acid. Therefore, all waste containing this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Never dispose of this compound down the drain or in regular trash.[2][3]
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Storage and Handling Summary
Proper storage is crucial for maintaining the integrity of the peptide and ensuring safety.
| Parameter | Guideline | Source |
| Storage Temperature (Lyophilized) | Long-term: -80°C; Short-term: -20°C | [2][5][6] |
| Storage Temperature (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [6][7] |
| Handling Conditions | Allow vial to warm to room temperature in a desiccator before opening to prevent moisture absorption. | [5][8] |
| Light/Air Sensitivity | Store away from bright light. Peptides can be prone to oxidation; store in a tightly sealed container. | [5][7] |
Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of unused lyophilized powder, solutions, and contaminated labware.
Methodology for Waste Segregation and Collection
Objective: To safely collect and segregate all this compound waste streams for disposal by a certified hazardous waste management service.
Materials:
-
Designated hazardous waste container (glass or polyethylene, compatible with acidic waste)[4]
-
Hazardous waste labels
-
PPE (as listed above)
-
Inert absorbent material (e.g., vermiculite, sand) for spill cleanup[4]
Procedure:
-
Prepare a Designated Waste Container:
-
Obtain a waste container specifically for this compound and other compatible acidic wastes. The container must be in good condition with a tight-fitting lid.[3][4]
-
Label the container clearly with "Hazardous Waste," the full chemical name "Relamorelin Trifluoroacetate," and any other information required by your institution's Environmental Health & Safety (EH&S) department.[4] Do not use abbreviations.[3]
-
-
Disposing of Unused (Expired or Waste) Lyophilized Powder:
-
If the original vial is to be discarded, place the entire sealed vial directly into the designated hazardous waste container.
-
If transferring powder from a larger container, perform this action inside a chemical fume hood to avoid inhaling dust.[1]
-
-
Disposing of this compound Solutions:
-
Carefully pour aqueous or solvent-based solutions of this compound into the designated hazardous waste container.
-
Do NOT attempt to neutralize the solution unless it is part of a specific, approved protocol from your EH&S department.
-
Rinse the empty container that held the solution (e.g., flask, beaker) with a small amount of an appropriate solvent (e.g., water, ethanol) and pour the rinsate into the hazardous waste container to ensure all residual peptide is collected.
-
-
Disposing of Contaminated Labware and Materials:
-
All disposable items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Pipette tips
-
Gloves
-
Weighing paper
-
Contaminated bench paper
-
Syringes
-
-
Collect these solid waste materials in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous chemical waste.[3][9]
-
-
Final Storage and Disposal:
-
Store the sealed hazardous waste container(s) in a designated satellite accumulation area, away from incompatible materials such as bases, oxidizers, and reactive metals.[3][4]
-
Once the container is nearly full (approximately 80% capacity), arrange for pickup through your institution's EH&S department or a licensed chemical waste contractor.[4] Follow your institution's specific procedures for waste collection requests.[3]
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. intelligenthq.com [intelligenthq.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. amherst.edu [amherst.edu]
Personal protective equipment for handling Relamorelin tfa
Essential Safety and Handling Guide for Relamorelin TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Relamorelin trifluoroacetate (TFA). The following procedures and recommendations are designed to ensure the safety of laboratory personnel and to maintain the integrity of the product. Relamorelin is a potent synthetic pentapeptide ghrelin analogue, and as with many biologically active peptides, it requires careful handling to minimize occupational exposure.
Hazard Identification and Classification
This compound is classified with the following hazards according to available Safety Data Sheets (SDS):
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory Tract Irritation: May cause respiratory irritation.
Due to its high potency as a ghrelin receptor agonist, this compound should be handled as a potent pharmaceutical compound.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, an Occupational Exposure Band (OEB) can be assigned based on its characteristics as a potent peptide. For novel peptides with limited toxicological data, a conservative approach is recommended.
| Parameter | Value/Band | Notes and Recommendations |
| Chemical Formula | C₄₅H₅₁F₃N₈O₇S | |
| Molecular Weight | 905.00 g/mol | |
| CAS Number | 2863659-22-5 | |
| Recommended Occupational Exposure Band (OEB) | OEB 4 | 1-10 µg/m³ (8-hour TWA) . This is a default assignment for a potent compound with a novel mechanism of action where limited toxicological data is available.[1] This necessitates the use of containment strategies. |
| Trifluoroacetic Acid (TFA) Toxicity | Low | While the peptide itself is potent, the TFA salt is of lower toxicological concern. However, TFA is a strong acid and can cause skin and eye irritation.[2][3] |
Personal Protective Equipment (PPE) and Engineering Controls
Based on the OEB 4 classification, the following engineering controls and PPE are mandatory to minimize exposure.
Engineering Controls
-
Primary Containment: All handling of powdered (lyophilized) this compound, including weighing and reconstituting, must be performed in a containment device such as a ventilated laminar flow enclosure, a fume hood with HEPA filtration, or a glove box .
-
Ventilation: The laboratory should have a single-pass air system (no air recirculation) with adequate air changes per hour.
-
Access Control: Access to areas where this compound is handled should be restricted to trained personnel.
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles and splashes. |
| Lab Coat | Disposable, back-fastening lab coat or suit. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required for certain operations, such as cleaning up spills or when primary containment is not available. A risk assessment should be performed. | Prevents inhalation of the powdered peptide. |
| Face Shield | Recommended when there is a risk of splashes. | Provides an additional layer of protection for the face. |
Diagram of PPE Selection Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
